m-PEG2-Br
説明
Structure
3D Structure
特性
IUPAC Name |
1-(2-bromoethoxy)-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXJXNSHCKHFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92450-98-1 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-bromoethyl)-ω-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92450-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30202494 | |
| Record name | 1-Bromo-3,6-dioxaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54149-17-6 | |
| Record name | 1-Bromo-2-(2-methoxyethoxy)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54149-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3,6-dioxaheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054149176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3,6-dioxaheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3,6-dioxaheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG2-Br for Researchers and Drug Development Professionals
Core Summary
m-PEG2-Br, scientifically known as 1-Bromo-2-(2-methoxyethoxy)ethane, is a short, hydrophilic, heterobifunctional linker widely utilized in biomedical research and drug development. Its structure comprises a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with a terminal bromide group. This configuration makes it an invaluable tool for covalently linking molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications. The PEG component enhances aqueous solubility and biocompatibility, while the bromide serves as an excellent leaving group for nucleophilic substitution reactions, enabling the stable conjugation of various substrates.
Physicochemical and Quantitative Data
A comprehensive summary of the key quantitative properties of this compound is provided in the table below, facilitating easy reference for experimental design.
| Property | Value | Reference(s) |
| CAS Number | 54149-17-6 | [1][2] |
| Molecular Formula | C5H11BrO2 | [2] |
| Molecular Weight | 183.04 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Boiling Point | 184.4 ± 15.0 °C at 760 mmHg | [2] |
| Density | 1.360 g/mL at 25 °C | [1] |
| Flash Point | 73.9 ± 0.0 °C | [2] |
| Purity | ≥95% | [1] |
| Storage Conditions | 2-8°C for long-term storage | [1] |
| Solubility | Soluble in water, chloroform, DCM, DMF, DMSO | [3] |
| SMILES | COCCOCCBr | [4] |
| InChI Key | HUXJXNSHCKHFIL-UHFFFAOYSA-N | [1] |
Chemical Structure of this compound
The chemical structure of this compound is fundamental to its function as a linker molecule.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
m-PEG2-Br chemical properties
An In-depth Technical Guide to m-PEG2-Br: Core Chemical Properties and Applications
Introduction
Methoxy-polyethylene glycol-bromide with two ethylene (B1197577) glycol units (this compound), also known as 1-Bromo-2-(2-methoxyethoxy)ethane, is a bifunctional linker molecule widely utilized in chemical biology, drug development, and materials science. It features a methoxy-capped polyethylene (B3416737) glycol (PEG) chain that confers hydrophilicity and a terminal bromide group that serves as a reactive handle for covalent modification.[1][2][3] The defined, short PEG chain enhances the aqueous solubility of conjugated molecules, while the methoxy (B1213986) cap prevents unwanted crosslinking reactions.[2]
This guide provides a comprehensive overview of the core chemical properties of this compound, details experimental workflows for its application, and illustrates its role in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is critical for designing and executing experiments, including determining appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | References |
| CAS Number | 54149-17-6 | [1][4][5] |
| Molecular Formula | C₅H₁₁BrO₂ | [4][5][6] |
| Molecular Weight | 183.04 g/mol | [4][5][6] |
| Appearance | Colorless liquid or oil | [4][5] |
| Boiling Point | 184.4 ± 15.0 °C at 760 mmHg | [6] |
| Density | 1.3 ± 0.1 g/cm³ | [6] |
| Flash Point | 73.9 ± 0.0 °C | [6] |
| Purity | ≥ 95% | [4][5] |
| SMILES Code | COCCOCCBr | [4][5] |
| Recommended Storage | Store at -5°C to -18°C, keep dry and avoid sunlight | [1][4][5] |
Applications in Bioconjugation and Drug Delivery
The primary utility of this compound stems from its role as a hydrophilic spacer and linker. It is particularly prominent in the construction of PROTACs.[6][7] PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[7] this compound serves as a building block for the linker connecting the E3 ligase ligand and the target protein ligand.[6][7] Its PEG nature can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2]
Beyond PROTACs, this compound is applicable in medical research, nanotechnology, and for modifying surfaces with functional coatings.[1] The terminal bromide can react with various nucleophiles (e.g., thiols, amines) to covalently attach the PEG moiety to proteins, peptides, or other molecules of interest.
Experimental Protocols and Methodologies
General Synthesis of PEG-Br
While specific, detailed synthesis protocols for this compound are proprietary, a general method for creating a PEG-Br derivative involves the reaction of a PEG diol with a brominating agent. A representative procedure is described for a higher molecular weight PEG, which can be adapted.
Objective: To replace a terminal hydroxyl group of a PEG molecule with a bromide.
Materials:
-
Polyethylene glycol (e.g., PEG 2000)
-
2-Bromobenzoyl chloride
-
Dichloromethane (DCM), dried
-
1 M Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether, cold and anhydrous
Protocol:
-
Dissolve the starting PEG material in dried dichloromethane.
-
Add the brominating agent (e.g., 2-bromobenzoyl chloride) to the solution.
-
Allow the reaction to proceed for approximately 6 hours at room temperature.[8]
-
After the reaction, wash the organic phase with 1 M NaOH solution to quench the reaction and remove acidic byproducts.[8]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.[8]
-
Filter the solution to remove the drying agent.
-
Precipitate the final product, PEG-Br, by adding the concentrated DCM solution to cold, anhydrous diethyl ether.[8]
-
Collect the resulting white powder and dry it under vacuum.[8] It is noted that low-melting point products may require purification via dialysis followed by lyophilization to ensure complete removal of residual solvents.[8]
General Workflow for Bioconjugation
The terminal bromide of this compound allows for its conjugation to biomolecules through nucleophilic substitution. The following is a generalized workflow for such a reaction, adapted from protocols for amine-reactive PEG linkers which follow a similar logic.[2][9]
Objective: To conjugate this compound to a target biomolecule (e.g., a protein containing a reactive thiol group).
Materials:
-
Target biomolecule (e.g., protein with cysteine residues)
-
This compound
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.2-8.0)
-
Organic solvent (e.g., DMSO or DMF) for dissolving the PEG linker
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Protocol:
-
Preparation: Dissolve the target biomolecule in the Reaction Buffer to a desired concentration. Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO.
-
Conjugation Reaction: Add the this compound stock solution to the biomolecule solution. The molar ratio of the PEG linker to the biomolecule is a critical parameter that must be optimized to achieve the desired degree of labeling. A starting point is often a 10- to 50-fold molar excess of the linker.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[2] Reaction progress can be monitored using techniques like SDS-PAGE or mass spectrometry.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a potent nucleophile (e.g., L-cysteine or β-mercaptoethanol) to consume any unreacted this compound.
-
Purification: Remove excess, unreacted this compound and other reaction byproducts from the conjugated product.[9] Common methods include dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC), which separate molecules based on size.[2][9]
-
Analysis and Characterization: Confirm the successful conjugation and purity of the final product. SDS-PAGE will show an increase in the molecular weight of the PEGylated protein compared to the unmodified version.[9] Mass spectrometry can provide a precise mass and confirm the number of PEG units attached.[9]
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows relevant to the application of this compound.
References
- 1. mPEG2-Br | CAS:54149-17-6 | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. mPEG2-amine (CAS No.: 31576-51-9) - Biopharma PEG [biochempeg.com]
- 4. calpaclab.com [calpaclab.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound | CAS#:54149-17-6 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Purification of m-PEG2-Br
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 1-bromo-2-(2-methoxyethoxy)ethane (m-PEG2-Br), a bifunctional molecule widely utilized as a linker in the development of pharmaceuticals and bioconjugates, most notably in the architecture of Proteolysis Targeting Chimeras (PROTACs).
Core Concepts
This compound, with the chemical formula C5H11BrO2 and a molecular weight of 183.04 g/mol , features a methoxy-terminated diethylene glycol chain and a terminal bromide.[1][2] The polyethylene (B3416737) glycol (PEG) linker enhances the solubility and pharmacokinetic properties of the parent molecule, while the terminal bromide serves as a reactive handle for nucleophilic substitution, allowing for its conjugation to various substrates.[3][]
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is through the bromination of its corresponding alcohol, 2-(2-methoxyethoxy)ethanol (B87266) (m-PEG2-OH), using a brominating agent such as phosphorus tribromide (PBr3).[5][6]
Chemical Reaction
The reaction proceeds via the conversion of the primary alcohol to a good leaving group by the phosphorus tribromide, which is then displaced by the bromide ion in an SN2 reaction.
Experimental Protocol
This protocol is adapted from established synthetic procedures.[5][6]
Materials:
-
2-(2-methoxyethoxy)ethanol (m-PEG2-OH)
-
Phosphorus tribromide (PBr3)
-
Diethyl ether (Et2O)
-
10% Sodium bicarbonate (NaHCO3) solution
-
Magnesium sulfate (B86663) (MgSO4)
-
Ice
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Nitrogen inlet
-
Oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 25 mL round-bottomed flask equipped with a magnetic stir bar and an addition funnel under a positive flow of nitrogen, add 15.60 mmol of 2-(2-methoxyethoxy)ethanol.
-
Cooling: Cool the flask in an ice bath with stirring for 15 minutes.
-
Addition of PBr3: Slowly add 7.81 mmol of phosphorus tribromide dropwise over a 10-minute period.
-
Reaction: Allow the mixture to gradually warm to room temperature and stir for 14 hours.
-
Heating: Heat the reaction mixture in a 90 °C oil bath for 1 hour, during which the solution will turn yellow.
-
Workup:
-
Cool the solution to room temperature.
-
Pour the reaction mixture onto a 30 g mixture of ice and water.
-
Carefully neutralize the solution by making it slightly basic with the addition of a 10% solution of NaHCO3.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO4).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product as a colorless oil.
-
Synthesis Data
| Parameter | Value | Reference |
| Starting Material | 2-(2-methoxyethoxy)ethanol | [5][6] |
| Reagent | Phosphorus tribromide | [5][6] |
| Molar Ratio (Alcohol:PBr3) | 2:1 | [5][6] |
| Reaction Time | 14 hours at room temperature, 1 hour at 90°C | [5][6] |
| Reported Yield | 93% | [5] |
Purification of this compound
While the initial workup may yield a product of sufficient purity for some applications, further purification may be necessary to remove unreacted starting material and byproducts.[5] The primary methods for purifying this compound are distillation and column chromatography.
Vacuum Distillation
Given its relatively high boiling point at atmospheric pressure (156 °C), vacuum distillation is the preferred method to avoid decomposition.[6]
Experimental Protocol:
-
Setup: Assemble a standard vacuum distillation apparatus.
-
Distillation: Heat the crude this compound under reduced pressure.
-
Fraction Collection: Collect the fraction that distills at 37-40 °C at a pressure of 0.01 mmHg.[6]
Column Chromatography
Silica (B1680970) gel column chromatography can also be employed for the purification of this compound. The polar nature of PEG-containing compounds can sometimes lead to streaking and poor separation on silica gel.[7] Careful selection of the eluent system is crucial for successful purification.
Experimental Protocol:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a suitable solvent system. Based on the polarity of the compound, a gradient elution is often effective. Start with a less polar system and gradually increase the polarity.
-
Suggested solvent systems for PEG-containing compounds include gradients of ethyl acetate (B1210297) in hexane, or methanol (B129727) in dichloromethane (B109758) or chloroform.[7]
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
A commercially available certificate of analysis for this compound indicates a purity of 99.13% as determined by GC.
Visualizations
Caption: Synthesis pathway of this compound from m-PEG2-OH.
Caption: General workflow for the purification and analysis of this compound.
References
An In-depth Technical Guide on the Core Mechanism of Action of m-PEG2-Br in Targeted Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of m-PEG2-Br, a bifunctional molecule widely utilized not for its own biological activity, but as a critical component in the architecture of Proteolysis Targeting Chimeras (PROTACs). The core function of this compound is to act as a chemical linker, connecting a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase.[1][2][3] This guide will elucidate the mechanism by which PROTACs function and detail the pivotal role the this compound linker plays in the efficacy of these novel therapeutics.
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are a revolutionary class of heterobifunctional molecules that do not inhibit a target protein's function but instead selectively eliminate it from the cell.[4][5] They achieve this by harnessing the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[6][] The mechanism is a cyclical, catalytic process.
The key steps are as follows:
-
Ternary Complex Formation: The PROTAC molecule, due to its two distinct ligands, simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a "target protein-PROTAC-E3 ligase" ternary complex.[][8]
-
Ubiquitination: Within the stabilized ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6][9] This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is now marked as "waste" and is recognized by the 26S proteasome.[5][8] The proteasome then unfolds and degrades the target protein into small peptides.
-
Recycling: After the POI is degraded, the PROTAC molecule and the E3 ligase are released and can participate in further rounds of degradation, acting in a catalytic manner.[][8]
The Critical Role of the this compound Linker
The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[9][10] The choice of linker, including its length, composition, flexibility, and attachment points, profoundly influences the formation and stability of the ternary complex.[9][11]
This compound is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are frequently employed in PROTAC design due to their distinct advantages:[11]
-
Hydrophilicity: PROTACs are often large, complex molecules with poor water solubility. The ethylene (B1197577) glycol units in PEG linkers impart hydrophilicity, which can significantly improve the aqueous solubility of the overall molecule.[8][11] This enhancement is crucial for improving cell permeability and bioavailability.[4]
-
Flexibility: The inherent flexibility of PEG chains allows the two ligands (for the POI and E3 ligase) to adopt optimal orientations for the formation of a stable and productive ternary complex.[4] This conformational freedom is vital for efficient ubiquitination.
-
Biocompatibility: PEG is a well-established biocompatible polymer used in many approved pharmaceutical products, reducing the likelihood of toxicity.[11]
The "this compound" nomenclature indicates a methoxy-capped polyethylene glycol chain with two ethylene glycol units, terminated with a bromine atom. The bromine serves as a reactive handle for chemical conjugation to one of the PROTAC's ligands during synthesis.
Data Presentation: Impact of PEG Linker on PROTAC Performance
The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase combination.[10] The following tables summarize representative quantitative data illustrating the impact of varying PEG linker lengths on key PROTAC performance metrics.
Table 1: Effect of PEG Linker Length on Ternary Complex Formation and Target Degradation [10]
| PROTAC ID | Linker Composition | Ternary Complex Affinity (KD, nM) | Target Degradation (DC50, nM) | Max. Degradation (Dmax, %) |
|---|---|---|---|---|
| PROTAC-A1 | 3-unit PEG | 55 | 75 | 92 |
| PROTAC-A2 | 6-unit PEG | 30 | 40 | 98 |
| PROTAC-A3 | 12-unit PEG | 80 | 110 | 85 |
| PROTAC-A4 | 21-unit PEG (analog) | 150 | 250 | 70 |
This data illustrates a common trend where an optimal linker length (e.g., 6-unit PEG) leads to the strongest ternary complex affinity and most potent degradation. Linkers that are too short or too long can lead to suboptimal geometry and reduced efficacy.
Table 2: Influence of PEG Linker Length on Physicochemical Properties [10]
| PROTAC ID | Linker Composition | Molecular Weight (Da) | cLogP | Aqueous Solubility (µM) |
|---|---|---|---|---|
| PROTAC-A1 | 3-unit PEG | 850 | 4.2 | 15 |
| PROTAC-A2 | 6-unit PEG | 982 | 3.8 | 35 |
| PROTAC-A3 | 12-unit PEG | 1246 | 3.1 | 70 |
| PROTAC-A4 | 21-unit PEG (analog) | 1642 | 2.2 | 150 |
This table demonstrates that increasing the PEG linker length generally decreases the calculated lipophilicity (cLogP) and increases aqueous solubility, which are often desirable properties for drug candidates.
Experimental Protocols
The development of an effective PROTAC requires rigorous chemical synthesis and biological evaluation. The following are generalized protocols for key experiments.
This protocol describes a general two-step method for synthesizing a PROTAC where the this compound linker is used to connect a POI ligand (with a suitable nucleophile like a phenol (B47542) or amine) to an E3 ligase ligand (with a carboxylic acid handle).
Step 1: Linker Conjugation to POI Ligand
-
Dissolution: Dissolve the POI ligand (containing a nucleophilic group, 1.0 eq) and this compound (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq) or cesium carbonate (Cs2CO3, 2.0 eq), to the reaction mixture.
-
Reaction: Stir the reaction at a specified temperature (e.g., 60-80 °C) for 2-16 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.
Step 2: Final PROTAC Synthesis (Amide Coupling)
-
Dissolution: Dissolve the purified POI-linker intermediate (1.0 eq) and the E3 ligase ligand (containing a carboxylic acid, 1.1 eq) in anhydrous DMF.
-
Coupling Reagent Addition: Add a peptide coupling reagent, such as HATU (1.2 eq), and an organic base, such as DIPEA (2.0 eq).[10]
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.[10]
-
Purification: Once the reaction is complete, purify the final PROTAC molecule using preparative HPLC.
This is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[5]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with cold PBS, then add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[5]
-
SDS-PAGE: Normalize the protein amounts for each sample, add loading buffer, and heat to denature. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10] Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection and Analysis: Wash the membrane again three times with TBST. Apply an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.[10] Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[10]
This biophysical assay can be used to measure the binding affinity and stability of the ternary complex.[5]
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).
-
Fluorescent Tracer: Use a fluorescently labeled ligand that binds to either the POI or the E3 ligase.
-
Proteins: Prepare purified recombinant POI and E3 ligase proteins.
-
PROTAC: Prepare a serial dilution of the PROTAC molecule.
-
-
Assay Setup (in a 384-well plate): [10]
-
Add the assay buffer to all wells.
-
Add the serial dilution of the PROTAC.
-
Add the "partner" protein (the one that does not bind the fluorescent tracer) to all wells.
-
Add the fluorescently labeled tracer to all wells.
-
Initiate the binding reaction by adding the "target" protein (the one that binds the tracer) to all wells except for "no protein" controls.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light, to allow the binding to reach equilibrium.[5][10]
-
Measurement: Measure the fluorescence polarization (mP) on a compatible plate reader.[10]
-
Data Analysis: The formation of a higher molecular weight ternary complex causes the fluorescent tracer to tumble more slowly, increasing the FP signal. Plot the FP signal against the PROTAC concentration and fit the data to a suitable binding model to determine the affinity of ternary complex formation.[5]
Conclusion
This compound possesses no intrinsic mechanism of action in a biological context. Its significance lies in its role as a versatile and effective PEG-based linker for the synthesis of PROTACs. The physicochemical properties it imparts—namely hydrophilicity and flexibility—are critical for optimizing the solubility, permeability, and ultimate degradation efficacy of the final PROTAC molecule. A thorough understanding of the linker's role is essential for the rational design and optimization of novel protein degraders, and this compound represents a foundational tool for researchers in this revolutionary field of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. targetmol.cn [targetmol.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to the Reactivity of m-PEG2-Br with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of methoxy-polyethylene glycol(2)-bromide (m-PEG2-Br), a bifunctional linker pivotal in bioconjugation, drug delivery systems, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details the core chemical principles, reaction kinetics, and optimized experimental protocols for the conjugation of this compound with various nucleophiles.
Core Reactivity Principles
This compound, with the chemical structure 1-Bromo-2-(2-methoxyethoxy)ethane, is a primary alkyl halide. Its reactivity is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom attached to the bromine, leading to the displacement of the bromide ion, which is an excellent leaving group.
The rate and success of this SN2 reaction are influenced by several key factors:
-
Nature of the Nucleophile: The reactivity of this compound is directly proportional to the strength of the attacking nucleophile. Nucleophilicity generally increases with basicity and polarizability. Therefore, soft nucleophiles like thiols (thiolates) are highly reactive, followed by amines. Alcohols and carboxylates are weaker nucleophiles and typically require stronger reaction conditions.
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile (ACN) are ideal for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, leaving it more available to attack the electrophilic carbon. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity and slows down the reaction rate.
-
Temperature: Increasing the reaction temperature generally accelerates the reaction rate by providing the necessary activation energy. However, elevated temperatures can also promote side reactions, such as elimination or degradation of sensitive substrates. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the integrity of the reactants.
-
Steric Hindrance: As a primary alkyl halide, this compound presents minimal steric hindrance, making it an excellent substrate for SN2 reactions. The accessibility of the electrophilic carbon allows for efficient attack by a wide range of nucleophiles.
Reactivity with Common Nucleophiles
The versatility of this compound allows for its conjugation to a variety of functional groups present in biomolecules and synthetic compounds. The general order of reactivity for common nucleophiles is:
Thiols > Amines > Alcohols / Phenols > Carboxylates
Reaction with Thiol Nucleophiles (Thiolation)
Thiol groups, particularly in their deprotonated thiolate form (-S⁻), are potent nucleophiles and react efficiently with this compound to form a stable thioether bond. This reaction is highly specific and is a cornerstone of bioconjugation, especially for modifying cysteine residues in proteins and peptides.
General Reaction Scheme:
Quantitative Data Summary:
While specific kinetic data for this compound is not extensively available in the reviewed literature, the following table provides illustrative reaction parameters based on the general principles of SN2 reactions with similar bromoalkanes. Yields are typically high under optimized conditions.
| Nucleophile (Example) | Solvent | Base | Temperature (°C) | Typical Reaction Time | Expected Yield |
| Cysteine derivative | DMF/Water (9:1) | DIPEA | 25 - 40 | 2 - 12 hours | > 90% |
| Aliphatic Thiol | Acetonitrile | Triethylamine | 25 | 1 - 6 hours | > 95% |
| Thiophenol | DMSO | K₂CO₃ | 25 - 50 | 4 - 16 hours | > 85% |
Detailed Experimental Protocol: Conjugation to a Thiol-Containing Molecule
-
Materials:
-
This compound
-
Thiol-containing substrate (e.g., a cysteine-containing peptide)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Under an inert atmosphere, dissolve the thiol-containing substrate (1.0 equivalent) in the anhydrous solvent.
-
Add the non-nucleophilic base (1.5 - 2.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of the anhydrous solvent.
-
Add the this compound solution dropwise to the substrate solution.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40°C) to increase the reaction rate.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the product using column chromatography or HPLC as required.
-
Reaction with Amine Nucleophiles (Amination)
Primary and secondary amines are also strong nucleophiles that react readily with this compound to form secondary and tertiary amines, respectively. This reaction is fundamental for linking this compound to lysine (B10760008) residues in proteins or to other amine-functionalized molecules. A non-nucleophilic base is required to neutralize the hydrobromic acid (HBr) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
General Reaction Scheme:
Quantitative Data Summary:
The following table provides illustrative reaction parameters for the amination of this compound. To avoid over-alkylation of the amine, an excess of the amine substrate is sometimes used.
| Nucleophile (Example) | Solvent | Base | Temperature (°C) | Typical Reaction Time | Expected Yield |
| Primary Aliphatic Amine | Acetonitrile | DIPEA | 25 - 50 | 12 - 24 hours | > 80% |
| Aniline derivative | DMF | K₂CO₃ | 50 - 80 | 16 - 48 hours | > 70% |
| N-terminus of a Peptide | DMSO/Water (9:1) | DIPEA | 25 | 24 - 48 hours | Variable |
Detailed Experimental Protocol: Synthesis of an m-PEG2-Amine Conjugate
-
Materials:
-
This compound
-
Amine-containing substrate (e.g., a primary amine)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)
-
Non-nucleophilic base (e.g., DIPEA or TEA)
-
Reaction vessel with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Set up the reaction vessel under an inert atmosphere.
-
Dissolve the amine-containing substrate (1.0 equivalent) in the anhydrous solvent.
-
Add the non-nucleophilic base (2.0 - 3.0 equivalents) to the solution.
-
Dissolve this compound (1.0 - 1.2 equivalents) in a small amount of the solvent and add it to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60°C to drive the reaction to completion.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography or other suitable methods.
-
Visualizing Reaction Mechanisms and Workflows
General SN2 Reaction Mechanism
The following diagram illustrates the concerted SN2 mechanism for the reaction of this compound with a generic nucleophile (Nu⁻).
Navigating the Solution: A Technical Guide to the Solubility of m-PEG2-Br in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of methoxy-poly(ethylene glycol)₂-bromide (m-PEG2-Br), a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Understanding the solubility of this reagent in various organic solvents is critical for its effective use in synthesis, purification, and formulation. This document outlines its qualitative solubility profile, provides a detailed experimental protocol for determining precise solubility, and illustrates key concepts through visual diagrams.
Core Concepts: Understanding this compound Solubility
The solubility of this compound is governed by its distinct molecular structure, which features a short, hydrophilic di-ethylene glycol chain capped with a methoxy (B1213986) group, and a reactive bromoethyl terminus. This amphiphilic nature—a polar PEG portion and a less polar alkyl bromide—dictates its interaction with different organic solvents. Generally, this compound, like other short-chain PEG derivatives, exhibits favorable solubility in a range of polar organic solvents. The principle of "like dissolves like" is a key predictor of its behavior; solvents with polarity and hydrogen bonding capabilities similar to the ethylene (B1197577) glycol units will more effectively solvate the molecule.
Data Presentation: Qualitative Solubility of this compound
While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative profile can be compiled from technical data sheets of similar short-chain PEG derivatives and general principles of polymer chemistry.[1][2] The following table summarizes the expected solubility of this compound in common organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the purity of both the solute and the solvent, and the presence of moisture.
| Solvent Class | Specific Solvent | Predicted Solubility Profile | Rationale |
| Chlorinated | Dichloromethane (DCM) | Soluble | PEGs are generally soluble in chlorinated solvents.[3][] |
| Chloroform (B151607) | Soluble | Similar to DCM, chloroform is a good solvent for many PEG derivatives.[3][5] | |
| Ethers | Tetrahydrofuran (THF) | Soluble | THF is considered an effective solvent for PEGs.[5][6] |
| Esters | Ethyl Acetate | Moderately Soluble to Soluble | PEG has been shown to be soluble in ethyl acetate.[7] |
| Nitriles | Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent in which PEGs are known to dissolve.[8][9] |
| Amides | N,N-Dimethylformamide (DMF) | Soluble | DMF is a highly polar aprotic solvent and is an excellent solvent for PEGs.[3][5] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is another highly polar aprotic solvent that readily dissolves PEG compounds.[3][5] |
Experimental Protocol: Determination of Thermodynamic Solubility
To obtain precise quantitative solubility data for this compound, the "Saturation Shake-Flask" (SSF) method is the gold standard.[10][11] This protocol is adapted for the determination of this compound solubility in a chosen organic solvent.
Objective: To determine the equilibrium (thermodynamic) solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid or oil)
-
Anhydrous organic solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI) or Gas Chromatography (GC) system if appropriate
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve for quantification.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid or a separate liquid phase is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Add a known volume of the organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker (e.g., at 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium. For short-chain molecules like this compound, 24 to 48 hours is typically adequate.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a period to allow the excess undissolved this compound to settle.
-
To ensure complete removal of undissolved solute, centrifuge the vials at a controlled temperature.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a chemically compatible syringe filter into a clean vial. This step is critical to remove any remaining solid microparticles.
-
Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC or GC).
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility.
-
-
Data Reporting:
-
The solubility should be reported in units such as mg/mL or g/L at the specified temperature.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 5. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Dynamics of Poly(ethylene glycol)-Tethered, pH Responsive Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labinsights.nl [labinsights.nl]
- 9. 聚乙二醇(PEG和PEO) [sigmaaldrich.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
An In-depth Technical Guide to the Stability and Storage of m-PEG2-Br
For researchers, scientists, and drug development professionals, understanding the stability and proper handling of reagents is paramount to ensuring experimental reproducibility and the integrity of results. This guide provides a comprehensive overview of the stability and recommended storage conditions for methoxy-PEG2-bromide (m-PEG2-Br), a commonly used bifunctional linker in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound, with the chemical structure COCCOCCBr, is a clear, colorless to pale yellow liquid. It features a short polyethylene (B3416737) glycol (PEG) spacer that imparts hydrophilicity, and a terminal bromide which serves as a reactive handle for nucleophilic substitution reactions.
| Property | Value | Source(s) |
| Molecular Formula | C5H11BrO2 | --INVALID-LINK-- |
| Molecular Weight | 183.04 g/mol | --INVALID-LINK-- |
| Appearance | Clear colorless to pale yellow liquid | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| Primary Application | PROTAC Linker, Bioconjugation | --INVALID-LINK-- |
Stability Profile and Degradation Pathways
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Light: Exposure to light, particularly UV light, can promote the formation of reactive oxygen species that may lead to oxidative degradation of the PEG chain.
-
Oxygen: The presence of oxygen can lead to the oxidation of the polyethylene glycol backbone.
-
pH: The stability of the C-Br bond is susceptible to pH, with hydrolysis being a primary concern, especially under neutral to basic conditions.
Potential Degradation Pathways:
The primary degradation pathway for this compound in aqueous media is likely to be hydrolysis . The bromide is a good leaving group and can be displaced by a water molecule in a nucleophilic substitution reaction (SN1 or SN2) to form m-PEG2-OH and hydrobromic acid. This process will lead to a decrease in the pH of the solution over time.
Another potential degradation pathway is the oxidation of the PEG backbone . This can be initiated by light or the presence of trace metal ions and oxygen, leading to the formation of aldehydes, carboxylates, and peroxides. The aging of PEG solutions is often accompanied by a drop in pH and an increase in ionic strength.
Caption: Potential degradation pathways of this compound.
Recommended Storage Conditions
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on information from various suppliers.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 8°C | To minimize the rate of chemical degradation.[1] |
| -20°C for long-term storage | Optimal for preserving the integrity of the compound. | |
| 2-8°C for short-term storage | Acceptable for short durations.[2] | |
| Atmosphere | Store under an inert atmosphere (e.g., Argon) | To prevent oxidation of the PEG chain. |
| Light | Protect from light | To avoid photo-induced degradation.[3] |
| Moisture | Keep in a dry place | To prevent hydrolysis.[3] |
For this compound in solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Experimental Protocol for Stability Assessment
A stability-indicating analytical method is crucial for determining the shelf-life of this compound. High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) is a suitable technique, as PEGs lack a strong UV chromophore.
Objective: To develop and validate a stability-indicating HPLC-CAD method for this compound and to identify its major degradation products.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Formic acid
-
Forced degradation reagents: HCl, NaOH, H2O2
Instrumentation:
-
HPLC system with a gradient pump and autosampler
-
Charged Aerosol Detector (CAD)
-
High-Resolution Mass Spectrometer (HRMS) for peak identification
Methodology:
-
Chromatographic Conditions Development:
-
Column: A C18 or a polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50, v/v).
-
Gradient Elution: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
CAD Settings: Optimized according to the manufacturer's instructions.
-
-
Forced Degradation Studies:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 4 hours.
-
Oxidation: Add 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solution to UV light (254 nm) for 24 hours.
-
Neutralize the acidic and basic samples before injection.
-
-
Analysis and Data Interpretation:
-
Inject the stressed samples into the HPLC-CAD system.
-
Monitor for the appearance of new peaks and a decrease in the main this compound peak area.
-
A method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
-
Couple the HPLC system to an HRMS to identify the mass of the degradation products and propose their structures.
-
Caption: Workflow for this compound stability testing.
Application in PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The bromide end of the linker can react with a nucleophile on either the target protein ligand or the E3 ligase ligand to form a covalent bond.
Caption: Role of this compound in PROTAC synthesis.
By understanding the stability profile and adhering to the recommended storage and handling conditions, researchers can ensure the quality and reactivity of this compound, leading to more reliable and reproducible results in their drug discovery and development efforts.
References
An In-depth Technical Guide to m-PEG2-Br for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of methoxy-polyethylene glycol-bromide (m-PEG2-Br), a heterobifunctional linker critical in the field of bioconjugation. With applications ranging from extending the half-life of therapeutic proteins to the construction of sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), a thorough understanding of this compound is essential for innovation in drug development.
Core Concepts and Properties of this compound
This compound, also known as 1-Bromo-2-(2-methoxyethoxy)ethane, is a short, discrete polyethylene (B3416737) glycol (dPEG®) linker.[1] Its structure consists of a methoxy-capped two-unit ethylene (B1197577) glycol chain, providing hydrophilicity, and a terminal bromide group, which serves as a reactive handle for covalent modification of biomolecules.[2] The bromide is an excellent leaving group, making the molecule susceptible to nucleophilic substitution reactions, the cornerstone of its utility in bioconjugation.[2]
The defined length and hydrophilic nature of the PEG spacer can enhance the aqueous solubility of the conjugated molecule and provide precise spatial control between the biomolecule and a payload.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Synonyms | 1-Bromo-2-(2-methoxyethoxy)ethane, 1-Bromo-3,6-dioxaheptane | [1] |
| CAS Number | 54149-17-6 | [1] |
| Molecular Formula | C5H11BrO2 | [1] |
| Molecular Weight | 183.04 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in water and most organic solvents | |
| Storage | Store at -5°C, keep in dry and avoid sunlight | [1] |
Mechanism of Bioconjugation: Reactivity with Protein Functional Groups
The primary mechanism of bioconjugation with this compound is nucleophilic substitution (SN2 reaction), where a nucleophilic functional group on a biomolecule attacks the carbon atom bearing the bromide, displacing it and forming a stable covalent bond. The most common nucleophilic targets on proteins are the thiol groups of cysteine residues and the primary amines of lysine (B10760008) residues and the N-terminus.[2][3]
Reaction with Cysteine Thiols
Cysteine residues are a prime target for site-specific modification due to the high nucleophilicity of the thiol group (-SH), especially in its deprotonated thiolate form (-S⁻).[4] The reaction of this compound with a cysteine residue results in the formation of a stable thioether bond.[4] This reaction is highly specific for cysteine under controlled pH conditions (typically pH 7.5-8.5), which favors the formation of the more reactive thiolate anion while minimizing reactions with other nucleophilic residues like lysine.[4]
Reaction with Lysine Amines
The primary amine (-NH2) of lysine residues and the N-terminus of a protein are also nucleophilic and can react with this compound. However, this reaction is generally less favorable than with thiols and often requires more forcing conditions, such as a higher pH (8.0-9.0), to deprotonate the amine and increase its nucleophilicity.[5] The reaction with amines results in the formation of a secondary amine linkage. It is important to note that proteins typically have multiple lysine residues on their surface, and targeting them with this compound can lead to a heterogeneous mixture of conjugated products.[3]
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to proteins. Optimization of reaction conditions is crucial for each specific biomolecule.
General Workflow for Bioconjugation with this compound
Caption: General experimental workflow for protein bioconjugation with this compound.
Protocol for Cysteine-Specific Protein Conjugation
This protocol is adapted from methodologies for similar bromo-PEG reagents.[4]
Materials:
-
Protein containing a free cysteine residue
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) if cysteines are in a disulfide bond
-
Quenching Reagent: 1 M L-cysteine or β-mercaptoethanol
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Remove the TCEP using a desalting column equilibrated with Reaction Buffer.
-
-
This compound Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching (Optional):
-
To quench any unreacted this compound, add a quenching reagent to a final concentration of 20-50 mM. Incubate for 30 minutes.
-
-
Purification:
-
Purify the conjugate from unreacted this compound, protein, and byproducts using SEC or IEX.[][7]
-
Table 2: Recommended Reaction Conditions for Cysteine-Specific Conjugation
| Parameter | Recommended Range | Rationale | References |
| pH | 7.5 - 8.5 | Promotes the formation of the more nucleophilic thiolate anion. | [4] |
| Temperature | 4°C to 25°C | Lower temperatures can minimize protein degradation during longer reaction times. | [4] |
| Reaction Time | 2 - 24 hours | Dependent on temperature, pH, and the specific protein's reactivity. | [4] |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | A molar excess drives the reaction towards completion. | [4] |
Purification and Characterization of this compound Conjugates
Purification is a critical step to remove unreacted reagents and byproducts.[] The choice of method depends on the physicochemical differences between the conjugate and the starting materials.
Table 3: Common Purification and Characterization Techniques
| Technique | Principle | Application | References |
| Size-Exclusion Chromatography (SEC) | Separates based on hydrodynamic radius. | Removes unreacted this compound and aggregates. PEGylated proteins elute earlier than unmodified proteins. | [][7] |
| Ion-Exchange Chromatography (IEX) | Separates based on net charge. | PEGylation can shield surface charges, altering elution profiles and allowing separation of species with different degrees of PEGylation. | [][7] |
| Reverse-Phase HPLC (RP-HPLC) | Separates based on hydrophobicity. | Useful for analyzing the purity of the conjugate and separating isomers. | [] |
| SDS-PAGE | Separates based on molecular weight. | Shows a shift in the molecular weight of the protein upon successful conjugation. | [8] |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Determines the precise molecular weight. | Confirms the number of PEG molecules attached to the protein. | [9][10] |
Applications in Drug Development and Signaling Pathways
This compound is a valuable tool in the synthesis of complex biotherapeutics. One of its most significant applications is as a linker in the construction of PROTACs .[11]
PROTAC-Mediated Protein Degradation
PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The linker, for which this compound is a suitable component, plays a crucial role in orienting the two proteins to facilitate this process.[11]
Caption: PROTAC-mediated protein degradation pathway facilitated by a linker such as this compound.
Conclusion
This compound is a versatile and powerful tool for the bioconjugation of proteins and other biomolecules. Its well-defined structure, hydrophilicity, and reactive bromide group enable the precise engineering of bioconjugates with enhanced therapeutic properties. A thorough understanding of its reactivity and the optimization of conjugation and purification protocols are paramount to harnessing its full potential in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. enovatia.com [enovatia.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. biorxiv.org [biorxiv.org]
m-PEG2-Br as a PEGylation Reagent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of methoxy-polyethylene glycol (2) bromide (m-PEG2-Br), a short, heterobifunctional PEGylation reagent. This document details its chemical properties, reactivity, and applications in bioconjugation, with a focus on its use in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.
Core Properties of this compound
This compound is a valuable chemical tool characterized by a methoxy-capped two-unit polyethylene (B3416737) glycol (PEG) spacer terminated with a bromine atom. This structure provides a balance of hydrophilicity and specific reactivity, making it a versatile building block in complex molecule synthesis. The PEG component can enhance the aqueous solubility of conjugated molecules, a critical attribute for many therapeutic agents.[1][2]
The key feature of this compound is the terminal alkyl bromide. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of the m-PEG2- moiety to various molecules.[3][4]
Table 1: Physicochemical and Structural Data for this compound
| Property | Value | Reference(s) |
| Synonyms | 1-Bromo-2-(2-methoxyethoxy)ethane | [5] |
| CAS Number | 54149-17-6 | [5] |
| Molecular Formula | C₅H₁₁BrO₂ | [5] |
| Molecular Weight | 183.04 g/mol | [6] |
| Appearance | Colorless Liquid/Oil | - |
| Purity | Typically ≥95% | - |
| Storage Conditions | Store at -20°C, keep dry and avoid sunlight | - |
Reactivity and Mechanism of Action
The primary utility of this compound lies in its ability to act as an electrophile in SN2 (bimolecular nucleophilic substitution) reactions. The carbon atom attached to the bromine is electron-deficient and susceptible to attack by a nucleophile, which displaces the bromide ion to form a new, stable covalent bond.[4][7]
References
- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. biochempeg.com [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mPEG2-Br | CAS:54149-17-6 | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LON-CAPA Sn2 [s10.lite.msu.edu]
An In-depth Technical Guide to m-PEG2-Br Linkers for Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-PEG2-Bromide (m-PEG2-Br), also known by its chemical name 1-Bromo-2-(2-methoxyethoxy)ethane, is a short, monodisperse polyethylene (B3416737) glycol (PEG) linker of significant interest in the fields of bioconjugation and drug development. Its structure, featuring a methoxy-terminated di-ethylene glycol chain and a reactive primary alkyl bromide, provides a unique combination of hydrophilicity, a defined spacer length, and reactivity towards various nucleophiles.[1] This technical guide offers a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the construction of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
The this compound linker is a versatile building block characterized by its defined chemical structure and reactivity. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 1-Bromo-2-(2-methoxyethoxy)ethane | [2][3] |
| Synonyms | This compound, 1-bromo-3,6-dioxaheptane | [3] |
| CAS Number | 54149-17-6 | [2][3] |
| Molecular Formula | C₅H₁₁BrO₂ | [2][3] |
| Molecular Weight | 183.04 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity | ≥95% | [2][3] |
| Storage Conditions | Store at -5°C to -20°C, keep dry and avoid sunlight | [3] |
Synthesis of this compound
The synthesis of this compound is a straightforward process involving the bromination of di(ethylene glycol) monomethyl ether. A general laboratory-scale synthesis protocol is provided below.
Experimental Protocol: Synthesis of 1-Bromo-2-(2-methoxyethoxy)ethane
Materials:
-
Di(ethylene glycol) monomethyl ether
-
Phosphorus tribromide (PBr₃)
-
Tetrahydrofuran (THF)
-
Ice/water mixture
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottomed flask
-
Magnetic stir bar
-
Addition funnel
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a 25 mL round-bottomed flask equipped with a magnetic stir bar and an addition funnel, place 15.60 mmol of di(ethylene glycol) monomethyl ether under a positive flow of nitrogen.[4]
-
Cooling: Stir the solution in an ice bath for 15 minutes.[4]
-
Addition of PBr₃: Slowly add 7.81 mmol of phosphorus tribromide dropwise over a 10-minute period.[4]
-
Reaction: Allow the solution to gradually warm to room temperature and stir for 14 hours. Following this, heat the solution in a 90°C oil bath for 1 hour, during which the solution will turn yellow.[4]
-
Work-up:
-
Extraction:
-
Extract the aqueous layer three times with 30 mL of diethyl ether.[4]
-
Combine the organic layers.
-
-
Drying and Concentration:
Reactivity and Applications in Bioconjugation
The primary utility of this compound in bioconjugation lies in its reactivity as a primary alkyl halide. The bromine atom serves as a good leaving group in bimolecular nucleophilic substitution (SN2) reactions.[5][6] This allows for the covalent attachment of the m-PEG2- moiety to various nucleophilic functional groups present on biomolecules, such as proteins, peptides, and small molecules.
Key Nucleophilic Targets:
-
Thiols (e.g., Cysteine residues): The thiol group is a potent nucleophile, especially in its deprotonated thiolate form, and readily reacts with this compound to form a stable thioether bond.[7] This reaction is highly efficient and is a common strategy for site-specific modification of proteins containing cysteine residues.[8]
-
Amines (e.g., Lysine residues, N-terminus): Primary and secondary amines can also act as nucleophiles to displace the bromide, forming a secondary or tertiary amine linkage, respectively.
-
Carboxylates (e.g., Aspartic acid, Glutamic acid, C-terminus): Carboxylate groups can be alkylated by this compound, although they are generally weaker nucleophiles than thiols and amines.
The SN2 reaction mechanism is a single-step, concerted process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to the simultaneous breaking of the carbon-bromine bond and formation of the new carbon-nucleophile bond.[5][6]
Application in PROTAC Synthesis
A prominent application of this compound is in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component of a PROTAC is crucial for its efficacy, influencing the formation of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties like solubility and cell permeability.[9]
The this compound linker can be sequentially coupled to the POI-binding ligand and the E3 ligase-binding ligand to construct the final PROTAC molecule. The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the often large and hydrophobic PROTACs.
Experimental Protocols for Bioconjugation
Note: This is a generalized protocol and requires optimization for each specific biomolecule.
Generalized Protocol: Conjugation of this compound to a Cysteine-Containing Protein
Materials:
-
Cysteine-containing protein/peptide
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.5-8.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
-
Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer, HPLC system)
Procedure:
-
Protein Preparation:
-
Dissolve the protein/peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds, add a 2-5 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.
-
-
PEGylation Reaction:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Add the this compound stock solution to the protein solution to achieve a final molar ratio of 1.5 to 5-fold excess of the linker over the protein. The optimal ratio should be determined empirically.
-
Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring.
-
-
Quenching:
-
Add a molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted this compound.
-
-
Purification:
-
Purify the PEGylated protein from unreacted linker, protein, and other reaction byproducts using an appropriate method such as Size-Exclusion Chromatography (SEC).[10][11] Other methods like Ion Exchange Chromatography (IEX) or Reversed-Phase HPLC (RP-HPLC) can also be employed depending on the properties of the conjugate.[11]
-
-
Characterization:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to observe an apparent increase in molecular weight compared to the unmodified protein.[12]
-
Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF MS to confirm the precise molecular weight of the conjugate and determine the degree of PEGylation.[13][14][15][16]
-
HPLC: Use SEC-HPLC to assess purity and detect aggregates, or RP-HPLC to separate different PEGylated species.[17][18]
-
Quantitative Data and Stability
Quantitative data on the reaction kinetics and stability of this compound conjugates are not extensively reported. However, data from similar bromo-PEG linkers and the principles of SN2 reactions provide valuable insights.
Typical Reaction Conditions for Bromo-PEG Linkers:
| Parameter | Typical Range/Value | Rationale |
| pH | 7.5 - 8.5 | A slightly basic pH promotes the deprotonation of thiols to the more nucleophilic thiolate anion. |
| Temperature | Room Temperature | Balances reaction rate with protein stability. |
| Reaction Time | 4 - 12 hours | Dependent on the reactivity of the specific nucleophile and the desired conversion. |
| Molar Excess of Linker | 1.5 - 5 fold | A molar excess of the linker is typically used to drive the reaction towards completion. |
Stability of Linkages:
-
Thioether Bond: The thioether bond formed from the reaction of this compound with a thiol is generally considered highly stable under physiological conditions and is not readily cleaved.[19] It is more stable than linkages formed from maleimide-thiol reactions, which can be susceptible to retro-Michael addition.
-
Ether Backbone: The ethylene (B1197577) glycol ether linkages of the PEG chain are chemically stable and resistant to hydrolysis under a wide range of pH conditions.[20]
Conclusion
The this compound linker is a valuable and versatile tool for researchers, scientists, and drug development professionals. Its well-defined structure, hydrophilicity, and reactivity make it particularly suitable for the synthesis of complex bioconjugates, most notably PROTACs. While specific quantitative data for this compound reactions are limited, the established principles of SN2 chemistry and data from analogous bromo-PEG linkers provide a strong foundation for its successful application. The protocols and information presented in this guide offer a comprehensive starting point for the effective utilization of this compound in innovative therapeutic and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. mPEG2-Br | CAS:54149-17-6 | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. enovatia.com [enovatia.com]
- 15. benchchem.com [benchchem.com]
- 16. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Multi-arm PEG-maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
m-PEG2-Br: A Technical Guide for Researchers in Drug Development
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-(2-methoxyethoxy)ethane, commonly known as m-PEG2-Br, a bifunctional molecule increasingly utilized in biomedical research and drug development. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role as a flexible linker in Proteolysis Targeting Chimeras (PROTACs), bioconjugation, and the functionalization of nanoparticles. Detailed experimental protocols and quantitative data are presented to assist researchers in the practical application of this compound.
Introduction
This compound is a short-chain, monodisperse polyethylene (B3416737) glycol (PEG) derivative that features a methoxy-terminated end and a reactive bromide group. This heterobifunctional structure makes it an invaluable tool for covalently linking different molecular entities. The presence of the two ethylene (B1197577) glycol units enhances the hydrophilicity and biocompatibility of the resulting conjugates, which can improve their pharmacokinetic profiles.[1] The terminal bromide is a good leaving group, facilitating nucleophilic substitution reactions for conjugation to various biomolecules and surfaces.[2]
Chemical Structure and Physicochemical Properties
The structural and physical characteristics of this compound are fundamental to its utility in chemical synthesis and bioconjugation.
Chemical Structure:
-
IUPAC Name: 1-(2-bromoethoxy)-2-methoxyethane[2]
-
Synonyms: this compound, 1-Bromo-2-(2-methoxyethoxy)ethane, 1-Bromo-3,6-dioxaheptane, 2-(2-methoxyethoxy)ethyl bromide[2]
-
CAS Number: 54149-17-6
-
Molecular Formula: C₅H₁₁BrO₂[3]
-
Molecular Weight: 183.04 g/mol
-
SMILES: COCCOCCBr
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Appearance | Clear colorless to pale yellow liquid | [2] |
| Boiling Point | 156 °C (lit.) | [4] |
| 37-40 °C at 0.01 mmHg (lit.) | ||
| Density | 1.3600 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.455 (lit.) | |
| Flash Point | 73.9 °C | |
| Solubility | Not miscible in water | [4] |
| Storage Temperature | 2-8°C |
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in several areas of advanced biomedical research.
PROTAC Linker
This compound is frequently employed as a linker in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The linker plays a crucial role in a PROTAC's efficacy by controlling the distance and orientation between the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.[7] The hydrophilic and flexible nature of the this compound linker can enhance the solubility and cell permeability of the PROTAC molecule.[8]
Bioconjugation and PEGylation
PEGylation, the covalent attachment of PEG chains to biomolecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[9] While longer PEG chains are often used for this purpose, short-chain PEGs like this compound can be used to introduce a hydrophilic spacer, which can enhance solubility and reduce aggregation without significantly increasing the hydrodynamic radius of the molecule.[1] The bromide group of this compound can react with nucleophiles such as thiols and amines on proteins to form stable covalent bonds.
Nanoparticle Functionalization
This compound is utilized for the surface functionalization of nanoparticles, such as gold nanoparticles (AuNPs), to improve their biocompatibility and stability in biological fluids.[10][11] The PEG chains create a hydrophilic shell around the nanoparticle, which can reduce non-specific protein adsorption and uptake by the reticuloendothelial system, thereby prolonging circulation time in vivo.[12] The bromide group can be converted to other functional groups, such as a thiol, to enable covalent attachment to the nanoparticle surface.[7]
Experimental Protocols
The following are representative protocols for the application of this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.
Synthesis of a PROTAC using this compound
This protocol describes a general method for synthesizing a PROTAC by sequentially coupling a target protein ligand and an E3 ligase ligand to this compound.
Materials:
-
Target protein ligand with a nucleophilic group (e.g., phenol (B47542) or amine)
-
E3 ligase ligand with a nucleophilic group (e.g., amine)
-
This compound
-
Potassium carbonate (K₂CO₃) or other suitable base
-
N,N-Dimethylformamide (DMF), anhydrous
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)
Procedure:
-
Coupling of the first ligand:
-
Dissolve the target protein ligand (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF.
-
Add this compound (1.2 eq) to the solution.
-
Stir the reaction mixture at 60°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the ligand-linker intermediate.
-
-
Coupling of the second ligand:
-
Dissolve the ligand-linker intermediate (1.0 eq) and the E3 ligase ligand (1.2 eq) in anhydrous DMF.
-
Add a suitable base (e.g., diisopropylethylamine, 3.0 eq).
-
Stir the reaction mixture at 80°C for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and purify the final PROTAC product by preparative HPLC.
-
Characterization:
-
Confirm the structure and purity of the final PROTAC product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Functionalization of Gold Nanoparticles
This protocol describes the functionalization of citrate-stabilized gold nanoparticles with this compound via a thiol-terminated linker.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
m-PEG2-SH (synthesized from this compound or commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
Preparation of Thiol-Terminated PEG:
-
If starting with this compound, it can be converted to m-PEG2-SH via reaction with a thiolating agent like thiourea (B124793) followed by hydrolysis, or sodium hydrosulfide. This step should be performed and the product purified before proceeding.
-
-
Functionalization of AuNPs:
-
Prepare a stock solution of m-PEG2-SH in DI water (e.g., 1 mg/mL).
-
To 10 mL of the citrate-stabilized AuNP solution, add the m-PEG2-SH solution. The optimal molar ratio of PEG-SH to AuNPs should be determined empirically.
-
Incubate the mixture for 2-4 hours at room temperature with gentle stirring to allow for ligand exchange.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant containing unbound PEG and displaced citrate (B86180) ions.
-
Resuspend the nanoparticle pellet in PBS buffer.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound PEG.
-
Characterization:
-
UV-Visible Spectroscopy: Monitor the surface plasmon resonance (SPR) peak of the AuNPs. A slight red-shift in the SPR peak can indicate successful surface functionalization.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the nanoparticles to confirm an increase in size due to the PEG layer.
-
Zeta Potential: Measure the surface charge of the nanoparticles. A change in zeta potential upon functionalization can indicate successful surface modification.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. chemwhat.com [chemwhat.com]
- 5. benchchem.com [benchchem.com]
- 6. biopharma.co.uk [biopharma.co.uk]
- 7. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceservices.de [scienceservices.de]
- 9. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 10. benchchem.com [benchchem.com]
- 11. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
An In-depth Technical Guide to the Theoretical Principles of m-PEG2-Br Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and practical principles underlying the reactions of methoxy-poly(ethylene glycol)-bromide with two ethylene (B1197577) glycol units (m-PEG2-Br). This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details the core reaction mechanisms, provides structured quantitative data, outlines detailed experimental protocols, and visualizes key workflows and pathways.
Core Principles and Reaction Mechanisms
The reactivity of this compound is primarily governed by the carbon-bromine bond. Bromine is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. The fundamental reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction.
In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the backside, opposite to the leaving group. This concerted mechanism involves the simultaneous formation of a new bond with the nucleophile and the breaking of the bond with the leaving group, proceeding through a single transition state. This process results in an inversion of the stereochemical configuration at the carbon center, although for the linear this compound, this is not a primary concern.
The rate of the SN2 reaction is dependent on the concentration of both the this compound substrate and the nucleophile, and is significantly influenced by steric hindrance at the reaction site, the strength of the nucleophile, and the solvent used.
Figure 1: SN2 reaction mechanism of this compound with a nucleophile (Nu:⁻).
Common nucleophiles in bioconjugation that readily react with this compound include:
-
Thiols (e.g., cysteine residues in proteins): Thiolates (R-S⁻) are excellent nucleophiles and react efficiently with this compound to form stable thioether linkages. The reaction is typically performed at a pH of 7.5-8.5 to ensure the deprotonation of the thiol group to the more reactive thiolate.
-
Amines (e.g., lysine (B10760008) residues or N-termini of proteins): Primary and secondary amines can act as nucleophiles, attacking the electrophilic carbon of this compound to form a secondary or tertiary amine, respectively. This reaction is generally slower than with thiols and may require more forcing conditions, such as elevated temperatures and the use of a non-nucleophilic base to deprotonate the amine.
Quantitative Data Presentation
While specific kinetic data for this compound is not extensively published, the following tables provide illustrative quantitative data for the nucleophilic substitution of a closely related compound, m-PEG6-Br, and general reaction conditions for PEG-halides. This data is representative of the expected reactivity and can be used as a starting point for reaction optimization.
Table 1: Illustrative Reaction Conditions and Yields for Nucleophilic Substitution of m-PEG-Br
| Nucleophile | Product | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzylamine | m-PEG-NH-Benzyl | Triethylamine (TEA) | Acetonitrile | 25 | 12 | 85 |
| Thiophenol | m-PEG-S-Phenyl | TEA | Acetonitrile | 25 | 8 | 92 |
| Cysteine (thiol) | m-PEG-S-Cysteine | DIPEA | DMF | 25 | 6-12 | >90 |
| Lysine (amine) | m-PEG-NH-Lysine | DIPEA | DMSO | 40-60 | 12-24 | 70-85 |
Data is illustrative and based on general principles of SN2 reactions with similar compounds.
Table 2: Factors Influencing the Rate of this compound Reactions
| Factor | Effect on Reaction Rate | Rationale |
| Nucleophile Strength | Stronger nucleophiles increase the rate. | Thiols > Amines. The more electron-donating the nucleophile, the faster the reaction. |
| pH | Higher pH generally increases the rate for thiols and amines. | Deprotonation of thiols to thiolates and amines to their free base form increases their nucleophilicity. |
| Temperature | Higher temperatures increase the rate. | Provides the necessary activation energy for the reaction to proceed faster. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are preferred. | These solvents solvate the cation but not the nucleophilic anion, increasing its reactivity. |
| Steric Hindrance | Increased steric hindrance at the reaction site decreases the rate. | Bulky groups near the nucleophile or the electrophilic carbon hinder the backside attack. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are generalized and should be optimized for specific applications.
General Protocol for Conjugation of this compound to a Thiol-Containing Peptide
Objective: To covalently attach this compound to a cysteine residue on a peptide.
Materials:
-
Thiol-containing peptide
-
This compound
-
Reaction Buffer: 100 mM phosphate (B84403) buffer, 150 mM NaCl, 10 mM EDTA, pH 7.5-8.0
-
Degassing equipment
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Reagent: 1 M 2-Mercaptoethanol or N-acetylcysteine
-
Purification system: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC)
-
Analytical instruments: LC-MS and HPLC
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL. Degassing is crucial to prevent the oxidation of thiols to disulfides.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 100 mM).
-
Conjugation Reaction: a. Add the this compound stock solution to the peptide solution to achieve a 5- to 20-fold molar excess of the PEG reagent over the peptide. b. Incubate the reaction mixture at room temperature for 4-12 hours with gentle stirring. Monitor the reaction progress by injecting aliquots into an LC-MS system to observe the formation of the desired conjugate.
-
Quenching the Reaction: Once the reaction has reached the desired level of completion, add the Quenching Reagent to a final concentration of 50-100 mM to react with any unreacted this compound. Incubate for 30-60 minutes at room temperature.
-
Purification: Purify the PEGylated peptide from the reaction mixture using preparative RP-HPLC or SEC to remove excess PEG reagent, quenching reagent, and any unreacted peptide.
-
Characterization: Analyze the purified fractions by LC-MS to confirm the molecular weight of the PEGylated peptide and by analytical HPLC to assess its purity.
General Protocol for Conjugation of this compound to a Primary Amine
Objective: To covalently attach this compound to a primary amine, such as a lysine residue or the N-terminus of a protein.
Materials:
-
Protein or peptide with an accessible primary amine
-
This compound
-
Reaction Buffer: 100 mM sodium borate (B1201080) buffer, pH 8.5-9.0
-
Anhydrous DMSO
-
Non-nucleophilic base (optional): Diisopropylethylamine (DIPEA)
-
Quenching Reagent: 1 M Tris-HCl or 1 M glycine, pH 8.0
-
Purification system: SEC or Ion-Exchange Chromatography (IEX)
-
Analytical instruments: SDS-PAGE, LC-MS, and HPLC
Procedure:
-
Protein Preparation: Buffer exchange the protein into the Reaction Buffer to a concentration of 2-10 mg/mL.
-
This compound Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO immediately before use.
-
Conjugation Reaction: a. Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess. b. If the reaction is slow at room temperature, consider adding a small amount of a non-nucleophilic base like DIPEA and/or increasing the temperature to 37-40°C. c. Incubate the reaction for 12-24 hours with gentle mixing. Monitor the progress by taking aliquots at various time points and analyzing them by SDS-PAGE to observe a shift in the molecular weight of the protein.
-
Quenching the Reaction: Add the Quenching Reagent to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 1-2 hours at room temperature.
-
Purification: Purify the PEGylated protein using SEC to separate the conjugate from the excess, low-molecular-weight reagents. IEX can be used to separate species with different degrees of PEGylation.
-
Characterization: Confirm the successful conjugation and determine the degree of PEGylation using SDS-PAGE, LC-MS, and HPLC.
Mandatory Visualizations
General Experimental Workflow for this compound Conjugation
Figure 2: General experimental workflow for bioconjugation with this compound.
Synthesis of a PROTAC using an this compound Linker
This workflow illustrates the synthesis of a PROTAC where this compound is used to link a warhead that binds to a target Protein of Interest (POI) with a ligand for an E3 ubiquitin ligase. This example assumes the E3 ligase ligand has a nucleophilic handle (e.g., a thiol or amine).
Figure 3: Logical workflow for the synthesis of a PROTAC using an this compound linker.
An In-Depth Technical Guide to the Safety and Handling of m-PEG2-Br
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental application of methoxy-PEG2-bromide (m-PEG2-Br). This bifunctional molecule is a valuable tool in bioconjugation, drug delivery, and nanotechnology, serving as a hydrophilic spacer to link molecules of interest. This document outlines its physicochemical properties, toxicological profile, safe handling procedures, and detailed experimental protocols for its use.
Core Properties of this compound
This compound, also known by its IUPAC name 1-bromo-2-(2-methoxyethoxy)ethane, is a short-chain polyethylene (B3416737) glycol (PEG) derivative. It features a methoxy (B1213986) group at one terminus, rendering it inert, and a reactive bromide group at the other. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of the PEG linker to various nucleophiles such as amines and thiols.[1] The ethylene (B1197577) glycol units impart hydrophilicity, which can enhance the aqueous solubility of conjugated molecules.[1]
Table 1: Physicochemical and Structural Data for this compound
| Property | Value | Reference(s) |
| Chemical Name | 1-bromo-2-(2-methoxyethoxy)ethane | |
| Synonyms | This compound, 1-bromo-3,6-dioxaheptane | [2] |
| CAS Number | 54149-17-6 | |
| Molecular Formula | C5H11BrO2 | |
| Molecular Weight | 183.04 g/mol | |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 156 °C (lit.) | |
| Density | 1.3600 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.455 (lit.) | |
| Flash Point | 68.3 °C (154.9 °F) - closed cup | |
| Solubility | Soluble in water and common organic solvents | [1] |
Safety and Toxicology
While this compound is not classified as a hazardous substance, it is crucial to handle it with appropriate laboratory precautions. The toxicological properties have not been fully investigated, and the available data is based on acute toxicity estimates.
Table 2: Toxicological Data for this compound
| Endpoint | Value | Notes |
| Oral LD50 | > 2000 mg/kg | Based on Acute Toxicity Estimate (ATE) data. |
| Dermal LD50 | > 2000 mg/kg | Based on Acute Toxicity Estimate (ATE) data. |
| Vapor LC50 | Data not available | - |
| Sensitization | No information available | - |
| Carcinogenicity | Not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA. | - |
| Mutagenicity | No specific data available. However, some haloalkanes have shown mutagenic potential in bacterial assays. |
It is important to note that low molecular weight PEGs, in general, have been reported to be more toxic than their high molecular weight counterparts. Some studies have indicated that low molecular weight PEGs may induce chromosome aberrations in vitro at high concentrations. Therefore, exposure should be minimized.
Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to ensure laboratory safety. The following workflow outlines the recommended procedures.
References
An In-depth Technical Guide to the Basic Applications of m-PEG2-Br in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-PEG2-Bromide (m-PEG2-Br), chemically known as 1-Bromo-2-(2-methoxyethoxy)ethane, is a discrete polyethylene (B3416737) glycol (dPEG®) reagent that serves as a versatile building block in modern chemical biology and drug development. Its structure comprises a methoxy-terminated two-unit ethylene (B1197577) glycol chain and a terminal bromide. The bromine atom is an excellent leaving group for nucleophilic substitution reactions, making this compound a highly efficient tool for introducing a short, hydrophilic PEG spacer into various molecules.[1][2] This modification can significantly enhance aqueous solubility, improve pharmacokinetic profiles, and provide a flexible linker for constructing complex molecular architectures.[1][2] This guide details the core applications of this compound, providing in-depth experimental protocols, quantitative data, and process visualizations.
Core Application 1: Linker in PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.
This compound is frequently used to build the linker component of PROTACs. The short, hydrophilic PEG chain enhances the solubility and bioavailability of the often large and hydrophobic PROTAC molecule, while providing the necessary flexibility for the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3]
Experimental Protocol: Synthesis of a PROTAC via Nucleophilic Substitution
This protocol describes a general method for the synthesis of a PROTAC where a POI-binding ligand with a nucleophilic handle (e.g., a phenol (B47542) or amine) is coupled to this compound, followed by conjugation to an E3 ligase ligand.
Materials:
-
POI ligand with a nucleophilic group (e.g., -OH, -NH2)
-
This compound (1-Bromo-2-(2-methoxyethoxy)ethane)
-
E3 ligase ligand with a suitable functional group for coupling (e.g., a secondary amine)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Acetonitrile (ACN)
-
Solvents for workup and purification (e.g., Ethyl acetate, water, brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Preparative reverse-phase HPLC system
Procedure:
-
Step 1: Coupling of POI Ligand to this compound Linker a. Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF. b. Add a suitable base, such as K₂CO₃ (2.0 equivalents). c. Add this compound (1.2 equivalents) to the reaction mixture. d. Stir the reaction at 60 °C for 12-16 hours, monitoring progress by LC-MS. e. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water (3x) and brine (1x). f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product (POI-linker intermediate) by flash column chromatography on silica gel.
-
Step 2: Coupling of POI-Linker Intermediate to E3 Ligase Ligand a. Dissolve the purified POI-linker intermediate (1.0 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous ACN. b. Add a base such as DIPEA (3.0 equivalents). c. Heat the reaction mixture to 80 °C and stir for 16-24 hours, monitoring by LC-MS. d. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. e. Purify the crude final PROTAC molecule by preparative reverse-phase HPLC.
-
Step 3: Characterization a. Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR spectroscopy.
Data Presentation: Impact of PEG Linker Length on PROTAC Activity
The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system. It affects not only the physicochemical properties but also the biological activity by influencing the geometry of the ternary complex.
| PROTAC ID | Linker (n = PEG units) | Molecular Weight ( g/mol ) | cLogP | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-PEG2 | 2 | ~850 | 4.2 | 120 | 75 |
| PROTAC-PEG3 | 3 | ~895 | 4.0 | 25 | 95 |
| PROTAC-PEG4 | 4 | ~940 | 3.8 | 50 | 90 |
| PROTAC-PEG5 | 5 | ~985 | 3.6 | 250 | 60 |
| Note: Data is illustrative and compiled from various sources. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are cell-line and target-dependent. |
Visualization: PROTAC Synthesis Workflow
Caption: General workflow for the synthesis of a PROTAC using this compound.
Core Application 2: Surface Functionalization of Nanoparticles
PEGylation, the coating of nanoparticle surfaces with PEG chains, is a cornerstone of nanomedicine. It is a widely used strategy to improve colloidal stability, reduce aggregation, and enhance biocompatibility for drug delivery applications.[4] The hydrophilic PEG layer creates a steric barrier that hinders the adsorption of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system and prolonging circulation time in vivo.[4][5]
This compound can be used to functionalize nanoparticles. The bromide can react with nucleophilic groups present on the nanoparticle surface. Alternatively, it can be converted to other functional groups (e.g., an amine or thiol) to react with corresponding functionalities on the nanoparticle.
Experimental Protocol: Nanoparticle Functionalization (Representative)
This protocol describes a representative method for attaching an amine-terminated PEG linker to carboxylated nanoparticles using EDC/NHS chemistry. This serves as an illustrative example of how a short PEG linker can be conjugated to a nanoparticle surface.
Materials:
-
Carboxyl-functionalized nanoparticles (e.g., PLGA or magnetic nanoparticles)
-
Amine-terminated short-chain m-PEG (e.g., m-PEG2-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Centrifuge
-
Probe sonicator or bath sonicator
Procedure:
-
Step 1: Nanoparticle Preparation and Activation a. Disperse carboxylated nanoparticles in Activation Buffer to a concentration of 1-5 mg/mL. Sonicate briefly to ensure a uniform dispersion. b. Prepare fresh stock solutions of EDC and NHS in the Activation Buffer. c. Add EDC (10-fold molar excess over carboxyl groups) and NHS (10-fold molar excess) to the nanoparticle dispersion. d. Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring to activate the surface carboxyl groups.
-
Step 2: Removal of Excess EDC/NHS a. Centrifuge the activated nanoparticles (e.g., 12,000 x g for 20 minutes). Discard the supernatant. b. Resuspend the nanoparticle pellet in fresh Coupling Buffer. c. Repeat the washing step (centrifugation and resuspension) twice to ensure complete removal of unreacted EDC and NHS.[6]
-
Step 3: Conjugation of m-PEG2-Amine a. Dissolve the m-PEG2-Amine in Coupling Buffer. A 20 to 50-fold molar excess relative to the estimated nanoparticle carboxyl groups is recommended.[6] b. Add the m-PEG2-Amine solution to the activated nanoparticle suspension. c. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Step 4: Quenching and Final Purification a. Quench any unreacted NHS esters by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer, 50 mM final concentration). b. Isolate the functionalized nanoparticles by centrifugation. c. Wash the nanoparticles three times with purified water to remove unreacted PEG and quenching buffer.
-
Step 5: Characterization a. Resuspend the final PEGylated nanoparticles in a suitable buffer (e.g., PBS). b. Characterize the nanoparticles for size and surface charge using Dynamic Light Scattering (DLS) and Zeta Potential analysis.
Data Presentation: Representative Characterization of PEGylated Nanoparticles
PEGylation significantly alters the physicochemical properties of nanoparticles, which is critical for their in vivo performance.[5]
| Nanoparticle Sample | Core Material | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Blood Half-life (t½) |
| Unmodified NP | Iron Oxide | 150 ± 25 | 0.25 | -35 ± 5 | < 5 min |
| PEGylated NP | Iron Oxide | 95 ± 15 | 0.18 | -5 ± 2 | ~30 min |
| Note: This data is illustrative, based on typical results for short-chain PEGylation of magnetic nanoparticles.[5] |
Visualization: Nanoparticle Functionalization Workflow
Caption: Workflow for nanoparticle PEGylation via EDC/NHS chemistry.
Core Application 3: Protein and Peptide Bioconjugation
PEGylation is a clinically validated strategy to improve the therapeutic properties of proteins and peptides.[7][8] Attaching PEG chains can increase a protein's hydrodynamic size, which reduces renal clearance and extends its circulating half-life.[8] It can also shield epitopes on the protein surface, reducing immunogenicity, and protect against proteolytic degradation.[7][8]
This compound can be used to alkylate nucleophilic amino acid side chains, such as the thiol group of cysteine or, under more forcing conditions, the amino group of lysine. Cysteine is a common target for site-specific PEGylation due to its relatively low abundance and high nucleophilicity.
Experimental Protocol: Protein PEGylation (Representative)
This protocol provides a general method for the site-specific PEGylation of a protein containing an accessible cysteine residue.
Materials:
-
Cysteine-containing protein or peptide
-
This compound
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
-
SDS-PAGE analysis equipment
Procedure:
-
Step 1: Protein Preparation a. Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL. b. If the target cysteine is in a disulfide bond, add a 5 to 10-fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce the disulfide bond. c. Remove the excess TCEP using a desalting column, exchanging the protein into fresh, deoxygenated Reaction Buffer.
-
Step 2: PEGylation Reaction a. Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO. b. Add a 10 to 50-fold molar excess of the this compound solution to the protein solution. The final DMSO concentration should ideally be below 10% (v/v). c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the cysteine.
-
Step 3: Purification of the PEGylated Protein a. Stop the reaction by adding a small molecule thiol like β-mercaptoethanol to quench excess this compound. b. Purify the PEGylated protein from unreacted protein and excess PEG reagent using SEC or IEX chromatography.
-
Step 4: Characterization a. Analyze the reaction products by SDS-PAGE. Successful PEGylation will result in a band shift corresponding to the increased molecular weight. b. Use Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the mass of the conjugate and determine the degree of PEGylation (number of PEG chains per protein).
Data Presentation: General Effects of Protein PEGylation
| Property | Effect of PEGylation | Rationale |
| Hydrodynamic Size | Increased | The attached PEG chain increases the effective size of the protein in solution.[8] |
| Circulation Half-life | Increased | Larger hydrodynamic size reduces the rate of renal clearance.[7] |
| Immunogenicity | Decreased | The PEG chain can mask antigenic epitopes on the protein surface.[9] |
| Proteolytic Stability | Increased | Steric hindrance from the PEG chain protects the protein from degradation by proteases.[7] |
| Solubility | Increased | The hydrophilic PEG chain can improve the aqueous solubility of the protein.[8] |
| In Vitro Activity | Potentially Decreased | The PEG chain may cause steric hindrance near the active site, potentially reducing binding affinity or catalytic activity.[9] |
Visualization: General Protein PEGylation Process
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Short-chain PEG molecules strongly bound to magnetic nanoparticle for MRI long circulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
An In-depth Technical Guide to the Hydrophilicity of m-PEG2-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-polyethylene glycol-bromide (m-PEG2-Br), also known by its IUPAC name 1-Bromo-2-(2-methoxyethoxy)ethane, is a bifunctional molecule increasingly utilized as a hydrophilic linker in the development of advanced therapeutics. Its structure, featuring a short, discrete polyethylene (B3416737) glycol (PEG) chain, imparts crucial physicochemical properties that are leveraged in sophisticated drug delivery systems and novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). The hydrophilicity endowed by the PEG moiety is a key attribute, enhancing the aqueous solubility and influencing the pharmacokinetic profile of conjugated molecules.
This technical guide provides a comprehensive exploration of the hydrophilicity of this compound, presenting available physicochemical data, detailing experimental protocols for its characterization, and illustrating its application in relevant biological pathways and synthetic workflows.
Physicochemical Properties of this compound and Related Compounds
The hydrophilicity of a molecule can be quantitatively assessed through various parameters. While direct experimental data for this compound is not extensively published, the following tables summarize its known properties and those of structurally similar compounds to provide a comparative understanding.
| Property | Value | Source |
| Molecular Formula | C5H11BrO2 | --INVALID-LINK-- |
| Molecular Weight | 183.04 g/mol | --INVALID-LINK-- |
| Density | 1.3600 g/mL at 25 °C | --INVALID-LINK-- |
| Boiling Point | 156 °C | --INVALID-LINK-- |
| Calculated XLogP3 | 0.5 | --INVALID-LINK-- |
| Water Solubility | Not miscible in water | --INVALID-LINK-- |
Table 1: Physicochemical Properties of this compound
| Compound Name | Molecular Formula | Water Solubility |
| 1-Bromo-2-methoxyethane | C3H7BrO | 14.4 g/L at 25°C |
| 1-bromo-2-(2-bromoethoxy)ethane | C4H8Br2O | Not miscible or difficult to mix with water |
Table 2: Water Solubility of Structurally Related Compounds
Experimental Protocols for Hydrophilicity Assessment
To empirically determine the hydrophilicity of this compound, several standard experimental methodologies can be employed. These protocols provide a framework for generating robust, quantitative data.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient is a widely accepted measure of a compound's hydrophobicity/hydrophilicity. A low LogP value indicates higher hydrophilicity.
Objective: To determine the ratio of the concentration of this compound in octanol (B41247) to its concentration in water at equilibrium.
Materials:
-
This compound
-
1-Octanol (B28484) (pre-saturated with water)
-
Deionized water (pre-saturated with 1-octanol)
-
Separatory funnel
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Prepare a stock solution of this compound in either water or 1-octanol.
-
Add a known volume of the stock solution to a separatory funnel containing known volumes of both 1-octanol and water.
-
Vigorously mix the two phases using a vortex mixer for at least 2 minutes to facilitate partitioning.
-
Allow the phases to separate completely. If an emulsion forms, centrifugation may be required.
-
Carefully collect samples from both the aqueous and octanol layers.
-
Quantify the concentration of this compound in each phase using a validated analytical method.
-
Calculate the LogP value using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Water]).
Water Solubility Determination (Shake-Flask Method)
This method determines the maximum concentration of a substance that can dissolve in water at a specific temperature.
Objective: To determine the aqueous solubility of this compound.
Materials:
-
This compound
-
Deionized water
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Filtration device (e.g., 0.22 µm syringe filter)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of deionized water.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the mixture to stand, letting undissolved solid settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Dilute the filtrate if necessary and quantify the concentration of dissolved this compound using a suitable analytical method.
-
The resulting concentration is the water solubility of this compound at the specified temperature.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. More hydrophilic compounds have shorter retention times on a non-polar stationary phase.
Objective: To assess the relative hydrophilicity of this compound by its retention time.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
This compound sample dissolved in a suitable solvent
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a known concentration of the this compound sample.
-
Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Monitor the elution of the compound using the UV detector at an appropriate wavelength.
-
The retention time of the this compound peak is recorded. A shorter retention time relative to more hydrophobic standards indicates greater hydrophilicity.
Applications in Drug Development: PROTACs
The hydrophilic nature of this compound is particularly advantageous when used as a linker in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker enhances the solubility and can improve the cell permeability of the overall PROTAC molecule.
Synthetic Workflow for a PROTAC using this compound
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, where this compound serves as the hydrophilic linker connecting a ligand for the target protein of interest (POI) and a ligand for an E3 ligase.
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein and a key target in cancer therapy. PROTACs have been developed to induce its degradation. The diagram below illustrates the signaling pathway of a hypothetical BRD4-targeting PROTAC that utilizes a hydrophilic linker such as this compound.
Conclusion
This compound serves as a critical building block in modern medicinal chemistry, primarily valued for the hydrophilicity imparted by its PEG structure. While comprehensive experimental data on its hydrophilic properties remain to be fully elucidated in public literature, established methodologies are available for its characterization. The inherent solubility-enhancing characteristics of this compound are instrumental in the design of complex molecules like PROTACs, enabling the development of therapeutics with improved physicochemical and pharmacokinetic profiles. The provided protocols and diagrams serve as a foundational guide for researchers and drug developers working with this versatile hydrophilic linker.
Methodological & Application
Application Notes and Protocols for m-PEG2-Br Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted bioconjugation technique used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, peptides, and proteins. The attachment of PEG chains can enhance solubility, increase stability, and reduce the immunogenicity of the conjugated molecule. This document provides a detailed protocol for the conjugation of methoxy-PEG2-Bromide (m-PEG2-Br) to molecules containing primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a polypeptide).
The reaction of this compound with a primary amine proceeds via a nucleophilic substitution (S(_N)2) mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This results in the displacement of the bromide ion and the formation of a stable secondary amine linkage, covalently attaching the PEG spacer to the target molecule.[1]
Reaction Mechanism
The chemical reaction for the conjugation of this compound to a primary amine is illustrated below.
Caption: S(_N)2 reaction of this compound with a primary amine.
Quantitative Data Summary
Successful and efficient conjugation is dependent on several key reaction parameters. The following table summarizes the recommended starting conditions, which may require further optimization for specific applications.
| Parameter | Recommended Condition | Notes |
| Molar Ratio (this compound : Amine) | 10:1 to 50:1 | A molar excess of the amine-containing molecule can help to minimize over-alkylation of the amine.[1] |
| pH | 7.0 - 9.0 | The reaction is typically carried out under neutral to slightly basic conditions to ensure the primary amine is in its deprotonated, nucleophilic state.[1] |
| Temperature | Room Temperature (20-25°C) | Gentle heating may be used to increase the reaction rate if necessary.[1] |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by an appropriate analytical method.[1] |
| Solvent | Aprotic Polar Solvents (e.g., DMF, DMSO) | These solvents are commonly used to dissolve both the PEG reagent and the amine-containing molecule.[1] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine
This protocol describes a general method for the conjugation of this compound to a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule
-
Anhydrous aprotic polar solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide (B87167) - DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or 50 mM Borate Buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
-
Analytical instruments (e.g., LC-MS, SDS-PAGE equipment)
Procedure:
-
Preparation of Reagents:
-
Equilibrate this compound and the amine-containing molecule to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO immediately before use.
-
Dissolve the amine-containing molecule in the chosen Reaction Buffer at a suitable concentration. Ensure the buffer is free of any primary amines.
-
-
Conjugation Reaction:
-
With gentle stirring, add the desired molar excess of the this compound stock solution to the solution of the amine-containing molecule. The final concentration of the organic solvent from the PEG stock should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 4-24 hours at room temperature with continuous stirring.
-
Monitor the reaction progress by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Quenching the Reaction (Optional):
-
Stop the conjugation by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes to hydrolyze any unreacted this compound.
-
Purification and Characterization
Purification is a critical step to remove unreacted PEG, the unreacted amine-containing molecule, and reaction byproducts. The choice of purification method will depend on the properties of the resulting conjugate.
Caption: General experimental workflow for purification and characterization.
Purification Techniques:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller, unreacted molecules.[2] It is particularly useful for removing unreacted PEG and other low molecular weight impurities.[3]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on differences in their net charge.[3] The attached PEG chain can shield charges on the molecule's surface, altering its interaction with the IEX resin compared to the unmodified molecule.[3] This allows for the separation of native, mono-PEGylated, and multi-PEGylated species.[3]
-
Dialysis/Tangential Flow Filtration (TFF): Useful for removing small molecules like unreacted linkers and salts from a protein conjugate solution.
Characterization Techniques:
After purification, the extent of PEGylation can be assessed using various analytical techniques:
-
SDS-PAGE: A noticeable shift in the molecular weight band of the PEGylated protein compared to the unmodified protein will indicate successful conjugation.[4]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a more precise determination of the number of PEG molecules attached to the protein.[4][5] The mass difference between the unreacted molecule and the conjugate should correspond to the mass of the m-PEG2 moiety.[5]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the conjugate from unreacted starting materials and byproducts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the presence of the PEG chain on the conjugated molecule and to quantify the degree of PEGylation by analyzing chemical shifts and signal integration.[5]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation Efficiency | 1. Suboptimal reaction pH. 2. Inactive reagents. 3. Insufficient molar excess of this compound. | 1. Ensure the reaction buffer pH is between 7.0 and 9.0. 2. Use fresh, high-quality reagents. 3. Increase the molar ratio of this compound to the amine-containing molecule in pilot experiments. |
| Over-alkylation of the Amine | The secondary amine formed after the initial conjugation is still nucleophilic and can react with another molecule of this compound.[1] | Use a large excess of the primary amine relative to the this compound.[1] |
| Protein Aggregation | 1. High degree of PEGylation. 2. Use of organic solvent (DMSO/DMF). 3. Suboptimal buffer conditions for protein stability. | 1. Reduce the molar excess of the PEG reagent to lower the degree of labeling. 2. Keep the final volume of organic solvent below 10%. 3. Optimize buffer conditions (pH, ionic strength) for the specific protein. |
| Broad or Multiple Peaks in HPLC | 1. Heterogeneity of the PEGylated product. 2. On-column aggregation. | 1. This may be expected; use other characterization methods to confirm the identity of the peaks. 2. Optimize mobile phase composition and gradient. |
References
Application Notes and Protocols: m-PEG2-Br for Nanoparticle Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a pivotal step in the development of advanced drug delivery systems, diagnostic agents, and novel therapeutics. Poly(ethylene glycol) (PEG)ylation is a premier strategy to enhance the physicochemical and biological properties of nanoparticles. The attachment of PEG chains to a nanoparticle surface creates a hydrophilic corona that confers a "stealth" characteristic, which reduces opsonization and subsequent clearance by the mononuclear phagocyte system (MPS). This ultimately leads to prolonged systemic circulation and improved bioavailability.[1]
m-PEG2-Br, or methoxy(diethylene glycol) bromide, is a heterobifunctional linker molecule featuring a methoxy-terminated diethylene glycol chain and a terminal bromide. The bromide atom serves as an effective leaving group in nucleophilic substitution reactions, enabling the covalent conjugation of the PEG moiety to nanoparticle surfaces functionalized with nucleophilic groups, such as primary amines (-NH₂) or thiols (-SH).[2] The defined, short-chain length of this compound ensures a high degree of uniformity in surface modification, which is critical for reproducible nanoparticle performance in biomedical applications.[3][4]
These application notes provide a comprehensive guide, including detailed experimental protocols and expected quantitative data, for the surface modification of nanoparticles using this compound.
Key Applications
-
Prolonged Systemic Circulation: The hydrophilic PEG layer minimizes protein adsorption, reducing uptake by the reticuloendothelial system (RES) and extending the circulation half-life of nanoparticles.[1]
-
Enhanced Stability: PEGylation improves the colloidal stability of nanoparticles in physiological buffers, preventing aggregation that can be triggered by high ionic strength or interactions with serum proteins.[1]
-
Improved Drug Delivery: By prolonging circulation, PEGylated nanoparticles can more effectively leverage the enhanced permeability and retention (EPR) effect for passive targeting of tumor tissues.[5]
-
Reduced Immunogenicity: The PEG coating can mask the nanoparticle surface from the immune system, thereby diminishing potential immunogenic responses.[1]
Data Presentation
Successful surface functionalization with this compound will lead to predictable changes in the physicochemical properties of the nanoparticles. The following tables provide a summary of typical quantitative data obtained from the characterization of nanoparticles before and after PEGylation. The exact values will vary depending on the nanoparticle core material, size, and the specific reaction conditions.
Table 1: Physicochemical Characterization of Nanoparticles Before and After this compound Modification [2]
| Parameter | Before PEGylation (Bare Nanoparticles) | After PEGylation (this compound Modified) | Characterization Technique |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 7 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | +30 ± 4 (for amine-functionalized) | +15 ± 3 | Zeta Potential Measurement |
| PEG Grafting Density (%) | N/A | 5-15% (variable) | Thermogravimetric Analysis (TGA) |
Table 2: Effect of PEGylation on In Vitro Protein Adsorption [6]
| Nanoparticle Type | Relative Bovine Serum Albumin (BSA) Adsorption (%) |
| Bare Amine-Functionalized Nanoparticles | 100 |
| This compound Functionalized Nanoparticles | 25 |
Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound
This protocol outlines the covalent attachment of this compound to nanoparticles possessing primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel
-
Stirring equipment
-
Purification system (e.g., centrifuge, dialysis tubing, or tangential flow filtration)
-
Storage buffer (e.g., Phosphate-Buffered Saline (PBS))
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the anhydrous solvent to a final concentration of 1-10 mg/mL.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas for 15-20 minutes to eliminate oxygen and moisture. Maintain this inert atmosphere throughout the reaction.[2]
-
Addition of Reagents:
-
Add this compound to the nanoparticle dispersion. A 10 to 50-fold molar excess of this compound relative to the estimated surface amine groups is recommended as a starting point.[2]
-
Add the non-nucleophilic base (e.g., DIPEA) to the reaction mixture. The base acts as a proton scavenger for the hydrogen bromide generated during the reaction. A 2 to 3-fold molar excess of the base relative to this compound is typically used.[2]
-
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive systems, the temperature can be elevated to 40-50°C.
-
Purification: Remove unreacted this compound, base, and by-products. This can be achieved by:
-
Repeated centrifugation and resuspension in a suitable buffer.
-
Dialysis against a large volume of buffer.
-
Tangential flow filtration.
-
-
Characterization and Storage:
-
Characterize the purified PEGylated nanoparticles using DLS for size and PDI, and a zeta potential analyzer to confirm surface charge modification.
-
Resuspend the final functionalized nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C.[7]
-
Protocol 2: Functionalization of Thiol-Modified Nanoparticles with this compound
This protocol details the covalent attachment of this compound to nanoparticles with thiol groups on their surface.
Materials:
-
Thiol-functionalized nanoparticles
-
This compound
-
Degassed, anhydrous, aprotic solvent (e.g., DMF or DMSO)
-
Base (e.g., DIPEA or TEA)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel
-
Stirring equipment
-
Purification system (e.g., centrifuge, dialysis tubing, or size exclusion chromatography)
-
Storage buffer
Procedure:
-
Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the degassed, anhydrous solvent to a concentration of 1-10 mg/mL. It is crucial to work under an inert atmosphere to prevent the oxidation of thiol groups.[6]
-
Addition of Reagents:
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours with constant stirring under an inert atmosphere.
-
Quenching (Optional): Quench the reaction by adding an excess of a thiol-containing molecule, such as 2-mercaptoethanol, to react with any remaining this compound.
-
Purification: Purify the PEGylated nanoparticles using methods such as centrifugation, dialysis, or size exclusion chromatography to remove unreacted reagents.[6]
-
Characterization and Storage:
-
Perform DLS and zeta potential measurements to confirm successful PEGylation.
-
Resuspend the purified nanoparticles in a degassed buffer for storage.
-
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Reaction scheme for this compound with an amine-functionalized surface.
References
Application Notes and Protocols for m-PEG2-Br in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methoxy-poly(ethylene glycol)-bromo (m-PEG2-Br) in the development of advanced drug delivery systems. This versatile heterobifunctional linker enables the PEGylation of drugs and nanocarriers, offering significant advantages in improving the pharmacokinetic and therapeutic profiles of various pharmaceutical agents.
Introduction to this compound in Drug Delivery
This compound is a valuable tool in bioconjugation and drug delivery. Its structure, featuring a methoxy-terminated di-ethylene glycol spacer and a reactive bromide group, allows for the covalent attachment of a hydrophilic PEG layer to drug molecules or carrier systems. This process, known as PEGylation, can enhance drug solubility, prolong systemic circulation time by reducing renal clearance and opsonization, and decrease immunogenicity.[1] The bromide end of this compound serves as a good leaving group for nucleophilic substitution reactions, readily reacting with functional groups such as amines and thiols present on drug molecules or nanoparticle surfaces.
The applications of this compound in drug delivery are diverse and include the formation of:
-
PEGylated Drug Conjugates: Direct conjugation of this compound to a drug molecule can improve its solubility and pharmacokinetic profile.
-
Stealth Nanoparticles and Liposomes: The surface modification of nanoparticles and liposomes with this compound creates a hydrophilic "stealth" shield. This shield minimizes recognition by the reticuloendothelial system (RES), leading to longer circulation times and enhanced accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[2]
-
Polymeric Micelles: this compound can be used to synthesize amphiphilic block copolymers that self-assemble into micelles in aqueous environments. These micelles can encapsulate hydrophobic drugs in their core, while the PEGylated corona provides stability and a stealth effect.
-
Hydrogels: this compound can be incorporated into hydrogel networks for the sustained release of therapeutic agents.
Data Presentation: Physicochemical Properties of this compound Based Drug Delivery Systems
The following tables summarize representative quantitative data for drug delivery systems utilizing PEGylation. While specific data for this compound is noted where available, the broader data for PEGylated systems provides a valuable benchmark for formulation development.
Table 1: Physicochemical Characterization of PEGylated Nanoparticles
| Parameter | Before PEGylation (Bare Nanoparticles) | After PEGylation (m-PEG-Modified) | Characterization Technique |
| Hydrodynamic Diameter (nm) | 100 - 200 | 130 - 250[3] | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -20 to -30 | -5 to -15 | Laser Doppler Velocimetry |
| **Surface PEG Density (chains/100 nm²) ** | N/A | Varies (e.g., high density) | ¹H NMR, Fluorescence Spectroscopy |
Table 2: Drug Loading and Encapsulation Efficiency of PEGylated Nanocarriers
| Nanocarrier System | Drug | Drug Loading Capacity (% w/w) | Encapsulation Efficiency (%) | Reference |
| mPEG-PLGA Nanoparticles | Doxorubicin (B1662922) | ~5% | > 80% | [3][4] |
| PEGylated Liposomes | Doxorubicin | 10 - 15% | > 90% | [1] |
| mPEG-PCL Micelles | Paclitaxel | ~10% | > 85% | [5] |
| PEG-PLGA Nanoparticles | SN-38 | Varies (dependent on hydrophilic-hydrophobic block ratio) | Varies (dependent on hydrophilic-hydrophobic block ratio) | [6] |
| PEGylated PLGA Nanoparticles | Doxorubicin | 5% | Not specified | [7] |
Table 3: In Vitro Drug Release from PEGylated Nanocarriers
| Nanocarrier System | Drug | Release Profile | Release Conditions | Reference |
| mPEG-PLGA Nanoparticles | Doxorubicin | Sustained release over 72 hours | PBS (pH 7.4), 37°C | [3] |
| pH-sensitive PEGylated Micelles | Doxorubicin | Faster release at acidic pH (5.0, 6.5) | PBS (pH 5.0, 6.5, 7.4), 37°C | [2] |
| mPEG-PLA Nanoparticles | Docetaxel | Biphasic: initial burst followed by sustained release | PBS (pH 5.5 and 7.4), 37°C | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in the preparation and characterization of drug delivery systems.
Protocol 1: Synthesis of an this compound Drug Conjugate
This protocol describes the conjugation of this compound to a drug molecule containing a primary amine functional group.
Materials:
-
Amine-containing drug
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Reaction vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
-
Characterization instruments (e.g., Mass Spectrometry, NMR)
Procedure:
-
Dissolution: In a clean, dry reaction vial under an inert atmosphere, dissolve the amine-containing drug (1 equivalent) in anhydrous DMF or DMSO.
-
Base Addition: Add DIPEA (2-3 equivalents) to the solution to act as a proton scavenger. Stir for 5-10 minutes at room temperature.
-
PEGylation Reaction: Add this compound (1.1-1.5 equivalents) to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 24-48 hours. The reaction temperature can be moderately elevated (e.g., 40-50°C) to increase the reaction rate, but this should be optimized for the specific drug to avoid degradation.
-
Monitoring: Monitor the reaction progress using an appropriate technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: Upon completion, purify the m-PEG2-drug conjugate from unreacted starting materials and byproducts using a suitable method like preparative HPLC.
-
Characterization: Confirm the structure and purity of the final conjugate using Mass Spectrometry and NMR.
Caption: Workflow for the synthesis of an m-PEG2-drug conjugate.
Protocol 2: Preparation of this compound Coated Nanoparticles by Nanoprecipitation
This protocol outlines the formation of polymeric nanoparticles with a surface functionalized with this compound.
Materials:
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Amphiphilic block copolymer (e.g., PLGA-PEG-NH2, to introduce amine groups for reaction with this compound)
-
This compound
-
Organic solvent (e.g., Acetone, Acetonitrile)
-
Aqueous phase (e.g., Deionized water, buffer)
-
Surfactant (optional, e.g., Poloxamer 188)
-
Magnetic stirrer
-
Rotary evaporator or other solvent removal system
Procedure:
-
Polymer Solution Preparation: Dissolve the biodegradable polymer and the amine-terminated amphiphilic block copolymer in the organic solvent. The ratio of the two polymers can be adjusted to control the surface amine density.
-
Nanoprecipitation: Add the polymer solution dropwise to the aqueous phase (which may contain a surfactant) under constant, moderate stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymers to precipitate and self-assemble into nanoparticles.
-
Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator under reduced pressure or by stirring overnight in a fume hood.
-
PEGylation: a. To the aqueous nanoparticle suspension, add a non-nucleophilic base (e.g., DIPEA). b. Add a solution of this compound in a water-miscible solvent (e.g., DMSO) dropwise while stirring. A molar excess of this compound relative to the estimated surface amine groups is recommended. c. Allow the reaction to proceed for 24-48 hours at room temperature.
-
Purification: Purify the PEGylated nanoparticles to remove unreacted this compound and other reagents. This can be achieved by repeated centrifugation and resuspension in a suitable buffer, or by dialysis.
-
Characterization: Characterize the nanoparticles for size, polydispersity, zeta potential, and morphology.
Caption: Workflow for preparing this compound coated nanoparticles.
Protocol 3: Characterization of this compound Functionalized Nanoparticles
Thorough characterization is crucial to ensure the quality and performance of the drug delivery system.
1. Size and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS) and Laser Doppler Velocimetry.
-
Instrument Parameters (Example):
-
Scattering Angle: 173°
-
Temperature: 25°C
-
Dispersant: 10 mM NaCl or PBS
-
Equilibration Time: 120 seconds
-
-
Sample Preparation: Dilute the nanoparticle suspension in the chosen dispersant to an appropriate concentration to avoid multiple scattering effects.
-
Expected Outcome: An increase in the hydrodynamic diameter after PEGylation confirms the presence of the PEG layer. A shift in zeta potential towards neutrality indicates successful surface modification and shielding of the surface charge.[9]
2. Morphological Analysis:
-
Technique: Transmission Electron Microscopy (TEM).
-
Instrument Parameters (Example):
-
Accelerating Voltage: 120 kV
-
-
Sample Preparation: Deposit a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid. The sample may be negatively stained (e.g., with uranyl acetate) to enhance contrast. Allow the grid to air-dry completely before imaging.
-
Expected Outcome: TEM provides information on the core size, shape, and aggregation state of the nanoparticles. The PEG layer is typically not visible under standard TEM conditions.[10]
3. Confirmation of PEGylation:
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR).
-
Sample Preparation: Lyophilize the nanoparticle samples to obtain a dry powder.
-
Expected Outcome: Compare the FTIR spectra of bare and PEGylated nanoparticles. The appearance of characteristic PEG peaks (e.g., C-O-C stretching around 1100 cm⁻¹) in the spectrum of the modified nanoparticles confirms successful PEGylation.[11]
Protocol 4: In Vitro Drug Release Study
This protocol describes a common method for evaluating the release of a drug from this compound based nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Release medium (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of the release medium.
-
Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag. Securely close the bag and place it in a larger container with a known volume of fresh release medium. This entire setup is maintained at 37°C with constant, gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium from the external container.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[12]
-
Drug Quantification: Analyze the collected samples to determine the concentration of the released drug using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Visualization of a Relevant Signaling Pathway
Many drugs delivered by PEGylated systems, such as doxorubicin, exert their therapeutic effect by modulating specific intracellular signaling pathways. The following diagram illustrates the p53-mediated apoptosis pathway, which is a key mechanism of action for doxorubicin delivered by PEGylated nanoparticles.[7][13]
Caption: Doxorubicin-induced p53 signaling pathway.
References
- 1. Theranostic Nanoparticles Carrying Doxorubicin Attenuate Targeting Ligand Specific Antibody Responses Following Systemic Delivery [thno.org]
- 2. benchchem.com [benchchem.com]
- 3. PEGylated PLGA nanoparticles for the improved delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylated PLGA nanoparticles for the improved delivery of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpreta ... - Materials Horizons (RSC Publishing) DOI:10.1039/D3MH00717K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cancer-Related Intracellular Signalling Pathways Activated by DOXorubicin/Cyclodextrin-Graphene-Based Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG2-Br Reaction with Proteins in Aqueous Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, is a cornerstone technique in bioconjugation and drug development. It is widely employed to enhance the therapeutic properties of proteins by improving their solubility, stability, and pharmacokinetic profiles, while often reducing their immunogenicity. m-PEG2-Br is a short, discrete PEGylating agent featuring a methoxy-terminated di-ethylene glycol spacer activated with a terminal bromide. The bromide is an excellent leaving group, making this compound a versatile reagent for the alkylation of nucleophilic residues on proteins in aqueous buffers.
This document provides detailed application notes and protocols for the reaction of this compound with proteins, focusing on reaction mechanisms, site-selectivity, and experimental procedures.
Principles of the Reaction
The primary reaction mechanism of this compound with proteins is a bimolecular nucleophilic substitution (SN2) reaction. In this reaction, a nucleophilic amino acid side chain on the protein attacks the carbon atom bearing the bromide, displacing the bromide ion and forming a stable covalent bond. The most common nucleophilic targets on proteins for this reaction are the thiol group of cysteine, the ε-amino group of lysine (B10760008), and the imidazole (B134444) ring of histidine. The reactivity of these residues is highly dependent on the pH of the reaction buffer, which dictates their state of protonation and, consequently, their nucleophilicity.
Site-Selective Modification
The selectivity of the this compound reaction can be controlled by carefully adjusting the reaction pH:
-
Cysteine (Thiol Group): The thiol group of cysteine is the most reactive nucleophile on proteins. To achieve selective modification of cysteine residues, the reaction is typically performed at a pH range of 7.0-8.5. In this range, the thiol group (pKa ~8.5) is sufficiently deprotonated to its more nucleophilic thiolate form, while the amino groups of lysine (pKa ~10.5) remain largely protonated and less reactive.
-
Lysine (ε-Amino Group): To target the primary amine of lysine residues, a higher pH of 8.0-9.0 is generally required. At this pH, the amino group is sufficiently deprotonated to become a potent nucleophile.
-
Histidine (Imidazole Ring): The imidazole side chain of histidine (pKa ~6.0) can also be alkylated. This reaction is generally favored under slightly acidic to neutral pH conditions.
Experimental Protocols
General Considerations
-
Buffer Selection: The choice of buffer is critical. For targeting lysine residues, avoid buffers containing primary amines, such as Tris, as they will compete with the protein for the PEGylating agent. Suitable buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and HEPES. For cysteine modification, ensure the buffer is free of reducing agents unless disulfide bond reduction is intended prior to PEGylation.
-
Protein Preparation: The protein should be purified and dissolved in the chosen reaction buffer at a concentration typically ranging from 1-10 mg/mL. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
This compound Preparation: Prepare a stock solution of this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use to minimize hydrolysis.
Protocol 1: Cysteine-Selective PEGylation
This protocol is designed for proteins with accessible free cysteine residues.
Materials:
-
Cysteine-containing protein
-
This compound
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M L-cysteine or β-mercaptoethanol
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography columns)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the cysteine residues are involved in disulfide bonds, they must be reduced prior to PEGylation using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
PEGylation Reaction: Add a 10- to 40-fold molar excess of the this compound stock solution to the protein solution.[1] The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching solution to a final concentration of 10-100 mM to react with any excess this compound.[1] Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE (which will show a molecular weight shift), mass spectrometry (for precise mass determination), and functional assays to assess the impact of PEGylation on protein activity.
Protocol 2: Lysine-Selective PEGylation
This protocol is for targeting surface-accessible lysine residues.
Materials:
-
Protein with accessible lysine residues
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Borate Buffer, pH 8.0-9.0
-
Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0
-
Anhydrous DMSO or DMF
-
Purification system
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.[2]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM.[2] Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the PEGylated protein using SEC or ion-exchange chromatography (IEX).
-
Characterization: Characterize the conjugate as described in Protocol 1.
Data Presentation
The following tables summarize the recommended starting conditions for the reaction of this compound with different amino acid residues. These parameters should be optimized for each specific protein and desired degree of PEGylation.
Table 1: Recommended Reaction Conditions for Site-Selective PEGylation
| Parameter | Cysteine-Selective | Lysine-Selective | Histidine-Selective |
| pH | 7.0 - 8.5 | 8.0 - 9.0 | 6.0 - 7.0 |
| Buffer | Phosphate, HEPES | Borate, Bicarbonate | MES, Phosphate |
| Molar Excess (PEG:Protein) | 10:1 to 40:1[1] | 5:1 to 20:1[2] | 10:1 to 50:1 |
| Temperature | 4 - 25 °C | 20 - 25 °C | 20 - 25 °C |
| Reaction Time | 2 - 12 hours | 1 - 4 hours | 2 - 12 hours |
| Quenching Agent | L-cysteine, β-mercaptoethanol[1] | Tris, Glycine[2] | L-histidine, Imidazole |
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low PEGylation Efficiency | Suboptimal pH; Inactive this compound; Insufficient molar excess | Verify buffer pH; Prepare fresh this compound solution; Increase molar ratio of this compound |
| Non-specific Labeling | pH is too high (for cysteine labeling); Long incubation time | Optimize pH to the recommended range; Reduce reaction time and monitor progress |
| Protein Precipitation | High concentration of organic solvent; Over-labeling | Keep the final concentration of DMSO/DMF below 10%; Reduce the molar excess of this compound |
Visualizations
Caption: SN2 reaction mechanism of this compound with a protein nucleophile.
Caption: General experimental workflow for protein PEGylation with this compound.
Caption: pH-dependent selectivity of this compound for different amino acid residues.
References
Application Notes and Protocols for Labeling Antibodies with m-PEG2-Br
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent conjugation of methoxy-polyethylene glycol-bromide (m-PEG2-Br) to antibodies. This process, known as PEGylation, can enhance the therapeutic properties of antibodies by increasing their stability, reducing immunogenicity, and improving pharmacokinetic profiles.[][2][3] The following protocols detail the necessary steps for antibody preparation, conjugation, and purification of the resulting PEGylated antibody.
Introduction to Antibody PEGylation with this compound
Polyethylene glycol (PEG) is a non-toxic, non-immunogenic, and highly water-soluble polymer that can be covalently attached to therapeutic proteins like antibodies.[2][4] The this compound reagent is a short-chain PEG derivative featuring a terminal methoxy (B1213986) group and a reactive bromo group. The bromo group specifically reacts with free sulfhydryl (thiol) groups on the antibody, typically from cysteine residues, to form a stable thioether bond.[5][6] This thiol-reactive chemistry allows for a more targeted conjugation approach compared to amine-reactive methods.[6][7]
The general workflow for labeling antibodies with this compound involves three main stages:
-
Antibody Reduction: The interchain disulfide bonds within the antibody's hinge region are partially reduced to generate free thiol groups.
-
PEGylation Reaction: The reduced antibody is incubated with the this compound reagent to allow for the covalent attachment of the PEG chain.
-
Purification and Analysis: The PEGylated antibody is purified from excess reagents and byproducts, followed by characterization to determine the extent of labeling.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-defined | Protein to be PEGylated |
| This compound | Commercial Source | PEGylating Reagent |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial Source | Reducing Agent |
| Phosphate Buffered Saline (PBS), pH 7.4 | In-house or Commercial | Buffer for antibody solution and purification |
| Reduction Buffer (e.g., PBS with 5 mM EDTA) | In-house | Buffer for the reduction step |
| Quenching Reagent (e.g., N-acetyl-L-cysteine) | Commercial Source | To stop the PEGylation reaction |
| Desalting Columns (e.g., Sephadex G-25) | Commercial Source | For buffer exchange and removal of small molecules |
| Anhydrous Dimethylsulfoxide (DMSO) | Commercial Source | Solvent for this compound |
| Size-Exclusion Chromatography (SEC) Column | Commercial Source | For purification of the PEGylated antibody |
Protocol 1: Partial Reduction of the Antibody
This protocol describes the generation of free thiol groups on the antibody by reducing interchain disulfide bonds.
1. Antibody Preparation:
- Prepare the antibody solution at a concentration of 5–10 mg/mL in a suitable buffer, such as PBS, pH 7.4.[5][8]
- If the antibody solution contains primary amines (e.g., from Tris buffer) or preservatives like sodium azide, it is crucial to perform a buffer exchange into PBS using a desalting column.[9]
2. Reduction of Disulfide Bonds:
- Prepare a fresh stock solution of the reducing agent, TCEP, in the reduction buffer.
- Add a calculated amount of the TCEP solution to the antibody solution. The molar ratio of TCEP to antibody is critical and should be optimized to achieve the desired number of free thiols per antibody. A starting point is a 2-5 fold molar excess of TCEP over the antibody.[8]
- Incubate the reaction mixture for 1-2 hours at 37°C with gentle mixing.[5]
3. Removal of Excess Reducing Agent:
- Immediately after the incubation, remove the excess TCEP using a desalting column pre-equilibrated with degassed PBS, pH 7.4.[5][8] This step is crucial to prevent the reduction of the this compound reagent in the subsequent step.
Protocol 2: PEGylation of the Reduced Antibody
This protocol outlines the conjugation of this compound to the generated thiol groups on the antibody.
1. Preparation of this compound Solution:
- Dissolve the this compound reagent in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).[10]
2. Conjugation Reaction:
- To the solution of the reduced antibody, add the this compound stock solution. The molar excess of this compound over the antibody will influence the degree of PEGylation and should be empirically determined. A typical starting point is a 5- to 20-fold molar excess of the PEG linker over the antibody.[10]
- The optimal pH for the reaction of a bromoacetyl group is between 8.0 and 9.0.[10] Adjust the pH of the antibody solution if necessary.
- Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.[10]
3. Quenching the Reaction:
- After the incubation period, add a molar excess of a quenching reagent, such as N-acetyl-L-cysteine, to react with any unreacted this compound.[10] This prevents further modification of the antibody.
Protocol 3: Purification of the PEGylated Antibody
Purification is essential to remove unreacted PEG reagent, quenching reagent, and any aggregated protein.[]
1. Purification Method:
- The primary method for purifying the PEGylated antibody is size-exclusion chromatography (SEC).[10][] This technique separates molecules based on their size, effectively removing the smaller, unreacted this compound and other small molecules from the larger PEGylated antibody.[][]
- Other chromatographic techniques such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can also be employed for higher purity, especially to separate PEGylated species with different numbers of attached PEG molecules.[][12]
2. SEC Procedure:
- Equilibrate the SEC column with PBS, pH 7.4.
- Load the quenched reaction mixture onto the column.
- Elute the protein with PBS and collect fractions.
- Monitor the elution profile using UV absorbance at 280 nm. The PEGylated antibody will typically elute first, followed by smaller molecules.
Characterization of the PEGylated Antibody
After purification, it is important to characterize the final product to determine the degree of PEGylation and confirm the integrity of the antibody.
| Parameter | Method | Description |
| Degree of PEGylation (DOP) | Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the precise mass of the conjugate, from which the number of attached PEG molecules can be calculated.[10] |
| UV-Vis Spectroscopy | If the PEG reagent contains a chromophore, the DOP can be estimated using the Beer-Lambert law by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the PEG reagent.[10] | |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | Analytical SEC can be used to assess the purity of the conjugate and detect the presence of any aggregates. |
| Integrity | SDS-PAGE | Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the antibody after PEGylation and to check for any fragmentation. |
| Binding Affinity | ELISA or Surface Plasmon Resonance (SPR) | An enzyme-linked immunosorbent assay or SPR can be performed to ensure that the PEGylation process has not significantly compromised the antigen-binding affinity of the antibody. |
Experimental Workflow Visualization
The following diagrams illustrate the key experimental workflows described in these application notes.
Caption: Workflow for the partial reduction of an antibody.
Caption: Workflow for the PEGylation of a reduced antibody.
Caption: Workflow for purification and characterization.
References
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 抗体標識化および固定化部位 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for m-PEG2-Br in the Synthesis of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome in a catalytic manner.[3][4]
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.[2] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance hydrophilicity, which can improve the solubility and drug-like properties of these often large and lipophilic molecules.[1][5] The m-PEG2-Br (methoxy-PEG2-bromide) linker, a short and flexible bifunctional molecule, offers a versatile building block for the modular synthesis of PROTACs. Its terminal bromide allows for nucleophilic substitution reactions, providing a convenient handle for conjugation to either the POI or E3 ligase ligand.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for a PROTAC is to induce the degradation of a target protein through the ubiquitin-proteasome system. This process is a catalytic cycle where a single PROTAC molecule can mediate the degradation of multiple protein molecules.
General Workflow for PROTAC Synthesis and Evaluation
The development of a novel PROTAC is a multi-step process that begins with rational design and chemical synthesis, followed by a series of in vitro and cellular assays to determine its efficacy and pharmacological properties. This iterative process allows for the optimization of the PROTAC's structure, particularly the linker, to achieve the desired potency and selectivity.
Data Presentation: Impact of Short PEG Linkers on PROTAC Activity
The length and composition of the linker are critical parameters that must be optimized for each PROTAC system. The following tables summarize representative quantitative data illustrating the impact of short PEG linker lengths on the physicochemical properties and biological activity of PROTACs. While specific data for this compound is context-dependent, the following illustrates general trends for short PEG linkers.
Table 1: Physicochemical Properties of PROTACs with Varying Short PEG Linker Lengths
| PROTAC ID | Linker (n = PEG units) | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC-PEG2 | 2 | ~850.4 | ~4.2 | ~150.6 |
| PROTAC-PEG3 | 3 | ~894.5 | ~4.0 | ~160.2 |
| PROTAC-PEG4 | 4 | ~938.6 | ~3.8 | ~169.8 |
Note: Data is illustrative and compiled from various sources in the literature.[6] cLogP and TPSA are calculated values and will vary based on the specific warhead and E3 ligase ligand.
Table 2: Biological Activity of PROTACs with Varying Short PEG Linker Lengths
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-PEG2 | BRD4 | HeLa | ~500 | ~55 |
| PROTAC-PEG3 | BRD4 | HeLa | ~250 | ~70 |
| PROTAC-PEG4 | BRD4 | HeLa | ~80 | >90 |
| BTK-PROTAC-PEG2 | BTK | MOLM-14 | >1000 | <20 |
| BTK-PROTAC-PEG4 | BTK | MOLM-14 | ~25 | ~90 |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are cell-line and target-dependent and are for illustrative purposes.[7][8] Shorter linkers can sometimes impair binding affinity and degradation.[5]
Experimental Protocols
The synthesis of a PROTAC using this compound typically follows a modular, stepwise approach. The following protocols provide a general framework for the synthesis and evaluation of a PROTAC.
Protocol 1: Synthesis of a PROTAC using this compound via Nucleophilic Substitution
This protocol describes the synthesis of a PROTAC by first coupling this compound to an E3 ligase ligand (e.g., pomalidomide (B1683931), which has a nucleophilic amine) and subsequently coupling the resulting intermediate to a POI ligand with a carboxylic acid functionality.
Materials:
-
This compound
-
Pomalidomide (or other suitable E3 ligase ligand)
-
POI ligand with a carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Acetonitrile (B52724) (ACN)
-
Potassium Carbonate (K₂CO₃)
-
Solvents for workup and purification (e.g., Ethyl acetate, Dichloromethane, Methanol, Water)
-
Silica (B1680970) gel for column chromatography
-
Preparative reverse-phase HPLC system
Procedure:
Step 1: Synthesis of E3 Ligase Ligand-PEG2-Br Intermediate
-
To a solution of pomalidomide (1.0 equivalent) in anhydrous DMF, add DIPEA (2.0 equivalents).
-
Add a solution of this compound (1.5 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pomalidomide-PEG2-Br intermediate.
Step 2: Synthesis of the Final PROTAC
-
To a solution of the POI ligand (1.0 equivalent) in anhydrous ACN, add K₂CO₃ (3.0 equivalents).
-
Add a solution of the pomalidomide-PEG2-Br intermediate (1.2 equivalents) in anhydrous ACN.
-
Heat the reaction mixture to 60 °C and stir for 16-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC using a gradient of water (with 0.1% formic acid) and acetonitrile to yield the final PROTAC.
Step 3: Characterization
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR analysis.[9]
Protocol 2: Cellular Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in the levels of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Synthesized PROTAC
-
Appropriate cell line expressing the target protein
-
Cell culture medium and supplements
-
DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to perform an 8- to 12-point dose-response curve (e.g., 1 µM to 0.1 nM). Treat the cells with the different concentrations of the PROTAC. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: After incubation, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer to each well. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody for the POI.
-
Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control. Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[7]
Conclusion
The this compound linker is a valuable and versatile tool for the modular synthesis of PROTACs. Its incorporation can confer favorable physicochemical properties, and its short length allows for the fine-tuning of the distance between the POI and E3 ligase to achieve optimal ternary complex formation. The provided protocols offer a general framework for the synthesis and biological evaluation of PROTACs utilizing this compound, enabling researchers to advance the development of this promising therapeutic modality. It is important to note that reaction conditions and purification methods may require optimization depending on the specific POI and E3 ligase ligands being utilized.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Surface Modification of Gold Nanoparticles with m-PEG2-Br: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are a cornerstone of nanoscience, with burgeoning applications in diagnostics, bioimaging, and as therapeutic delivery vehicles.[1][2] Their utility is profoundly influenced by their surface chemistry, which dictates their interaction with biological systems. Surface modification with Poly(ethylene glycol) (PEG) chains, a process known as PEGylation, is a critical strategy to enhance the in vivo performance of AuNPs. PEGylation imparts a "stealth" characteristic, creating a hydrophilic shield that reduces protein adsorption (opsonization), thereby minimizing clearance by the mononuclear phagocyte system and prolonging systemic circulation.[3][4]
This document provides detailed application notes and protocols for the surface modification of gold nanoparticles with methoxy-poly(ethylene glycol)-bromide (m-PEG2-Br). The terminal bromide group serves as a versatile reactive site for subsequent bioconjugation reactions, allowing for the attachment of targeting ligands, drugs, or imaging agents. These protocols are designed to guide researchers through a two-stage process: first, the synthesis and amine-functionalization of gold nanoparticles, and second, the covalent attachment of this compound.
Key Applications of this compound Functionalized Gold Nanoparticles
-
Drug Delivery: The terminal bromine can be substituted with various nucleophiles to attach therapeutic payloads. The PEG spacer ensures biocompatibility and extended circulation time for the drug-nanoparticle conjugate.[2][5]
-
Targeted Imaging and Diagnostics: Targeting moieties such as antibodies or peptides can be conjugated to the bromo-PEGylated AuNPs, enabling specific accumulation at disease sites for enhanced contrast in imaging or for targeted diagnostic assays.[6][7]
-
Biosensing: The functionalized nanoparticles can be used as platforms for the development of sensitive and specific biosensors.[8]
Data Presentation
The successful modification of gold nanoparticles with this compound can be monitored through various analytical techniques. The following tables summarize the expected quantitative data at each stage of the process.
Table 1: Physicochemical Characterization of Gold Nanoparticles at Different Functionalization Stages
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Surface Plasmon Resonance (nm) |
| Citrate-Stabilized AuNPs | 15 ± 2 | < 0.2 | -30 ± 5 | 520 |
| Amine-Functionalized AuNPs | 18 ± 3 | < 0.25 | +35 ± 4 | 522 |
| This compound Functionalized AuNPs | 22 ± 4 | < 0.3 | +15 ± 5 | 525 |
Table 2: Quantification of Surface PEGylation
| Method | Parameter Measured | Typical Result for this compound Functionalized AuNPs |
| Thermogravimetric Analysis (TGA) | Weight loss corresponding to PEG degradation | ~5-15% weight loss in the 200-400°C range.[3] |
| ¹H NMR Spectroscopy | Integration of PEG methylene (B1212753) protons | Characteristic PEG peaks confirming successful conjugation.[9] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the nanoparticle surface | Increase in Carbon and Oxygen atomic percentage; appearance of Bromine peak. |
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of approximately 15 nm gold nanoparticles using the citrate (B86180) reduction method.
Materials:
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure water
Procedure:
-
Prepare a 1 mM HAuCl₄ solution and a 38.8 mM trisodium citrate solution in ultrapure water.
-
In a clean round-bottom flask, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil under vigorous stirring.
-
Rapidly inject 5 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
Observe the color change from pale yellow to deep red, indicating the formation of AuNPs.[6]
-
Continue boiling and stirring for an additional 15 minutes.
-
Allow the solution to cool to room temperature.
-
Characterize the synthesized citrate-stabilized AuNPs using UV-Vis spectroscopy, DLS, and TEM.
Protocol 2: Surface Modification with Amine Groups
This protocol details the functionalization of citrate-stabilized AuNPs with a thiol-containing amine linker, such as cysteamine (B1669678), to introduce primary amine groups on the surface.
Materials:
-
Citrate-stabilized AuNPs (from Protocol 1)
-
Cysteamine hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 10 mM solution of cysteamine hydrochloride in ultrapure water.
-
To 10 mL of the citrate-stabilized AuNP solution, add the cysteamine solution to a final concentration of 1 mM.
-
Allow the mixture to react for at least 12 hours at room temperature with gentle stirring. This allows for the displacement of citrate ions by the thiol group of cysteamine.
-
Purify the amine-functionalized AuNPs by centrifugation (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).
-
Discard the supernatant and resuspend the nanoparticle pellet in PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps at least three times to remove excess cysteamine.
-
Characterize the amine-functionalized AuNPs for changes in size, zeta potential, and surface plasmon resonance.
Protocol 3: Surface Modification of Amine-Functionalized AuNPs with this compound
This protocol describes the covalent attachment of this compound to the amine-functionalized AuNPs.
Materials:
-
Amine-functionalized AuNPs (from Protocol 2)
-
This compound
-
Anhydrous, non-amine-containing buffer or solvent (e.g., anhydrous PBS or DMF)
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Preparation: Resuspend the amine-functionalized AuNPs in the anhydrous solvent. The concentration of nanoparticles should be optimized for the specific system.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas for 15-20 minutes to remove oxygen and moisture. Maintain the inert atmosphere throughout the reaction.
-
Addition of Reagents:
-
Add this compound to the nanoparticle dispersion. A molar excess of this compound relative to the estimated surface amine groups is recommended (e.g., 10 to 50-fold excess).
-
Add the non-nucleophilic base (e.g., DIPEA) to the reaction mixture. The base acts as a proton scavenger for the hydrogen bromide generated during the reaction. A 2 to 3-fold molar excess of the base relative to this compound is typically used.[10]
-
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction temperature can be moderately elevated (e.g., 40-50°C) to increase the reaction rate, but this should be optimized to avoid nanoparticle aggregation.
-
Purification:
-
After the reaction is complete, purify the PEGylated nanoparticles to remove excess this compound, the base, and any reaction byproducts.
-
For robust nanoparticles, use centrifugation as described in Protocol 2.
-
For more sensitive nanoparticles, purify using dialysis against PBS or through a size exclusion chromatography column.
-
-
Final Formulation: After purification, resuspend the this compound modified nanoparticles in a buffer of choice (e.g., PBS) for storage and further characterization.
Visualization of Workflow and Mechanisms
References
- 1. Direct synthesis of PEG-encapsulated gold nanoparticles using branched copolymer nanoreactors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Ultrastable Gold Nanoparticles as a New Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Conjugation of PEG and gold nanoparticles to increase the accessibility and valency of tethered RNA splicing enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. krishisanskriti.org [krishisanskriti.org]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Hydrogel Creation Using Bromo-PEG Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of hydrogels using bromo-poly(ethylene glycol) (bromo-PEG) crosslinkers. The methodologies described herein are foundational for creating tunable hydrogel networks for a variety of applications, including drug delivery, tissue engineering, and regenerative medicine.
Introduction
Poly(ethylene glycol) (PEG) hydrogels are widely utilized as biomaterials due to their biocompatibility, hydrophilicity, and tunable physical properties. The formation of a stable hydrogel network requires the crosslinking of polymer chains. Bromo-PEG derivatives serve as effective crosslinkers through nucleophilic substitution reactions. The bromine atom acts as a good leaving group, allowing for the formation of stable covalent bonds with polymers containing nucleophilic functional groups such as amines, thiols, or hydroxyls.[1][2][3][4] This document outlines the principles, protocols, and characterization techniques for creating hydrogels using difunctional bromo-PEG as a crosslinker.
Principle of Crosslinking
The core chemical reaction for crosslinking with bromo-PEG is a bimolecular nucleophilic substitution (SN2) reaction. A polymer backbone rich in nucleophilic groups (e.g., -NH₂, -SH, -OH) attacks the electrophilic carbon atom attached to the bromine atom on the bromo-PEG crosslinker, displacing the bromide ion and forming a stable covalent crosslink.
-
With Amine Groups: Primary or secondary amines on a polymer backbone react with bromo-PEG to form stable secondary or tertiary amine linkages.[1][2]
-
With Thiol Groups: Thiol groups react with bromo-PEG to form highly stable thioether bonds.[1]
-
With Hydroxyl Groups: In a reaction analogous to the Williamson ether synthesis, hydroxyl groups can be crosslinked. This typically requires a strong base to deprotonate the hydroxyls into more potent alkoxide nucleophiles.[5][6][7]
The following diagram illustrates the general crosslinking workflow.
Figure 1: General workflow for hydrogel synthesis using a bromo-PEG crosslinker.
Experimental Protocols
This section provides detailed protocols for the synthesis of hydrogels using a difunctional bromo-PEG crosslinker with a polymer containing primary amine groups (e.g., chitosan (B1678972) or polyethyleneimine).
Materials and Equipment
Table 1: Materials and Reagents
| Material/Reagent | Supplier | Purpose |
| Polymer with amine groups (e.g., Chitosan, low MW) | Sigma-Aldrich | Hydrogel backbone |
| α,ω-Dibromo-poly(ethylene glycol) (Br-PEG-Br, MW 2000) | BroadPharm | Crosslinker |
| Acetic Acid | Fisher Scientific | Solvent for Chitosan |
| Sodium Bicarbonate (NaHCO₃) Buffer (0.1 M, pH 8.5) | In-house prep. | Reaction buffer |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Washing and swelling studies |
| Deionized (DI) Water | Millipore | Solvent and for buffer preparation |
Table 2: Equipment
| Equipment | Purpose |
| Analytical Balance | Weighing reagents |
| Magnetic Stirrer and Stir Bars | Dissolving reagents and mixing |
| pH Meter | Adjusting buffer pH |
| Vortex Mixer | Homogenizing solutions |
| Centrifuge | Purifying hydrogels |
| Incubator or Water Bath | Controlling reaction temperature |
| Freeze-dryer (Lyophilizer) | Drying hydrogels for analysis |
Protocol: Hydrogel Synthesis
-
Polymer Solution Preparation:
-
Prepare a 2% (w/v) chitosan solution by dissolving 200 mg of low molecular weight chitosan in 10 mL of 0.2 M acetic acid.
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
Adjust the pH of the chitosan solution to approximately 6.5 by slowly adding 1 M NaOH.
-
-
Crosslinker Solution Preparation:
-
Prepare a 10% (w/v) solution of Br-PEG-Br in DI water. For example, dissolve 100 mg of Br-PEG-Br in 1 mL of DI water.
-
-
Crosslinking Reaction:
-
In a small beaker, mix the chitosan solution and the Br-PEG-Br solution at a desired molar ratio of amine groups to bromo groups (e.g., 2:1, 1:1, or 1:2).
-
Add sodium bicarbonate buffer (0.1 M, pH 8.5) to the mixture to initiate the crosslinking reaction and achieve the desired final polymer concentration. The basic pH facilitates the nucleophilic attack of the amine groups.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Cast the solution into a mold (e.g., a petri dish or a custom-made PDMS mold).
-
Incubate the mold at 37°C for 12-24 hours to allow for hydrogel formation.
-
-
Hydrogel Purification:
-
After gelation, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with PBS (pH 7.4) for 48 hours, changing the PBS every 8 hours, to remove unreacted crosslinker and other byproducts.
-
The following diagram illustrates the chemical reaction pathway.
Figure 2: Reaction of amine-containing polymer with a bromo-PEG crosslinker.
Characterization of Hydrogels
The physical and chemical properties of the synthesized hydrogels should be characterized to ensure they meet the requirements of the intended application.
Gelation Time
The gelation time can be determined by the vial tilting method. After mixing the polymer and crosslinker solutions, the vial is tilted at regular intervals. The gelation time is recorded as the point at which the solution no longer flows.
Swelling Behavior
The swelling ratio indicates the hydrogel's capacity to absorb and retain water.
-
Immerse the purified hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Ws).
-
Freeze-dry the hydrogel to determine its dry weight (Wd).
-
Calculate the swelling ratio (Q) using the following formula:
-
Q = (Ws - Wd) / Wd
-
Table 3: Example Swelling Ratio Data
| Hydrogel Formulation (Amine:Bromo Ratio) | Swelling Ratio (Q) |
| 2:1 | 25 ± 2.1 |
| 1:1 | 18 ± 1.5 |
| 1:2 | 12 ± 1.1 |
Mechanical Properties
The mechanical properties, such as compressive modulus, can be measured using a mechanical tester.
-
Prepare cylindrical hydrogel samples of a defined diameter and height.
-
Compress the hydrogel at a constant strain rate (e.g., 1 mm/min).
-
The compressive modulus is calculated from the linear region of the stress-strain curve.
Table 4: Example Mechanical Property Data
| Hydrogel Formulation (Amine:Bromo Ratio) | Compressive Modulus (kPa) |
| 2:1 | 10 ± 1.2 |
| 1:1 | 25 ± 2.5 |
| 1:2 | 50 ± 4.8 |
Structural Characterization
The formation of new chemical bonds and the morphology of the hydrogel network can be analyzed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Scanning Electron Microscopy (SEM).
Applications in Drug Development
Hydrogels created with bromo-PEG crosslinkers are promising for various drug development applications.
-
Controlled Drug Release: The porous network of the hydrogel can encapsulate therapeutic molecules, and the degradation of the hydrogel or diffusion through the pores can control their release.
-
Cell Encapsulation and Tissue Engineering: The biocompatible nature of PEG hydrogels makes them suitable for encapsulating cells for tissue regeneration applications.[1]
-
Bio-conjugation: The bromo-PEG linker can also be used to attach biomolecules to surfaces or other molecules.[8]
The following diagram depicts the logical relationship in a drug delivery application.
Figure 3: Logic diagram for a hydrogel-based drug delivery system.
Conclusion
The use of bromo-PEG as a crosslinker provides a versatile and robust method for the synthesis of hydrogels with tunable properties. By carefully selecting the polymer backbone and controlling the reaction conditions, hydrogels with desired swelling, mechanical, and degradation characteristics can be fabricated for a wide range of biomedical and pharmaceutical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 4. Bromo PEG | BroadPharm [broadpharm.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. francis-press.com [francis-press.com]
- 8. gpsrjournal.com [gpsrjournal.com]
Application Notes and Protocols for Site-Specific Protein Modification with m-PEG2-Br
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a critical tool in drug development, diagnostics, and basic research, enabling the precise attachment of molecules to a protein to enhance its therapeutic properties, facilitate imaging, or probe its function. Polyethylene glycol (PEG) modification, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic profiles of protein therapeutics by increasing their stability, solubility, and circulation half-life while reducing immunogenicity.[1] This document provides detailed application notes and protocols for the site-specific modification of proteins using methoxy-polyethylene glycol (2)-Bromide (m-PEG2-Br), a short, hydrophilic linker with a reactive bromide group.
The this compound reagent is particularly effective for the site-specific alkylation of cysteine residues.[2] The bromoacetyl group reacts specifically with the thiol group (-SH) of a cysteine residue under mild conditions to form a stable thioether bond.[3] This targeted modification allows for a high degree of control over the PEGylation site, which is crucial for preserving the protein's biological activity. By engineering a single, surface-accessible cysteine residue at a specific, non-critical site, researchers can achieve a homogeneously modified protein product.
Key Features of this compound:
-
Specificity: Primarily targets the thiol groups of cysteine residues for site-specific modification.[2]
-
Stable Linkage: Forms a highly stable thioether bond, ensuring the integrity of the PEGylated conjugate.[3]
-
Hydrophilicity: The short PEG chain enhances the hydrophilicity of the modified protein, which can improve solubility and reduce aggregation.[3]
-
Defined Length: As a discrete PEG reagent, this compound has a precise molecular weight, which simplifies the analysis of the final conjugate.
Principle of Reaction
The primary mechanism for the site-specific modification of a protein with this compound is an SN2 (bimolecular nucleophilic substitution) reaction. The reaction involves the alkylation of a cysteine residue. The sulfur atom of the deprotonated cysteine (thiolate anion) acts as a nucleophile and attacks the electrophilic carbon atom of the bromoacetyl group. This attack leads to the displacement of the bromide ion, which is an excellent leaving group, and the formation of a stable thioether linkage.[2]
To ensure site-specificity, the target protein should ideally possess a single, accessible cysteine residue for modification. If the native protein contains multiple cysteine residues that are involved in disulfide bonds, these must first be reduced to free thiols. Alternatively, if the protein has multiple free cysteines, non-specific labeling may occur. Therefore, site-directed mutagenesis is often employed to introduce a unique cysteine residue at a desired location on the protein surface.
Experimental Protocols
This section provides a generalized protocol for the site-specific modification of a protein containing an accessible cysteine residue with this compound. The protocol is adapted from methodologies for similar bromo-PEG reagents, such as m-PEG6-Br.[2] Researchers should optimize the reaction conditions for each specific protein to achieve the desired level of modification.
Materials and Reagents
-
Cysteine-containing protein of interest
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Buffers should be free of primary amines (e.g., Tris) and thiols (e.g., DTT, β-mercaptoethanol).
-
Reagent Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol (1 M stock)
-
Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) columns.
Experimental Workflow Diagram
Caption: Experimental workflow for cysteine-specific protein labeling with this compound.
Step-by-Step Protocol
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, pre-treat the protein with a reducing agent like Dithiothreitol (DTT). Subsequently, the reducing agent must be removed using a desalting column or dialysis to prevent it from reacting with this compound.
-
-
This compound Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
PEGylation Reaction:
-
Add a 10- to 40-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. Protect the reaction from light.
-
-
Quenching the Reaction:
-
To consume any unreacted this compound, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound, quenching reagent, and any unmodified protein by a suitable chromatographic method.
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger PEGylated protein from the smaller, unmodified protein and excess reagents.
-
Ion-Exchange Chromatography (IEX): This method can be used if the PEGylation significantly alters the surface charge of the protein.
-
-
Analysis and Characterization:
-
SDS-PAGE: Successful PEGylation will result in a shift in the molecular weight of the protein, which can be visualized as a higher molecular weight band on an SDS-PAGE gel compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides a precise determination of the molecular weight of the PEGylated protein, confirming the number of attached PEG molecules.
-
Quantitative Data Summary
The following table provides recommended starting conditions and ranges for optimizing the site-specific modification of proteins with this compound. These parameters should be optimized for each specific protein and application.
| Parameter | Recommended Starting Value | Range for Optimization |
| Protein Concentration | 5 mg/mL | 1-10 mg/mL |
| This compound:Protein Molar Ratio | 20:1 | 10:1 to 50:1 |
| Reaction Buffer pH | 7.4 | 7.0 - 8.0 |
| Reaction Temperature | Room Temperature (20-25°C) | 4°C to 37°C |
| Incubation Time | 2 hours | 1 - 4 hours |
| Quenching Reagent Concentration | 50 mM | 10 - 100 mM |
Troubleshooting
This table outlines common issues encountered during protein modification with this compound, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | - Inactive (hydrolyzed) this compound.- Inaccessible cysteine residue.- Suboptimal pH.- Presence of competing nucleophiles in the buffer (e.g., thiols). | - Use a fresh stock solution of this compound.- Ensure the target cysteine is surface-exposed through protein modeling or mutagenesis.- Optimize the buffer pH within the recommended range.- Use amine- and thiol-free buffers. |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF).- Over-labeling leading to changes in protein solubility. | - Keep the final concentration of the organic solvent below 10% (v/v).- Reduce the molar excess of this compound. |
| Non-specific Labeling | - Reaction conditions are too harsh (e.g., very high pH).- Long incubation times.- Presence of other highly reactive nucleophilic residues. | - Optimize the pH to be closer to neutral.- Reduce the incubation time.- Consider site-directed mutagenesis to remove other reactive surface residues if specificity is a major issue. |
Application in Signaling Pathways
Site-specific modification with this compound can be used to develop therapeutic proteins that modulate cellular signaling pathways. For example, a PEGylated antibody fragment can be designed to block a cell surface receptor, thereby inhibiting downstream signaling.
Caption: Inhibition of a signaling pathway by a site-specifically modified protein.
References
Application Notes and Protocols for m-PEG2-Br Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG2-Br, or 1-bromo-2-(2-methoxyethoxy)ethane, is a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker containing a terminal bromide. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, making this compound a versatile reagent for the covalent modification of various nucleophiles such as amines, thiols, and alcohols. This modification, often termed PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of molecules, making it a valuable tool in drug development, proteomics, and materials science. These application notes provide detailed protocols for the reaction of this compound with primary amines, thiols, and alcohols to achieve optimal yields of the desired conjugate.
Reaction of this compound with Primary Amines
The reaction of this compound with a primary amine proceeds via a nucleophilic substitution (SN2) mechanism to form a secondary amine. To favor mono-alkylation and prevent the formation of tertiary amines, it is recommended to use an excess of the primary amine.
Experimental Protocol
Materials:
-
This compound
-
Primary amine-containing molecule
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), finely ground
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel
-
Stirring apparatus
-
Heating apparatus
Procedure:
-
To a solution of the primary amine (1.5 to 5 equivalents) in anhydrous DMF, add finely ground potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes under an inert atmosphere.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir under an inert atmosphere for 16-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
The filtrate can then be purified by an appropriate method, such as column chromatography, to isolate the desired secondary amine conjugate.
Quantitative Data Summary
| Parameter | Recommended Condition | Expected Outcome/Rationale |
| Molar Ratio (Amine:this compound) | 1.5:1 to 5:1 | A higher excess of the amine minimizes the dialkylation side product where the resulting secondary amine reacts further with this compound.[1] |
| Solvent | Anhydrous Dimethylformamide (DMF), Acetonitrile (ACN) | DMF is a common choice due to its ability to dissolve a wide range of reactants.[1] |
| Base | Potassium carbonate (K₂CO₃), Triethylamine (TEA), Diisopropylethylamine (DIPEA) | An inorganic base like K₂CO₃ is often used to neutralize the hydrobromic acid (HBr) formed during the reaction.[1] |
| Molar Excess of Base | 2-3 equivalents (relative to this compound) | Ensures the primary amine remains deprotonated and thus more nucleophilic.[1] |
| Temperature | Room Temperature to 80 °C | Higher temperatures can increase the reaction rate, but may also promote side reactions. 60 °C is a good starting point.[1] |
| Reaction Time | 12-24 hours | The reaction should be monitored for completion to determine the optimal time.[1] |
Reaction of this compound with Thiols
The reaction of this compound with a thiol-containing molecule, such as a cysteine residue in a protein, proceeds via a nucleophilic substitution (SN2) reaction to form a stable thioether bond. The reaction is most efficient under slightly basic conditions where the thiol is deprotonated to the more nucleophilic thiolate anion.
Experimental Protocol
Materials:
-
This compound
-
Thiol-containing molecule (e.g., cysteine-containing peptide)
-
Degassed conjugation buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.5-8.5)
-
Anhydrous, water-miscible solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve the thiol-containing molecule in a degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
Immediately before use, prepare a stock solution of this compound in an anhydrous, water-miscible solvent such as DMF or DMSO.
-
Add the this compound solution to the thiol-containing solution. A 5 to 20-fold molar excess of this compound is a common starting point. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of proteins.[2]
-
Gently mix the reaction and incubate at room temperature for 4-6 hours or overnight at 4°C. The optimal time should be determined empirically for the specific substrate.
-
Monitor the reaction progress by an appropriate method (e.g., LC-MS).
-
If desired, the reaction can be quenched by adding a small molecule thiol like L-cysteine.
-
Purify the conjugate using a suitable technique such as size-exclusion chromatography (SEC) or dialysis to remove unreacted this compound and byproducts.
Quantitative Data Summary
| Parameter | Recommended Condition | Expected Outcome/Rationale |
| pH | 7.5 - 8.5 | A slightly basic pH facilitates the deprotonation of the thiol group (pKa ≈ 8.5 for cysteine) to the more reactive thiolate anion (-S⁻).[3] |
| Molar Ratio (this compound:Thiol) | 5:1 to 20:1 | An excess of the PEG reagent helps to drive the reaction to completion, especially for less reactive thiols.[2] |
| Solvent | Aqueous buffer (e.g., PBS, HEPES) with <10% co-solvent (e.g., DMF, DMSO) | Maintains the stability of biomolecules while ensuring the solubility of the PEG reagent. |
| Temperature | 4°C to Room Temperature (25°C) | Room temperature is generally sufficient. Lower temperatures can be used for sensitive biomolecules to minimize degradation.[2] |
| Reaction Time | 2 - 16 hours | Reaction progress should be monitored to determine the optimal time for the specific reactants.[2] |
Reaction of this compound with Alcohols (Williamson Ether Synthesis)
The reaction of this compound with an alcohol to form an ether is known as the Williamson ether synthesis. This reaction requires a strong base to deprotonate the alcohol, forming a more nucleophilic alkoxide ion, which then reacts with the alkyl bromide in an SN2 reaction.
Experimental Protocol
Materials:
-
This compound
-
Alcohol-containing molecule
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel (flame-dried)
-
Magnetic stirrer
-
Syringes
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add a suspension of NaH (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the alcohol (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 1-2 hours to allow for the formation of the alkoxide.
-
Slowly add a solution of this compound (1.0-1.2 equivalents) in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
| Parameter | Recommended Condition | Expected Outcome/Rationale |
| Base | Sodium hydride (NaH), Potassium hydride (KH) | A strong base is required to deprotonate the alcohol to the more nucleophilic alkoxide.[5][6] |
| Molar Ratio (Base:Alcohol) | 1.2:1 | A slight excess of the base ensures complete formation of the alkoxide.[4] |
| Molar Ratio (this compound:Alcohol) | 1.0:1 to 1.2:1 | A slight excess of the alkyl halide can help drive the reaction to completion. |
| Solvent | Anhydrous Tetrahydrofuran (THF), Dimethylformamide (DMF) | A polar aprotic solvent is suitable for SN2 reactions.[4] |
| Temperature | 0 °C to Room Temperature | The initial deprotonation is often performed at a lower temperature, followed by the substitution reaction at room temperature.[4] |
| Reaction Time | 4 - 12 hours | Reaction time will vary depending on the reactivity of the alcohol. |
Signaling Pathways and Experimental Workflows
This compound is a versatile linker often employed in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound can be used to connect the target protein-binding ligand to the E3 ligase-binding ligand.
References
Application Notes and Protocols for m-PEG2-Br Conjugation to Enzymes without Loss of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins and enzymes, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased serum half-life, improved stability, enhanced solubility, and reduced immunogenicity.[1][2] However, a critical challenge in PEGylation is the potential loss of biological activity due to random attachment of PEG molecules, which can sterically hinder the enzyme's active site.[3]
Site-specific PEGylation aims to overcome this limitation by attaching PEG chains to specific amino acid residues that are distant from the active site, thereby preserving the enzyme's catalytic function.[4][5] This document provides detailed application notes and protocols for the site-specific conjugation of m-PEG2-Br (methoxy-polyethylene glycol with a two-unit PEG chain and a terminal bromide) to enzymes, with a focus on maintaining enzymatic activity.
This compound is an electrophilic PEGylating reagent that can react with nucleophilic amino acid side chains. The reactivity of the bromo group is particularly suited for targeting thiol groups of cysteine residues under controlled pH conditions, forming a stable thioether bond. While less reactive than other activated PEGs, such as NHS esters, this selectivity can be advantageous for achieving site-specific modification. Potential, albeit less favorable, reactivity with other nucleophilic residues like histidine and lysine (B10760008) should also be considered.
Data Presentation: Impact of PEGylation on Enzyme Kinetics
The effect of PEGylation on enzyme kinetics is a critical parameter to assess. Generally, the attachment of a PEG chain can lead to an increase in the Michaelis constant (Km) and a decrease in the maximal velocity (Vmax) and catalytic turnover number (kcat), often attributed to steric hindrance. However, with strategic site-specific PEGylation, a significant portion of the enzyme's activity can be retained.
Below is a summary of the kinetic parameters for L-asparaginase and its PEGylated forms, illustrating the impact of PEGylation on its enzymatic activity.
| Enzyme Form | Km (µM) | Vmax (µmol·min-1) |
| Native L-Asparaginase | 19.58 ± 0.003 | 2.36 ± 0.015 |
| monoPEG-L-Asparaginase | 34.67 ± 0.005 | 3.34 ± 0.007 |
| polyPEG-L-Asparaginase | 65.21 ± 0.005 | 8.36 ± 0.065 |
| Table 1: Kinetic parameters of native L-asparaginase and its PEGylated forms. Data extracted from a study on site-specific N-terminus PEGylation of L-asparaginase.[1] |
In other studies, the PEGylation of catalase has been shown to have a minimal impact on its specific activity, with both native and PEGylated forms exhibiting similar activity levels.[6] Similarly, PEGylated lysozyme (B549824) has been reported to retain its enzymatic activity to hydrolyze β-1,4-N-acetylglucosamine linkages.[2]
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound to a Cysteine Residue
This protocol details the site-specific conjugation of this compound to a free cysteine residue on an enzyme. This method is ideal for enzymes with a native, accessible cysteine residue not involved in a disulfide bond, or for enzymes that have been engineered to contain a cysteine at a specific, non-critical site.
Materials:
-
Enzyme containing a free cysteine residue
-
This compound
-
Reaction Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.5
-
Reducing agent (optional, for enzymes with disulfide-bonded cysteines): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: 2-Mercaptoethanol or N-acetylcysteine
-
Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Enzyme Preparation:
-
Dissolve the enzyme in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the target cysteine is involved in a disulfide bond, reduction is necessary. Add a 10-fold molar excess of TCEP or DTT and incubate for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column or by dialysis against the Reaction Buffer to prevent interference with the PEGylation reaction.
-
-
PEGylation Reaction:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the enzyme solution. The optimal molar ratio should be determined empirically for each specific enzyme.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add a 100-fold molar excess of a quenching reagent (e.g., 2-Mercaptoethanol) and incubate for 1 hour at room temperature.
-
-
Purification of the PEGylated Enzyme:
-
Purify the this compound-conjugated enzyme from excess PEG reagent and unreacted enzyme using a suitable chromatography method such as SEC or IEX.
-
Monitor the purification process by SDS-PAGE and/or UV-Vis spectroscopy. The PEGylated enzyme will exhibit a higher apparent molecular weight on SDS-PAGE and may have a different elution profile in chromatography compared to the native enzyme.
-
Protocol 2: Characterization of the PEGylated Enzyme
A. Determination of PEGylation Degree and Site
-
SDS-PAGE: A simple and rapid method to qualitatively assess the extent of PEGylation. The PEGylated enzyme will migrate slower than the native enzyme, showing a band at a higher apparent molecular weight.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate molecular weight of the conjugate, allowing for the determination of the number of attached PEG molecules.
-
Peptide Mapping: Involves digesting the PEGylated enzyme with a protease (e.g., trypsin) followed by LC-MS/MS analysis to identify the specific amino acid residue(s) where the PEG is attached.
B. Enzyme Activity Assay
The enzymatic activity of the native and PEGylated enzyme should be determined to assess the impact of conjugation. The specific assay will depend on the enzyme and its substrate.
General Procedure:
-
Prepare a series of substrate concentrations in the appropriate assay buffer.
-
Add a fixed concentration of the native or PEGylated enzyme to initiate the reaction.
-
Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Determine the initial reaction velocities (V0) for each substrate concentration.
-
Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat value (Vmax / [Enzyme]).
-
Compare the kinetic parameters of the PEGylated enzyme to those of the native enzyme to evaluate the effect of PEGylation on its catalytic activity.
Visualizations
References
- 1. Novel site-specific PEGylated L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysozyme PEGylation - Wikipedia [en.wikipedia.org]
- 3. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Loading PEG-Catalase into Filamentous and Spherical Polymer Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Drug Delivery Utilizing m-PEG2-Br
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of methoxy-poly(ethylene glycol)2-bromide (m-PEG2-Br), a short, heterobifunctional linker, in the development of targeted drug delivery systems. This document outlines the core principles, experimental protocols, and relevant data for leveraging this compound in the formulation of advanced therapeutic nanoparticles.
Introduction to this compound in Targeted Drug Delivery
This compound is a versatile linker molecule featuring a methoxy-terminated di-ethylene glycol (PEG2) chain and a reactive bromide group. The short PEG spacer enhances the hydrophilicity and biocompatibility of the conjugated molecule, which can improve the pharmacokinetic profile of a drug delivery system by reducing non-specific protein adsorption and subsequent clearance by the reticuloendothelial system (RES).[1][2] The terminal bromide serves as a reactive handle for the covalent attachment of the PEG linker to therapeutic molecules or nanoparticle surfaces.[3][4]
The primary application of this compound in drug delivery is the stable conjugation of thiol-containing drugs or targeting ligands to nanocarriers. The bromide group is an excellent leaving group in nucleophilic substitution reactions, particularly with the thiol group (-SH) of cysteine residues, forming a highly stable thioether bond.[5] This robust linkage is advantageous for creating long-circulating drug delivery systems where premature drug release is undesirable.[5]
Core Applications
-
Surface Functionalization of Nanoparticles: "PEGylation" of nanoparticles with this compound improves their colloidal stability, reduces aggregation, and enhances their in vivo circulation time.[2]
-
Conjugation of Thiol-Containing Drugs: Covalent attachment of drugs with free thiol groups to nanocarriers, ensuring drug stability and preventing premature release.
-
Development of Targeted Drug Delivery Systems: The bromide can be reacted with a thiol-containing targeting ligand (e.g., a peptide or antibody fragment) to direct the nanocarrier to specific cells or tissues.
Experimental Protocols
Protocol 1: Formulation of Drug-Loaded Nanoparticles
This protocol describes the preparation of drug-loaded polymeric nanoparticles using the nanoprecipitation method.
Materials:
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Hydrophobic drug
-
This compound
-
Thiol-containing drug or targeting ligand
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous phase (e.g., deionized water)
-
Stirring apparatus
-
Dialysis membrane (appropriate MWCO)
Procedure:
-
Polymer-Drug Solution Preparation: Dissolve the biodegradable polymer and the hydrophobic drug in the organic solvent. The typical total polymer concentration is 5-10 mg/mL.
-
Nanoprecipitation: Add the polymer-drug solution dropwise to the vigorously stirring aqueous phase. The volume ratio of the organic to aqueous phase is typically between 1:2 and 1:5.
-
Solvent Evaporation: Continue stirring the nanoparticle suspension for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
Purification: Purify the nanoparticle suspension to remove the unencapsulated drug and any remaining organic solvent. This can be achieved by centrifugation followed by resuspension in deionized water or by dialysis against deionized water.
Figure 1: Experimental workflow for the formulation of drug-loaded nanoparticles.
Protocol 2: Surface Functionalization of Nanoparticles with this compound
This protocol details the conjugation of this compound to the surface of pre-formed nanoparticles that have been functionalized with thiol groups.
Materials:
-
Thiol-functionalized nanoparticles (1-10 mg/mL)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5, degassed
-
Anhydrous DMSO or DMF
-
Quenching reagent: L-cysteine or 2-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the degassed Reaction Buffer.
-
This compound Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Conjugation Reaction: Add the this compound stock solution to the nanoparticle suspension. A 10- to 50-fold molar excess of this compound over the available thiol groups on the nanoparticles is recommended as a starting point.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): Add a quenching reagent (e.g., L-cysteine) in a 10-fold molar excess to the unreacted this compound to stop the reaction. Incubate for 30 minutes.
-
Purification: Purify the this compound functionalized nanoparticles by size-exclusion chromatography or dialysis to remove unreacted this compound and quenching reagent.
Figure 2: Workflow for nanoparticle surface functionalization with this compound.
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical in vitro drug release study from drug-loaded nanoparticles functionalized with this compound.
Materials:
-
Drug-loaded m-PEG2-functionalized nanoparticles
-
Release Buffer: Phosphate-buffered saline (PBS), pH 7.4 (physiological) and pH 5.5 (endosomal/lysosomal)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath at 37°C
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Disperse a known amount of the drug-loaded nanoparticles in a specific volume of Release Buffer (e.g., 1 mg/mL).
-
Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag. Place the dialysis bag in a larger container with a known volume of the corresponding Release Buffer.
-
Incubation: Incubate the setup at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh Release Buffer to maintain sink conditions.
-
Quantification: Quantify the amount of drug released into the medium using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Protocol 4: Cellular Uptake and Cytotoxicity Assay
This protocol outlines the assessment of cellular uptake and cytotoxicity of drug-loaded this compound functionalized nanoparticles.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Drug-loaded m-PEG2-functionalized nanoparticles
-
Free drug (as a positive control)
-
"Empty" m-PEG2-functionalized nanoparticles (as a negative control)
-
MTT reagent
-
DMSO
-
96-well plates
-
Fluorescence microscope or flow cytometer (for cellular uptake)
-
Microplate reader (for cytotoxicity)
Procedure for Cytotoxicity (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the drug-loaded nanoparticles, free drug, and empty nanoparticles for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[6]
Procedure for Cellular Uptake (Qualitative):
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with fluorescently labeled drug-loaded nanoparticles for different time points (e.g., 1, 4, 24 hours).
-
Washing: Wash the cells with cold PBS to remove non-internalized nanoparticles.
-
Fixation and Staining: Fix the cells, stain the nuclei with DAPI, and mount the coverslips on glass slides for imaging.
-
Visualization: Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of drug delivery systems incorporating this compound. These values are illustrative and will vary depending on the specific nanoparticle formulation, drug, and analytical methods used.
Table 1: Physicochemical Properties of this compound Functionalized Nanoparticles
| Parameter | Typical Value | Analytical Method |
| Particle Size (nm) | 100 - 200 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -10 to -30 | Electrophoretic Light Scattering |
| Drug Loading Content (%) | 1 - 10 | HPLC, UV-Vis Spectroscopy[7] |
| Encapsulation Efficiency (%) | > 70 | HPLC, UV-Vis Spectroscopy[7] |
Table 2: In Vitro Drug Release Profile
| Time (h) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5 - 15 | 10 - 25 |
| 4 | 15 - 30 | 25 - 45 |
| 12 | 30 - 50 | 45 - 65 |
| 24 | 40 - 60 | 60 - 80 |
| 48 | 50 - 70 | 70 - 90 |
| 72 | 60 - 80 | > 85 |
Table 3: In Vitro Cytotoxicity Data (IC50 Values)
| Formulation | Cell Line 1 (IC50, µM) | Cell Line 2 (IC50, µM) |
| Free Drug | 0.5 - 5 | 1 - 10 |
| Drug-Loaded m-PEG2-NPs | 1 - 10 | 5 - 20 |
| Empty m-PEG2-NPs | > 100 | > 100 |
Signaling Pathways in Targeted Drug Delivery
Many targeted drug delivery systems are designed to interfere with specific signaling pathways that are dysregulated in diseases like cancer. Below are diagrams of three key signaling pathways often targeted by drugs delivered via nanocarriers.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Both FA- and mPEG-conjugated chitosan nanoparticles for targeted cellular uptake and enhanced tumor tissue distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG2-Br in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG2-Br is a methoxy-terminated, two-unit polyethylene (B3416737) glycol (PEG) derivative containing a reactive bromoacetyl group. In proteomics research, this reagent serves as a valuable tool for the alkylation of cysteine residues. The bromoacetyl group reacts specifically with the thiol group of cysteine residues under appropriate conditions, forming a stable thioether bond. This modification, also known as PEGylation, introduces a mass and hydrophilicity tag that can be detected and quantified by mass spectrometry.
The primary application of this compound in proteomics is in the field of chemoproteomics for cysteine reactivity profiling. By treating a complex protein sample with this compound, researchers can identify accessible and reactive cysteine residues across the proteome. This information is crucial for understanding the functional state of proteins, as the reactivity of cysteine residues can be modulated by their local environment and post-translational modifications, including oxidation. Furthermore, this approach can be used in competitive binding experiments to identify the targets of cysteine-reactive drugs or tool compounds.
These application notes provide a detailed overview of the use of this compound for cysteine-focused proteomics, including experimental protocols and data analysis considerations.
Principle of Cysteine Alkylation with this compound
The core of this technique lies in the nucleophilic substitution reaction between the thiol group of a cysteine residue and the electrophilic bromoacetyl group of this compound. The reaction is most efficient at a slightly alkaline pH, where the thiol group is deprotonated to the more nucleophilic thiolate anion.
Applications in Proteomics
-
Cysteine Reactivity Profiling: Global identification of accessible and reactive cysteine residues in a proteome.
-
Target Identification for Covalent Ligands: In a competitive format, this compound can be used to identify the protein targets of cysteine-reactive small molecules.
-
Studying Cysteine Oxidation: In combination with other reagents, this compound can be used to probe the redox state of cysteine residues.
Data Presentation
The following table summarizes representative quantitative data that can be obtained from a chemoproteomics experiment using a cysteine-reactive probe like this compound. The values are illustrative of what can be achieved with modern high-resolution mass spectrometry platforms.
| Parameter | Typical Value | Notes |
| Number of Cysteine Sites Identified | > 20,000 | In a typical human cell lysate. |
| Number of Cysteine Sites Quantified | > 15,000 | With high confidence across replicates. |
| Labeling Efficiency | > 90% | For accessible and reactive cysteines. |
| Dynamic Range of Quantification | 3-4 orders of magnitude | For relative quantification of peptide abundance. |
| Coefficient of Variation (CV) | < 20% | For quantified peptides across technical replicates. |
Mandatory Visualizations
Reaction of this compound with a protein cysteine residue.
Experimental workflow for cysteine profiling with this compound.
Experimental Protocols
Protocol 1: Cysteine Alkylation in a Complex Proteome for Mass Spectrometry Analysis
This protocol describes the steps for labeling accessible cysteine residues in a cell lysate with this compound for subsequent identification by mass spectrometry.
Materials:
-
This compound
-
Dithiothreitol (DTT)
-
Tris-HCl
-
Iodoacetamide (B48618) (IAM) for quenching (optional)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) Bicarbonate
-
Formic Acid
-
Acetonitrile (ACN)
-
C18 desalting spin columns
-
Protein lysate
Procedure:
-
Protein Sample Preparation and Reduction:
-
Resuspend the protein lysate in a lysis buffer containing 8 M urea and 50 mM Tris-HCl, pH 8.0.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
To 1 mg of protein, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
-
Cysteine Alkylation with this compound:
-
Prepare a fresh 100 mM stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.
-
Add the this compound stock solution to the reduced protein sample to a final concentration of 20-50 mM (a 2-5 fold molar excess over DTT).
-
Incubate in the dark at room temperature for 1 hour. The optimal concentration of this compound should be determined empirically.
-
-
Quenching the Reaction:
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM to react with any excess this compound.
-
Incubate for 15 minutes at room temperature.
-
Alternatively, a different alkylating agent like iodoacetamide (to a final concentration of 40 mM) can be used to cap any remaining free thiols.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M. This is crucial for optimal trypsin activity.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1-1% to stop the digestion.
-
Desalt the peptides using C18 spin columns according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the peptides by high-resolution mass spectrometry.
-
Protocol 2: Competitive Profiling for Target Identification
This protocol is designed to identify the protein targets of a cysteine-reactive compound of interest.
Procedure:
-
Protein Sample Preparation:
-
Prepare the protein lysate as described in Protocol 1, step 1, but do not add DTT at this stage if you are profiling native cysteine reactivity.
-
-
Incubation with Compound of Interest:
-
Treat the protein lysate with the cysteine-reactive compound of interest at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined amount of time at room temperature or 37°C.
-
-
Labeling with this compound:
-
Add this compound to all samples (including the vehicle control) to a final concentration of 1 mM.
-
Incubate in the dark at room temperature for 30 minutes. The this compound will label cysteines that were not engaged by the compound of interest.
-
-
Reduction and Alkylation of Remaining Cysteines:
-
Proceed with the reduction and alkylation of any remaining free or disulfide-bonded cysteines as described in Protocol 1, using DTT followed by a standard alkylating agent like iodoacetamide.
-
-
Digestion, Cleanup, and Analysis:
-
Follow steps 5-7 from Protocol 1 for proteolytic digestion, peptide cleanup, and LC-MS/MS analysis.
-
Data Analysis:
-
Peptide and Protein Identification:
-
Search the raw mass spectrometry data against a protein sequence database using a suitable search engine (e.g., MaxQuant, Proteome Discoverer, etc.).
-
Specify the m-PEG2 modification of cysteine as a variable modification in the search parameters.
-
-
Quantification:
-
For label-free quantification, the peak intensities or spectral counts of the m-PEG2-labeled peptides are compared across different samples.
-
In a competitive profiling experiment, a decrease in the signal of an m-PEG2-labeled peptide in the presence of the compound of interest indicates that the compound has reacted with that specific cysteine residue.
-
Conclusion
This compound is a versatile reagent for the functional analysis of cysteine residues in proteomics. The protocols provided herein offer a starting point for researchers to explore cysteine reactivity and identify the targets of covalent inhibitors. As with any chemoproteomic method, optimization of reaction conditions is crucial for achieving the best results. The combination of this compound labeling with high-resolution mass spectrometry provides a powerful platform for advancing our understanding of protein function and for drug discovery.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in m-PEG2-Br Conjugation
Welcome to the technical support center for m-PEG2-Br conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your PEGylation experiments. Below, you will find frequently asked questions (FAQs) in a question-and-answer format, detailed protocols, and troubleshooting workflows to directly address specific issues you might encounter, particularly regarding low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during this compound conjugation, providing potential causes and actionable solutions.
Q1: What are the primary causes of low or no yield in my this compound conjugation reaction?
A1: Low conjugation yield typically stems from one of three areas: the integrity and reactivity of your starting materials (the this compound reagent and the target molecule), suboptimal reaction conditions, or issues with post-reaction purification. A systematic investigation is the most effective approach to identify the root cause.[1][2] Key factors include the degradation of the PEG reagent, inaccessibility or inactivity of the target functional group (e.g., an oxidized thiol), and non-optimal reaction pH or temperature.[3][4]
Q2: How can I ensure my this compound reagent is active and stable?
A2: The stability of your this compound reagent is critical. Alkyl bromides, while generally more stable than NHS esters or maleimides, can still undergo hydrolysis.
-
Storage: Store this compound in a cool, dry environment (desiccated at -20°C is recommended) and protected from light.
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reactive bromo group.[5]
-
Preparation: Prepare stock solutions in a suitable anhydrous water-miscible solvent like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). Use these solutions immediately and avoid long-term storage in aqueous buffers.[4]
Q3: What are the optimal reaction conditions for conjugating this compound to thiols or amines?
A3: The reaction of this compound is a nucleophilic substitution (SN2) reaction. The efficiency is highly dependent on the nucleophilicity of the target group and the reaction conditions. Optimal conditions should be determined empirically for each specific system, but the following table provides general guidelines.
| Parameter | Conjugation to Thiols (e.g., Cysteine) | Conjugation to Amines (e.g., Lysine) | Rationale |
| pH | 7.5 - 8.5 | 8.0 - 9.0 | For thiols, a pH above the pKa (~8.3) ensures the presence of the more nucleophilic thiolate anion (S⁻).[6] For amines, a pH above the pKa ensures the amine is deprotonated and nucleophilic.[7][8] |
| Molar Ratio (PEG:Molecule) | 10- to 50-fold molar excess | 20- to 100-fold molar excess | A molar excess of the PEG reagent is required to drive the reaction to completion.[1] Amines are generally less nucleophilic than thiolates, often requiring a higher excess. |
| Temperature | 4°C to Room Temperature (20-25°C) | Room Temperature (20-25°C) | Lower temperatures can help minimize side reactions and protein degradation.[9] SN2 reactions with amines are often slower and may benefit from room temperature. |
| Reaction Time | 4 - 24 hours | 12 - 48 hours | Reaction progress should be monitored over time (e.g., by HPLC or SDS-PAGE) to determine the optimal duration.[9] |
Q4: My target molecule is a protein with a cysteine residue. What special precautions are necessary?
A4: When targeting cysteine residues, the primary cause of low yield is the oxidation of the free thiol group (-SH) into a disulfide bond (-S-S-), which is unreactive.[4][10]
-
Reduction Step: Before conjugation, treat your protein with a reducing agent to ensure free thiols are available. TCEP (tris(2-carboxyethyl)phosphine) is often preferred because it is effective and does not need to be removed prior to conjugation. DTT (dithiothreitol) is also effective but must be completely removed (e.g., via a desalting column) as its thiol groups will compete in the reaction.[4][11]
-
Oxygen-Free Environment: Perform the reaction in degassed buffers under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols during the conjugation process.[4]
Q5: How does steric hindrance impact my reaction, and how can it be mitigated?
A5: Steric hindrance occurs when the target functional group on your molecule is spatially shielded, preventing the PEG reagent from accessing it.[3] This is a common issue, especially with large, folded proteins.[12]
-
Signs of Steric Hindrance: A primary indicator is a low reaction yield despite using active reagents and optimized conditions.[3]
-
Solutions:
-
Increase Linker Length: While this compound has a fixed length, switching to a PEG reagent with a longer spacer arm can help overcome steric barriers.[5]
-
Modify Reaction Conditions: Slightly increasing the reaction temperature can sometimes alter a protein's conformation enough to expose a target residue, but this must be done carefully to avoid denaturation.[3]
-
Site-Directed Mutagenesis: For proteins, consider genetically engineering a more accessible cysteine or other reactive residue at a different location away from sterically crowded regions.[5]
-
Q6: What is the most common side reaction with this compound and how can it be minimized?
A6: The most significant side reaction is the hydrolysis of the carbon-bromine bond by water or hydroxide (B78521) ions in the aqueous buffer, which results in the formation of an unreactive m-PEG2-OH. This reaction competes directly with your desired conjugation.[13]
-
Minimization Strategies:
-
Control pH: While a higher pH increases the nucleophilicity of your target, it also accelerates hydrolysis. Avoid excessively high pH values (e.g., > 9.5).
-
Increase Reactant Concentration: Working with higher concentrations of your target molecule can help favor the bimolecular conjugation reaction over the competing hydrolysis reaction.[14]
-
Reagent Preparation: Use freshly prepared stock solutions of this compound to ensure minimal pre-reaction hydrolysis.
-
Q7: Which buffers are suitable for this compound conjugation reactions?
A7: It is critical to use a buffer that does not contain competing nucleophiles.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are generally compatible.[15]
-
Buffers to Avoid: Avoid buffers containing primary amines (e.g., Tris, Glycine) or thiols (e.g., DTT, mercaptoethanol), as they will react with the this compound and significantly lower your yield.[15][16]
Q8: How can I effectively analyze and purify my final PEGylated product?
A8: PEGylation reactions often result in a heterogeneous mixture containing the desired product, unreacted starting materials, and potential side products.[17]
-
Analysis:
-
SDS-PAGE: Successful conjugation to a protein will result in a noticeable increase in molecular weight, visible as a band shift.[18]
-
HPLC/LC-MS: Techniques like Reverse-Phase (RP-HPLC) or Size-Exclusion Chromatography (SEC) can be used to monitor the reaction and assess the purity of the final product. Mass Spectrometry (LC-MS) is essential for confirming the identity and mass of the conjugate.[4]
-
-
Purification:
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from smaller unreacted molecules and excess PEG reagent.[17][]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield surface charges on a protein, IEX can be used to separate species with different degrees of PEGylation.[][20]
-
Dialysis/Ultrafiltration: These membrane-based techniques are useful for removing small molecule impurities and unreacted PEG, though they may not effectively separate different PEGylated species from each other.[][21]
-
Visualized Workflows and Mechanisms
To better understand the troubleshooting process and the underlying chemistry, the following diagrams illustrate the logical workflow for addressing low yield and the chemical pathways of the conjugation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. web.viu.ca [web.viu.ca]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing aggregation during m-PEG2-Br PEGylation
Welcome to the technical support center for m-PEG2-Br PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for preventing protein aggregation during bioconjugation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
A1: this compound is a monofunctional polyethylene (B3416737) glycol (PEG) reagent with a terminal bromo group. The bromine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reagent primarily reacts with the thiol group (-SH) of cysteine residues in proteins via an SN2 reaction to form a stable thioether bond.[1] To a lesser extent, it can also react with the amine groups of lysine (B10760008) residues, especially at higher pH values.[1]
Q2: What are the primary causes of protein aggregation during this compound PEGylation?
A2: Protein aggregation during PEGylation is a common issue that can stem from several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or high concentrations of protein and/or this compound can lead to protein instability and aggregation.[2]
-
Intermolecular Cross-linking: Although this compound is monofunctional, impurities or side reactions can potentially lead to cross-linking between protein molecules.[3]
-
Poor Protein Stability: The inherent stability of the protein in the chosen reaction buffer is crucial. If the protein is not stable under the PEGylation conditions, it may unfold and aggregate.[3]
-
Presence of Pre-existing Aggregates: If the initial protein solution contains aggregates, these can act as seeds for further aggregation during the reaction.[2]
Q3: How does the pH of the reaction buffer affect aggregation and PEGylation efficiency with this compound?
A3: The pH is a critical parameter. For targeting cysteine residues, a pH range of 7.5-9.0 is often recommended.[4][5] In this range, the thiol group is sufficiently deprotonated to the more nucleophilic thiolate anion (-S⁻), facilitating the reaction.[5] However, higher pH can also increase the reactivity of lysine residues, potentially leading to less specific PEGylation and an increased risk of aggregation if multiple sites are modified.[1] It is essential to balance reaction efficiency with protein stability, as deviations from a protein's optimal pH can induce unfolding and aggregation.[6]
Q4: Can the molar ratio of this compound to protein influence aggregation?
A4: Yes, the molar ratio is a key factor. A high molar excess of this compound can increase the degree of PEGylation, which might lead to aggregation if multiple surface-exposed residues are modified, altering the protein's properties.[1] A common starting point is a 5- to 20-fold molar excess of the PEG reagent over the protein.[4] It is highly recommended to perform small-scale optimization experiments to determine the ideal molar ratio for your specific protein that achieves the desired level of PEGylation without causing aggregation.[2]
Q5: What are the best methods to detect and quantify protein aggregation after PEGylation?
A5: Several techniques can be used to analyze aggregation:
-
Size Exclusion Chromatography (SEC-HPLC): This is a powerful method for separating and quantifying soluble aggregates, monomers, and unreacted PEG based on their size.[2][7]
-
Dynamic Light Scattering (DLS): DLS is a rapid technique to assess the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.[2]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative assessment of PEGylation and the presence of high-molecular-weight species.[8]
-
Visual Inspection and Turbidity: A simple visual check for cloudiness or precipitation can be an initial indicator of aggregation. Turbidity can be quantified by measuring absorbance at a wavelength where the protein does not absorb (e.g., 340-600 nm).[3]
Troubleshooting Guide
This guide addresses common problems encountered during this compound PEGylation.
Problem 1: Significant protein precipitation or turbidity is observed immediately after adding this compound.
| Possible Cause | Recommended Solution |
| High Protein Concentration | High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[2] Try reducing the protein concentration. It is recommended to test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL) in small-scale experiments. |
| Suboptimal Buffer Conditions | The buffer pH may not be optimal for your protein's stability.[6] Ensure the pH of your reaction buffer is within the stable range for your protein. Consider performing a buffer screen to identify the optimal conditions. Buffers should be free of competing nucleophiles like primary amines (e.g., Tris) or thiols (e.g., DTT, unless used for disulfide reduction and subsequently removed).[5] |
| Inadequate Mixing | Poor mixing upon addition of the this compound can create localized high concentrations, promoting aggregation. Add the PEG reagent slowly while gently stirring the protein solution.[3] |
| Presence of Organic Solvent | If this compound is dissolved in an organic solvent like DMSO or DMF, the final concentration of the organic solvent in the reaction mixture should be kept low (typically below 10%) to avoid protein precipitation.[1] |
Problem 2: The PEGylated protein appears soluble, but subsequent analysis by SEC or DLS shows high molecular weight species (soluble aggregates).
| Possible Cause | Recommended Solution |
| Over-PEGylation | A high degree of PEGylation can sometimes induce the formation of soluble aggregates. This can be due to a high molar excess of this compound or a long reaction time. Reduce the molar excess of this compound and/or decrease the reaction time. Perform a time-course experiment to find the optimal incubation period. |
| Suboptimal Reaction Temperature | Elevated temperatures can accelerate both the PEGylation reaction and potential aggregation.[3] Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate, which may favor specific modification over aggregation.[3] |
| Formation of Soluble Aggregates | PEGylation can sometimes render aggregates soluble that would otherwise precipitate.[9] This is a known phenomenon where the hydrophilic PEG chains keep the aggregated protein in solution. |
| Use of Stabilizing Excipients | The addition of stabilizing excipients to the reaction buffer can be highly effective in preventing aggregation.[3] Consider adding sugars (e.g., sucrose, trehalose), polyols (e.g., sorbitol), or certain amino acids (e.g., arginine, glycine).[3] |
Problem 3: Low or no PEGylation efficiency.
| Possible Cause | Recommended Solution |
| Inactivated this compound | The bromo group can be susceptible to hydrolysis. Ensure you are using a fresh stock solution of this compound. |
| Suboptimal pH | For cysteine targeting, if the pH is too low (e.g., <7.0), the concentration of the reactive thiolate anion will be low, resulting in a very slow reaction rate.[5] Ensure the pH is in the optimal range (7.5-9.0), while also considering the stability of your protein. |
| Inaccessible Cysteine/Lysine Residues | The target residues on your protein may be buried within its three-dimensional structure and not accessible to the PEG reagent.[1] |
| Oxidized Cysteine Residues | Cysteine residues may be oxidized or part of a disulfide bond. If targeting cysteines, consider a pre-reduction step with a reducing agent like TCEP or DTT. Ensure the reducing agent is removed before adding the this compound.[5] |
Quantitative Data Summary
The following tables provide a summary of typical starting ranges for optimizing this compound PEGylation reactions and common anti-aggregation additives.
Table 1: Recommended Starting Conditions for this compound PEGylation
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 9.0 | For targeting cysteine residues.[4][5] The optimal pH should be determined empirically based on protein stability.[6] |
| Molar Ratio (this compound:Protein) | 5:1 to 20:1 | Highly protein-dependent.[4] Optimization is crucial to avoid over-PEGylation and aggregation. |
| Protein Concentration | 1 - 10 mg/mL | Lower concentrations may reduce aggregation risk.[2] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can slow the reaction and may reduce aggregation.[3] |
| Reaction Time | 2 - 4 hours (RT) or Overnight (4°C) | Should be optimized for each specific protein.[4][10] |
Table 2: Common Anti-Aggregation Excipients
| Excipient Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion.[3] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppress non-specific protein-protein interactions.[3] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface tension and can prevent surface-induced aggregation.[3] |
Experimental Protocols
Protocol 1: General Procedure for this compound PEGylation of a Cysteine-Containing Protein
This protocol provides a general guideline. Optimization of molar ratio, pH, and incubation time is highly recommended.
Materials:
-
Protein of interest containing at least one accessible cysteine residue.
-
This compound.
-
Reaction Buffer: Amine- and thiol-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0.
-
Quenching Reagent: e.g., 1 M N-acetyl-L-cysteine or L-cysteine.
-
Anhydrous DMSO or DMF.
-
Purification system (e.g., SEC column).
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds by incubating with a 10-20 fold molar excess of TCEP for 1 hour at room temperature. Remove the TCEP using a desalting column equilibrated with deoxygenated Reaction Buffer.[5]
-
-
This compound Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-100 mM).
-
-
PEGylation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution with gentle mixing.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Protect from light.[10]
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to a final concentration of ~50 mM to react with any unreacted this compound.[5] Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents and byproducts using a suitable method such as size exclusion chromatography (SEC).[4][]
-
-
Analysis:
-
Analyze the purified conjugate for the degree of PEGylation and the presence of aggregates using methods like SDS-PAGE, SEC-HPLC, and/or mass spectrometry.[8]
-
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Materials:
-
SEC-HPLC system with a UV detector.
-
SEC column suitable for the molecular weight range of the protein and its potential aggregates.
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4.
-
PEGylated protein sample and non-PEGylated control.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the Mobile Phase until a stable baseline is achieved.
-
Sample Preparation:
-
After the PEGylation reaction, centrifuge the sample at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any large, insoluble aggregates.
-
Filter the supernatant through a low-protein-binding 0.22 µm filter.
-
-
Injection: Inject the filtered sample onto the equilibrated SEC column.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify and integrate the peaks. Aggregates will elute first, followed by the PEGylated monomer, the unmodified protein, and finally the unreacted PEG reagent.
-
Calculate the percentage of aggregates relative to the total protein-containing species.
-
Visualizations
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. leukocare.com [leukocare.com]
- 7. agilent.com [agilent.com]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing m-PEG2-Br to Protein Molar Ratio
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the molar ratio of m-PEG2-Br to your target protein. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive targets on a protein?
A1: this compound is a monofunctional polyethylene (B3416737) glycol (PEG) reagent with a terminal bromo group. The bromine atom is a reactive handle that allows for the covalent attachment of the PEG chain to nucleophilic residues on a protein. The primary and most efficient target for this compound is the thiol (sulfhydryl) group of cysteine residues, forming a stable thioether bond.[1][2] To a lesser extent, it can also react with other nucleophiles such as the primary amines of lysine (B10760008) residues and the N-terminus, as well as the side chains of histidine.[1][3]
Q2: What is the recommended starting molar ratio of this compound to protein?
A2: The optimal molar ratio is highly dependent on the specific protein, its concentration, the number of accessible reactive residues (primarily cysteines), and the desired degree of PEGylation. A common starting point is a 5- to 20-fold molar excess of the this compound reagent to the protein.[4] However, for less reactive proteins or to drive the reaction to completion, a higher molar excess, up to 50-fold, may be necessary.[2][5] It is crucial to determine the optimal ratio empirically for each specific protein and application.[4][6]
Q3: How do reaction conditions influence the PEGylation efficiency with this compound?
A3: Several parameters are critical for optimizing the efficiency of PEGylation with this compound:
-
pH: The reaction with thiol groups on cysteine residues is most efficient in a pH range of 7.5-8.5.[4][7] In this range, the thiol group is deprotonated to the more nucleophilic thiolate anion, which enhances the reaction rate.[7] Reaction with amines is typically more efficient at a slightly higher pH of 8.0-9.0.[1]
-
Protein Concentration: Higher protein concentrations (typically 1-10 mg/mL) generally lead to better PEGylation efficiency.[6]
-
Reaction Time and Temperature: Reactions are often carried out for 2-4 hours at room temperature or overnight at 4°C.[2][4][5] Longer incubation times may be required for less reactive proteins or when using lower molar ratios.[6]
-
Presence of Reducing Agents: For efficient cysteine-specific PEGylation, it is essential that the thiol groups are in a reduced state. If your protein contains disulfide bonds, pretreatment with a reducing agent like DTT or TCEP is necessary. It is critical to remove the reducing agent before adding the this compound to prevent it from reacting with the PEG reagent.[2][5]
Q4: How can I determine the degree of PEGylation after the reaction?
A4: Several analytical techniques can be used to assess the outcome of your PEGylation reaction and determine the degree of PEGylation:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a common and straightforward method to get a qualitative assessment. PEGylated proteins will show a significant increase in their apparent molecular weight, resulting in a visible band shift compared to the unmodified protein. The presence of multiple bands can indicate a mixture of mono-, di-, and higher-order PEGylated species.[6]
-
Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their size. PEGylation increases the hydrodynamic radius of the protein, causing it to elute earlier than the unmodified protein. SEC-HPLC can be used to quantify the remaining unreacted protein and the distribution of different PEGylated species.[6]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS provide the most accurate determination of the molecular weight of the PEGylated protein. This allows for the precise calculation of the number of PEG molecules attached to each protein molecule.[6]
Troubleshooting Guide
This guide addresses common problems encountered when optimizing the this compound to protein molar ratio.
| Problem | Potential Cause | Recommended Solution |
| Low PEGylation Efficiency | 1. Suboptimal Molar Ratio: The molar excess of this compound is too low to drive the reaction to completion.[8] | 1. Perform a titration experiment with a range of increasing molar ratios (e.g., 5:1, 10:1, 20:1, 50:1) to identify the optimal excess for your protein.[4][5] |
| 2. Suboptimal pH: The reaction buffer pH is not optimal for the target residue. For cysteine, the pH should be 7.5-8.5.[4][7] | 2. Verify the pH of your reaction buffer. If necessary, perform the reaction in a buffer with the optimal pH for your target residue. | |
| 3. Oxidized Thiols: Cysteine residues have formed disulfide bonds and are not available for reaction.[1][4] | 3. Pre-treat your protein with a reducing agent (e.g., TCEP or DTT). Ensure the reducing agent is removed before adding this compound.[2][5] | |
| 4. Short Reaction Time: The reaction has not been allowed to proceed to completion.[8] | 4. Increase the incubation time. Monitor the reaction progress at different time points using SDS-PAGE or HPLC.[6] | |
| High Degree of PEGylation / Polydispersity | 1. Excessive Molar Ratio: A large excess of this compound is leading to multiple PEG chains attaching to the protein. | 1. Reduce the molar ratio of this compound to protein. Perform a titration to find a ratio that favors mono-PEGylation. |
| 2. Prolonged Reaction Time: The reaction was allowed to proceed for too long, leading to more extensive modification. | 2. Reduce the reaction time. Quench the reaction at an earlier time point. | |
| 3. High Reaction pH: A higher pH can increase the reactivity of other nucleophilic groups, such as lysine, leading to less specific modification.[7] | 3. Consider running the reaction at the lower end of the optimal pH range for your primary target residue to increase selectivity. | |
| Protein Aggregation or Precipitation | 1. High Protein Concentration: High concentrations can increase the likelihood of intermolecular cross-linking if there are any bifunctional PEG impurities.[8] | 1. Reduce the protein concentration in the reaction mixture.[9] |
| 2. Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may be close to the protein's isoelectric point (pI), reducing its stability.[8] | 2. Screen different buffer systems with varying pH and ionic strengths to find conditions that maintain protein solubility and stability.[9] | |
| 3. Change in Solubility: The addition of PEG chains can alter the protein's solubility characteristics. | 3. Screen different buffer conditions for the PEGylated protein to find one that maintains its solubility. | |
| Loss of Biological Activity | 1. PEGylation at or near the Active Site: The attached PEG chain is sterically hindering the protein's active site or a critical binding interface. | 1. Attempt to achieve a lower degree of PEGylation by reducing the molar ratio or reaction time. |
| 2. Conformational Changes: The PEGylation process has induced a change in the protein's conformation, affecting its function. | 2. Analyze the PEGylated protein using techniques like circular dichroism to assess its secondary and tertiary structure. | |
| 3. Site-Specific PEGylation Needed: Random PEGylation is modifying critical residues. | 3. If possible, use site-directed mutagenesis to introduce a cysteine residue at a location away from the active site for more controlled PEGylation. |
Experimental Protocols
Protocol 1: Optimization of this compound to Protein Molar Ratio
This protocol describes a general method for identifying the optimal molar ratio of this compound for a specific protein, targeting cysteine residues.
Materials:
-
Cysteine-containing protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.5-8.5).
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reducing agent (e.g., TCEP).
-
Desalting columns.
-
Quenching solution (e.g., 1 M L-cysteine).
-
Analytical equipment (SDS-PAGE system, HPLC, Mass Spectrometer).
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve or buffer exchange the protein into the reaction buffer at a concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.[2][5]
-
-
Prepare this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
-
-
Set up Titration Reactions:
-
Set up a series of reactions in microcentrifuge tubes, each containing the same amount of protein.
-
Add the calculated volume of the this compound stock solution to each tube to achieve a range of molar excess ratios (e.g., 5:1, 10:1, 20:1, 50:1).
-
Ensure the final concentration of the organic solvent is below 10% (v/v) to avoid protein denaturation.
-
-
Incubation:
-
Gently mix the reactions and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching solution (e.g., L-cysteine) to a final concentration of 50-100 mM to react with any unreacted this compound.[5]
-
Incubate for 30 minutes at room temperature.
-
-
Analysis:
-
Analyze a sample from each reaction using SDS-PAGE to visualize the band shifts and determine the extent of PEGylation at each molar ratio.
-
Further analyze promising conditions using SEC-HPLC and/or Mass Spectrometry for quantitative assessment of the degree of PEGylation.
-
Visualizations
Caption: Workflow for optimizing the this compound to protein molar ratio.
References
Technical Support Center: m-PEG2-Br in Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the side reactions of m-PEG2-Br with amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound with amino acids?
The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic side chains of certain amino acids attack the carbon atom attached to the bromine atom, displacing the bromide leaving group and forming a stable covalent bond with the PEG moiety.[1]
Q2: Which amino acids are most reactive with this compound?
The reactivity of amino acid side chains with this compound generally follows this order of nucleophilicity:
-
Cysteine (thiol group, -SH): The thiolate anion (-S⁻), which is more prevalent at a pH above its pKa (around 8.5), is a strong nucleophile and reacts readily with this compound to form a stable thioether bond.
-
Lysine (B10760008) (ε-amino group, -NH₂): The primary amine on the side chain of lysine is a potent nucleophile in its unprotonated state (favored at pH > pKa, ~10.5) and reacts to form a secondary amine. The α-amino group at the N-terminus of a peptide or protein also reacts similarly.
-
Histidine (imidazole ring): The imidazole (B134444) ring of histidine is nucleophilic and can react with alkylating agents, although its reactivity is generally lower than that of cysteine and lysine.[2] The reaction can be complex and pH-dependent.[3]
Q3: What are the most common side reactions observed during PEGylation with this compound?
The most common side reactions include:
-
Overalkylation of Amines: The secondary amine formed after the initial reaction of a primary amine (e.g., from lysine) with this compound can be more nucleophilic than the original primary amine. This can lead to a second PEGylation event at the same site, resulting in a tertiary amine and a di-PEGylated product.
-
Hydrolysis of this compound: In aqueous solutions, water or hydroxide (B78521) ions can act as nucleophiles, attacking the this compound and converting the bromide to a hydroxyl group.[4] This hydrolyzed PEG reagent is no longer reactive with the target amino acids, leading to lower PEGylation efficiency.[4] This side reaction is more pronounced at higher pH values (pH > 8).[4]
-
Reaction with other nucleophilic amino acids: While less common under typical bioconjugation conditions, side reactions with the hydroxyl groups of serine and threonine can occur under harsh conditions (e.g., very high pH), but are generally not a significant concern.
Q4: How does pH affect the reaction and its side reactions?
The pH of the reaction buffer is a critical parameter that influences both the desired reaction and the side reactions:
-
For Cysteine: A pH range of 7.5-8.5 is often optimal to favor the formation of the more nucleophilic thiolate anion without significantly increasing the rate of this compound hydrolysis.
-
For Lysine: A pH range of 8.0-9.0 is typically used for the alkylation of primary amines. However, higher pH increases the risk of hydrolysis of the this compound.
-
Hydrolysis: The rate of hydrolysis of this compound increases significantly at pH values above 8 due to the increased concentration of hydroxide ions.[4]
Q5: What are the recommended storage conditions for this compound?
To maintain its reactivity, this compound should be stored at -20°C in a dry environment, protected from moisture.[5] When preparing stock solutions, use an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
Troubleshooting Guides
Problem 1: Low or No PEGylation Yield
| Possible Cause | Recommended Action & Explanation |
| Inactive this compound Reagent | The bromide group is susceptible to hydrolysis. Ensure the reagent has been stored properly under dry conditions at -20°C. Use a fresh vial if degradation is suspected. Prepare aqueous solutions of this compound immediately before use.[4] |
| Suboptimal Reaction pH | The nucleophilicity of the target amino acid side chain is pH-dependent. For cysteine, ensure the pH is in the range of 7.5-8.5. For lysine, a pH of 8.0-9.0 is generally recommended. Verify the pH of your reaction buffer before starting.[6] |
| Insufficient Molar Excess of this compound | A low molar ratio of PEG reagent to the target molecule can lead to incomplete reaction. Increase the molar excess of this compound. A 10- to 50-fold molar excess is a common starting point for protein PEGylation.[6] |
| Presence of Competing Nucleophiles in Buffer | Buffers containing nucleophilic species, such as Tris (primary amine) or azide, will compete with the target amino acid for the this compound. Use non-nucleophilic buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[4] |
| Low Concentration of Reactants | Low concentrations of either the target molecule or the this compound can lead to slow reaction kinetics. If possible, increase the concentration of your protein or peptide in the reaction mixture. |
| Oxidized Cysteine Residues | If targeting cysteine, ensure that the thiol groups are in a reduced state. Cysteine residues can form disulfide bonds, which are not reactive towards this compound. Pre-treat your sample with a reducing agent like DTT or TCEP. If using DTT, it must be removed prior to adding the this compound.[7] |
Problem 2: Multiple PEGylation Products or High Polydispersity
| Possible Cause | Recommended Action & Explanation |
| High Molar Excess of this compound | A large excess of the PEG reagent increases the likelihood of multiple PEG chains attaching to a single molecule, especially if there are multiple reactive sites. Reduce the molar ratio of this compound to the target molecule. |
| Overalkylation of Primary Amines | The secondary amine formed after the initial PEGylation of a lysine residue can react again with this compound. To favor mono-alkylation, consider using a larger excess of the amine-containing molecule relative to the this compound, although this is often not feasible with valuable protein/peptide samples. Purification techniques like ion-exchange chromatography will be necessary to separate the different PEGylated species. |
| High Reaction pH | Higher pH values can increase the reactivity of nucleophilic groups, potentially leading to less specific and more extensive modification. Consider performing the reaction at a slightly lower pH within the optimal range. |
| Non-specific Reactions | At very high pH or with extended reaction times, minor reactions with other nucleophilic residues might occur. Optimize the reaction conditions (pH, time, temperature) to favor modification of the desired amino acid. |
Problem 3: Presence of Unreacted this compound and Hydrolysis Byproduct
| Possible Cause | Recommended Action & Explanation |
| Hydrolysis of this compound | This compound can react with water or hydroxide ions, especially at pH > 8, to form an unreactive hydroxyl-PEG.[4] Perform the reaction at a lower temperature (e.g., 4°C) and within the recommended pH range (6.0-7.5 for minimizing hydrolysis).[4] Use non-nucleophilic buffers.[4] |
| Inefficient Purification | The purification method may not be adequate to separate the PEGylated product from unreacted PEG reagent and its hydrolysis byproduct. Use size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC) for efficient separation.[8] For SEC, ensure the column has the appropriate fractionation range to resolve the PEGylated product from the smaller PEG molecules. |
Experimental Protocols
General Protocol for PEGylation of a Peptide with this compound
-
Peptide Preparation: Dissolve the peptide containing the target amino acid (cysteine or lysine) in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 for cysteine; or pH 8.5 for lysine) to a final concentration of 1-10 mg/mL. If targeting cysteine, ensure the thiol is reduced by pre-treating with a 10-fold molar excess of TCEP for 30 minutes at room temperature, followed by removal of the TCEP using a desalting column.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF. Then, dilute it with the reaction buffer to the desired stock concentration.
-
PEGylation Reaction: Add the desired molar excess (e.g., 10- to 20-fold) of the this compound solution to the stirred peptide solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction should be protected from light.
-
Quenching (Optional): To consume any unreacted this compound, a quenching reagent with a nucleophilic group (e.g., N-acetyl-cysteine or Tris buffer) can be added.
-
Purification: Purify the PEGylated peptide from unreacted reagents and byproducts using RP-HPLC or SEC.
-
Analysis: Characterize the purified product using analytical techniques such as HPLC, mass spectrometry (MS), and SDS-PAGE to confirm the degree of PEGylation and purity.
Data Presentation
Table 1: Relative Reactivity and Optimal pH for this compound Reactions with Amino Acids
| Amino Acid | Nucleophilic Group | Relative Reactivity | Optimal pH Range | Potential Side Reactions |
| Cysteine | Thiol (-SH) | High | 7.5 - 8.5 | Oxidation of thiol to disulfide |
| Lysine | ε-Amino (-NH₂) | Moderate | 8.0 - 9.0 | Overalkylation to tertiary amine |
| N-terminus | α-Amino (-NH₂) | Moderate | 8.0 - 9.0 | Overalkylation to tertiary amine |
| Histidine | Imidazole | Lower | pH-dependent | Complex, potential for multiple additions |
| Serine/Threonine | Hydroxyl (-OH) | Very Low | > 10 (not typical) | Generally not observed under standard conditions |
Table 2: Troubleshooting Summary for Common Analytical Observations
| Observation | Possible Cause(s) | Suggested Troubleshooting Steps |
| Multiple peaks in HPLC/MS corresponding to multi-PEGylated species | High molar excess of this compound; High pH | Decrease the molar ratio of this compound; Lower the reaction pH. |
| Large peak corresponding to hydrolyzed this compound | High pH (>8); High temperature; Long reaction time | Lower the reaction pH to 6.0-7.5; Perform the reaction at 4°C; Reduce the reaction time.[4] |
| No or low PEGylation of Cysteine-containing peptide | Oxidized cysteines | Pre-treat with a reducing agent (e.g., TCEP). |
| Heterogeneous product mixture | Overalkylation of amines; Reaction with multiple sites | Optimize molar ratio and pH; Consider site-directed mutagenesis to remove non-desired reactive sites. |
Visualizations
Caption: Reaction of this compound with primary amines leading to overalkylation.
Caption: Troubleshooting workflow for low PEGylation yield.
Caption: General analytical workflow for PEGylation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of PEGylated Conjugates
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to assist with challenges encountered during the purification of PEGylated conjugates. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues related to the removal of unreacted m-PEG2-Br from your conjugate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue: Detecting and Removing Unreacted this compound
Q1: After my PEGylation reaction, how can I remove the excess, unreacted this compound from my final conjugate product?
A1: Removing small molecule impurities like unreacted this compound from a larger PEGylated conjugate is a critical purification step. The most effective methods leverage the significant size difference between the small this compound molecule (Molecular Weight: 183.04 g/mol ) and the much larger conjugate.[1][][3][4] The primary recommended techniques are Size Exclusion Chromatography (SEC), and Ultrafiltration/Diafiltration.[5][][7] For certain conjugates, other methods like Reverse Phase Chromatography (RP-HPLC) or Ion Exchange Chromatography (IEX) can also be effective.[]
Q2: What is the most common and effective method for removing small molecules like this compound from protein conjugates?
A2: Size Exclusion Chromatography (SEC) is one of the most widely used and effective techniques for separating unreacted PEG reagents from the final PEGylated product.[][7] This method separates molecules based on their hydrodynamic radius (size in solution). The large conjugate will elute first from the column, while the smaller this compound molecule will be retained longer, allowing for efficient separation.[8][9]
Q3: Can I use dialysis or ultrafiltration to remove unreacted this compound?
A3: Yes, ultrafiltration and dialysis are viable and commonly used methods for removing small molecules from larger ones.[5][7] These techniques use a semi-permeable membrane with a specific molecular weight cut-off (MWCO). By selecting a membrane with an MWCO that is significantly larger than this compound but smaller than your conjugate, you can effectively remove the unreacted reagent through filtration or diffusion.[10]
Q4: My conjugate is not a protein. Can I still use these methods?
A4: Yes, the principles of these purification methods are based on physical properties like size and charge, making them applicable to a wide range of conjugates, not just proteins. The key is to choose a method that exploits a significant physical difference between your conjugate and the unreacted this compound.
Q5: How can I confirm that all the unreacted this compound has been removed?
A5: Several analytical techniques can be used to assess the purity of your final conjugate. High-Performance Liquid Chromatography (HPLC), particularly SEC-HPLC or RP-HPLC, is a powerful tool for detecting the presence of small molecule impurities.[8][11] Mass Spectrometry (MS) can also be used to confirm the molecular weight of your conjugate and the absence of the smaller this compound.[8]
Purification Methodologies and Comparison
Choosing the right purification strategy is crucial for obtaining a high-purity conjugate. The table below provides a comparison of the most common techniques for removing unreacted this compound.
| Method | Principle of Separation | Advantages | Considerations |
| Size Exclusion Chromatography (SEC) | Molecular Size | High resolution, effective for separating molecules with significant size differences.[][7] | Can lead to sample dilution. Requires careful column selection and calibration. |
| Ultrafiltration/ Diafiltration | Molecular Weight Cut-off | Simple, scalable, and can also be used for buffer exchange and sample concentration.[5] | Risk of product loss due to membrane adsorption. The MWCO must be carefully selected. |
| Reverse Phase HPLC (RP-HPLC) | Hydrophobicity | High resolution and sensitivity. | May not be suitable for all conjugates, as the organic solvents and stationary phase can cause denaturation of some proteins.[] |
| Ion Exchange Chromatography (IEX) | Surface Charge | Can separate based on the degree of PEGylation if it alters the overall charge of the molecule.[5][] | Unreacted this compound is neutral and will not bind to the column, but this method is more suited for separating PEGylated species from the native protein. |
Experimental Protocols
Below are detailed methodologies for the key recommended purification experiments.
Protocol 1: Size Exclusion Chromatography (SEC)
-
Column Selection: Choose a SEC column with a fractionation range appropriate for your conjugate's size. The goal is to have the conjugate elute in the void or early fractions, while this compound is well-retained.
-
Mobile Phase Preparation: Prepare a mobile phase that is compatible with your conjugate's stability. A common choice is a phosphate-buffered saline (PBS) solution. Ensure the mobile phase is filtered and degassed.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve your crude conjugate mixture in the mobile phase. It is advisable to filter the sample to remove any particulate matter.
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions as the sample elutes. The larger conjugate will elute first, followed by the smaller unreacted this compound.
-
Analysis: Analyze the collected fractions using UV-Vis spectroscopy (if your conjugate has a chromophore) or other analytical techniques like HPLC or SDS-PAGE to identify the fractions containing the purified conjugate.
-
Pooling and Concentration: Pool the fractions containing the pure conjugate. If necessary, concentrate the sample using ultrafiltration.
Protocol 2: Ultrafiltration/Diafiltration
-
Membrane Selection: Select an ultrafiltration membrane with a Molecular Weight Cut-Off (MWCO) that is at least 5-10 times smaller than the molecular weight of your conjugate, but significantly larger than that of this compound (183.04 Da). For example, a 3 kDa or 10 kDa MWCO membrane is often a good starting point for protein conjugates.
-
Device Setup: Assemble the ultrafiltration device (e.g., centrifugal filter or tangential flow filtration system) according to the manufacturer's instructions.
-
Sample Loading: Load your crude conjugate sample into the device.
-
Concentration/Diafiltration:
-
For centrifugal devices: Centrifuge the device according to the manufacturer's protocol. The larger conjugate will be retained by the membrane, while the smaller this compound will pass through with the filtrate. To further wash the sample (diafiltration), reconstitute the retentate with a fresh buffer and repeat the centrifugation step several times.
-
For tangential flow systems: Perform diafiltration by continuously adding fresh buffer to the sample reservoir while filtering. This process effectively washes away the small molecule impurities.
-
-
Product Recovery: Recover the purified, concentrated conjugate from the membrane surface.
-
Purity Assessment: Analyze the purified conjugate and the filtrate using appropriate analytical methods (e.g., HPLC, MS) to confirm the removal of unreacted this compound.
Purification and Analysis Workflow
The following diagram illustrates a logical workflow for the purification of a conjugate and the removal of unreacted this compound, followed by analysis to confirm purity.
Caption: Workflow for purification and analysis of PEGylated conjugates.
References
- 1. mPEG2-Br | CAS:54149-17-6 | Biopharma PEG [biochempeg.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound Price from Supplier Brand Win-Win Chemical CO., Limited on Chemsrc.com [chemsrc.com]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of m-PEG2-Br Conjugates by SEC-HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of m-PEG₂-Br (methoxy-polyethylene glycol-bromide) conjugates using Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary principle behind purifying m-PEG2-Br conjugates using SEC-HPLC?
A1: SEC-HPLC separates molecules based on their hydrodynamic volume (size) in solution. Larger molecules are excluded from the pores of the stationary phase and elute earlier, while smaller molecules penetrate the pores and have a longer retention time. This technique is ideal for separating larger PEGylated conjugates from smaller, unreacted this compound linkers and other low molecular weight impurities.
Q2: How does the this compound moiety affect the purification process?
A2: The this compound is a short, hydrophilic PEG linker with a reactive bromide group. Its small size means that the resulting conjugate will have a smaller increase in hydrodynamic radius compared to conjugates with longer PEG chains. This necessitates the use of SEC columns with appropriate pore sizes to achieve adequate separation. The bromide is a good leaving group, making the linker effective for conjugation via nucleophilic substitution. While generally stable, prolonged exposure to certain nucleophilic conditions or harsh pH during purification should be monitored to prevent degradation.
Q3: Which type of HPLC column is recommended for this compound conjugate purification?
A3: For low molecular weight PEG conjugates, a column with a smaller pore size is generally recommended to improve resolution. Columns with a pore size in the range of 100-300 Å are often suitable for the analysis of small proteins and peptides and their PEGylated forms. The choice of column will ultimately depend on the size of the molecule conjugated to the this compound.
Q4: What detection methods are suitable for this compound conjugates?
A4: Since polyethylene (B3416737) glycol (PEG) lacks a strong UV chromophore, UV detection can be challenging unless the conjugated molecule has a high UV absorbance. For more universal detection, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector is highly recommended. Mass spectrometry (MS) can also be coupled with HPLC to provide both detection and mass confirmation of the conjugate.
Q5: What are the expected outcomes of a successful SEC-HPLC purification of an this compound conjugate?
A5: A successful purification will result in a chromatogram with well-resolved peaks corresponding to the purified conjugate, unreacted starting materials, and any aggregates. The purified conjugate should have a high level of purity (typically >95%) with good recovery.
Troubleshooting Guide
This guide addresses common issues encountered during the SEC-HPLC purification of this compound conjugates.
| Observed Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Inappropriate column pore size for the conjugate's molecular weight. | Select a column with a smaller pore size to better resolve smaller molecules. |
| Mobile phase composition is not optimal. | Adjust the ionic strength of the mobile phase; adding salt (e.g., 150 mM NaCl) can reduce secondary ionic interactions. | |
| Flow rate is too high. | Decrease the flow rate to allow for better diffusion into and out of the stationary phase pores, which can improve separation. | |
| Column is overloaded. | Reduce the injection volume or the concentration of the sample. | |
| Broad or Tailing Peaks | Secondary interactions between the conjugate and the stationary phase. | Add organic modifiers (e.g., isopropanol) or arginine to the mobile phase to minimize hydrophobic interactions. Ensure the mobile phase pH is appropriate to minimize ionic interactions. |
| Column is old or contaminated. | Replace the column with a new one of the same type. | |
| High polydispersity of the PEG (less common for discrete PEGs like this compound). | This is more of a sample issue than a purification issue. Ensure the quality of the starting this compound. | |
| Low Recovery of Conjugate | Non-specific binding of the conjugate to the column matrix. | Add a non-ionic detergent (e.g., Tween 20) to the mobile phase. Increase the ionic strength of the mobile phase. |
| Precipitation of the conjugate on the column. | Ensure the conjugate is soluble in the mobile phase. Adjust the pH or add solubilizing agents if necessary. | |
| Ghost Peaks | Carryover from a previous injection. | Implement a thorough needle wash protocol and run blank injections between samples. |
| Contaminants in the mobile phase or from the HPLC system. | Use high-purity solvents and filter the mobile phase. Purge the system to remove any trapped air or contaminants. | |
| Irreproducible Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or pressure fluctuations. |
| Variations in column temperature. | Use a column oven to maintain a consistent temperature. |
Experimental Protocols
General SEC-HPLC Method for this compound Conjugate Purification
This protocol provides a starting point and may require optimization based on the specific conjugate and instrumentation.
1. Materials and Reagents:
-
Crude this compound conjugate solution
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0
-
High-purity water (Milli-Q or equivalent)
-
Sodium Phosphate (ACS grade or higher)
-
0.22 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
SEC Column (e.g., Zenix SEC-300, 300 Å, 3 µm, 7.8 x 300 mm or equivalent)
-
Detector: RI, ELSD, CAD, or UV (if applicable)
3. Sample Preparation:
-
Dissolve the crude this compound conjugate in the mobile phase to a final concentration of approximately 1-2 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
4. SEC-HPLC Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Elution: Perform an isocratic elution with the mobile phase at a flow rate of 0.5 mL/min for a total run time of 20-30 minutes. The run time should be sufficient to allow for the elution of all components.
-
Column Temperature: Maintain the column temperature at 25 °C.
-
Detection: Monitor the elution profile with the chosen detector.
-
Data Acquisition: Acquire and process the data using appropriate chromatography software.
Quantitative Data Summary
The following tables summarize typical quantitative data and performance characteristics for SEC-HPLC methods used for PEGylated compounds, which can serve as benchmarks.
Table 1: Typical SEC-HPLC Method Parameters
| Parameter | Typical Value |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 - 50 µL |
| Column Temperature | 25 - 30 °C |
| Run Time | 20 - 40 minutes |
Table 2: Method Validation Parameters for a PEG-conjugate SEC-HPLC Method
| Parameter | Result | Acceptance Criteria |
| Precision (%RSD) | < 2.5% | ≤ 5.0% |
| Linearity (R²) | > 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Visualizations
Caption: Experimental workflow for the purification of this compound conjugates by SEC-HPLC.
Caption: A logical workflow for troubleshooting common issues in SEC-HPLC purification.
dealing with hydrolysis of m-PEG2-Br during reaction
This guide provides essential technical information, troubleshooting advice, and experimental protocols for researchers, scientists, and drug development professionals working with m-PEG2-Br. The primary focus is on understanding, preventing, and managing the hydrolysis of the carbon-bromine bond, a critical factor for successful conjugation and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a problem?
Hydrolysis is an unwanted side reaction where water molecules or hydroxide (B78521) ions (OH⁻) act as nucleophiles, attacking the carbon atom attached to the bromine atom on the this compound molecule.[1] This reaction substitutes the functional bromide group (-Br), which is an excellent leaving group for desired nucleophilic substitution reactions, with a non-reactive hydroxyl group (-OH).[1][2] The resulting byproduct, m-PEG2-OH, is incapable of conjugating to its intended target (e.g., thiols), leading to significantly reduced reaction efficiency, low yields of the desired product, and inconsistent experimental results.[1][2]
Q2: What are the main factors that cause this compound hydrolysis during a reaction?
The rate of hydrolysis is primarily influenced by three key factors:
-
pH: The reaction rate is highly pH-dependent. As the pH increases above 8, the concentration of the potent hydroxide nucleophile (OH⁻) rises, leading to a rapid increase in the rate of hydrolysis.[1] While neutral or slightly acidic conditions are more favorable, both strongly acidic and basic conditions can accelerate hydrolysis compared to a neutral pH.[2] For optimal stability during reactions, maintaining a pH between 6.0 and 7.5 is recommended.[1]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[1] To suppress this unwanted side reaction, it is highly recommended to perform conjugation experiments at low temperatures, such as 4°C (on ice), rather than at room temperature.[1][3]
-
Buffer Composition: The choice of buffer is critical. Buffers containing nucleophilic species, such as Tris (which contains a primary amine), should be avoided as they can react with the bromo group and compete with the target molecule.[1][3] Non-nucleophilic buffers like MES, HEPES, and Borate are preferred for conjugation reactions.[1]
Q3: How should I properly store and handle this compound to prevent hydrolysis?
Proper storage and handling are crucial to maintain the integrity of the reagent.[1]
-
Long-Term Storage: this compound should be stored in its neat form (as a liquid) at -20°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent moisture ingress.[2][4][5]
-
Stock Solutions: If a stock solution is required, prepare it in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] These stock solutions should be stored at -20°C or -80°C under an inert atmosphere and used within a limited time frame.[1][2]
-
Aqueous Working Solutions: Never store this compound in aqueous buffers. [1] Aqueous working solutions should be prepared immediately before use to minimize the time the reagent is exposed to water.[1][3] When adding an organic stock solution to your aqueous reaction buffer, ensure the final concentration of the organic solvent is as low as possible (typically <10%) to avoid affecting the stability or activity of biological targets like proteins.[1]
Q4: How can I detect and quantify the hydrolysis of this compound?
Several analytical techniques can be used to assess the integrity of your this compound reagent and to monitor the progress of your reaction:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying the components of a mixture.[6]
-
Reversed-Phase HPLC (RP-HPLC) can separate this compound from its more polar hydrolysis product, m-PEG2-OH.
-
Size-Exclusion Chromatography (SEC-HPLC) is useful for monitoring protein conjugation reactions, as it separates molecules based on size. The PEGylated protein will elute earlier than the unmodified protein.[6]
-
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can precisely determine the molecular weight of the products, confirming the presence of the desired conjugate and identifying byproducts like m-PEG2-OH.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can distinguish between this compound and its hydrolysis product. The methylene (B1212753) protons adjacent to the hydroxyl group in m-PEG2-OH will have a different chemical shift (typically around 3.6-3.7 ppm) compared to the protons adjacent to the bromine.[2]
Quantitative Data on Stability
The stability of the C-Br bond in PEG linkers is highly dependent on the experimental conditions. The following tables provide illustrative data based on the known chemical behavior of similar compounds to guide experimental design.
Table 1: Influence of Reaction Conditions on Hydrolysis Rate of a Bromo-PEG Linker
| pH | Temperature | Buffer Type | Illustrative Half-life (t½) | Stability Recommendation |
|---|---|---|---|---|
| 6.5 | 4°C | MES | > 48 hours | Excellent |
| 7.4 | 4°C | HEPES | ~ 24 - 48 hours | Good |
| 7.4 | 25°C | HEPES | ~ 4 - 8 hours | Moderate |
| 8.5 | 25°C | Borate | < 1 hour | Poor (Avoid) |
| 9.0 | 25°C | Carbonate/Borate | Minutes | Unstable (Avoid) |
Note: This data is illustrative and based on a similar Bromo-PEG-acid compound to demonstrate relative stability. Actual half-life will vary.[1]
Table 2: Recommended Storage Conditions and Expected Stability of a Bromo-PEG Linker
| Form | Storage Condition | Duration | Purity of m-PEG-Br (%) | Formation of m-PEG-OH (%) |
|---|---|---|---|---|
| Pure (Neat Liquid) | -20°C, sealed under Argon | 12 months | > 97 | < 1 |
| Pure (Neat Liquid) | 4°C, sealed under Argon | 12 months | ~ 95 | ~ 3-4 |
| In Anhydrous DMSO | -20°C, under Argon | 6 months | > 96 | < 2 |
| In DMSO (not anhydrous) | 25°C (Room Temp) | 1 month | ~ 90 | ~ 8-9 |
Note: This is representative data based on the known chemical behavior of similar compounds.[2]
Visual Guides and Pathways
Hydrolysis Pathway of this compound
References
Technical Support Center: m-PEG2-Br Reactions in PBS Buffer
This guide provides troubleshooting for common issues encountered during bioconjugation reactions with methoxy-polyethylene glycol-bromide (m-PEG2-Br) in Phosphate-Buffered Saline (PBS). It is intended for researchers, scientists, and drug development professionals seeking to improve reaction efficiency and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users may encounter during their experiments.
Q1: I am observing very low or no formation of my desired PEGylated product. What are the most common causes?
Low or no product yield is a common issue that can be attributed to several factors:
-
Suboptimal Reaction pH: The nucleophilicity of target functional groups like amines and thiols is highly dependent on the pH of the buffer.[1] While PBS is typically around pH 7.4, the optimal pH for your specific reaction may be different.
-
Hydrolysis of this compound: The bromide is a leaving group, and in an aqueous environment like PBS, water can act as a nucleophile, leading to the hydrolysis of this compound into an inactive m-PEG2-OH. This is a significant competing reaction.[2]
-
Inactive Reagents: The this compound reagent may have degraded due to improper storage (e.g., exposure to moisture). It is crucial to store it under recommended conditions, typically at -20°C.[3] Likewise, the target molecule may have degraded or, in the case of proteins, its target residues may not be accessible.
-
Presence of Competing Nucleophiles: Some buffer components or contaminants can act as nucleophiles. For instance, Tris buffer contains a primary amine and should be avoided as it will compete with the target molecule.[4][5] Ensure your PBS is free of such contaminants.
-
Incorrect Stoichiometry: An inappropriate molar ratio of this compound to your target molecule can result in incomplete conjugation.[1]
-
Steric Hindrance: The target functional group on your molecule may be located in a sterically hindered position, preventing the PEG reagent from accessing it.[1]
Q2: How can I minimize the hydrolysis of this compound and favor my desired reaction?
Minimizing hydrolysis is key to improving yield in PBS. The reaction is a competition between your nucleophile and water.
-
Increase Nucleophile Concentration: The reaction with the bromide is a bimolecular (SN2) reaction, so its rate depends on the concentration of both the PEG reagent and the nucleophile.[3] Increasing the concentration of your target molecule can help favor the desired reaction over hydrolysis.
-
Optimize Molar Ratio: Use a molar excess of the this compound reagent (e.g., 5-20 fold excess) to ensure that even with some hydrolysis, enough active reagent is available to drive the reaction to completion.[6] This ratio should be optimized for your specific system.
-
Control Temperature: Gently increasing the temperature (e.g., to 37°C) can increase the reaction rate.[1] However, this may also increase the rate of hydrolysis and could negatively impact the stability of sensitive biomolecules like proteins. This parameter must be carefully optimized.
Q3: What is the optimal pH in PBS for reacting this compound with amines vs. thiols?
The optimal pH is a trade-off between maximizing the nucleophilicity of the target group and minimizing hydrolysis.
-
For Amines (e.g., Lysine (B10760008) side chains): The primary amine group (-NH2) is the reactive species, not the protonated ammonium (B1175870) group (-NH3+). The reaction should be run at a pH slightly above the pKa of the target amine to ensure a significant fraction is deprotonated and nucleophilic. For lysine residues, a pH range of 8.0-9.0 is often optimal.[7] However, higher pH also accelerates hydrolysis. A common starting point is PBS adjusted to pH 8.0-8.5.
-
For Thiols (e.g., Cysteine side chains): Similar to amines, thiols must be in their deprotonated thiolate form (-S⁻) to be reactive. The pKa of a typical cysteine thiol is around 8.3-8.6. Therefore, a reaction pH between 7.5 and 8.5 is generally recommended. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also advised to prevent the oxidation of thiols to disulfides.[6]
Q4: My protein is aggregating or precipitating when I add the this compound solution. What can I do?
Aggregation can occur for several reasons during the conjugation reaction.
-
Organic Co-solvent: If the this compound is first dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of this solvent in the reaction mixture is low (typically <10% v/v) to avoid denaturing the protein.[1]
-
Change in Surface Properties: As PEG chains are attached, the surface properties of the protein change, which can sometimes lead to aggregation. Consider adding solubility-enhancing excipients like arginine to the reaction buffer.[1]
-
Protein Concentration: Very high protein concentrations can sometimes promote aggregation during the reaction. Try optimizing the protein concentration.
Data Summary: Optimizing Reaction Parameters
The following table summarizes the expected effects of key experimental parameters on the reaction of this compound with a nucleophile (Nu) in PBS. The goal is to find a balance that maximizes the desired reaction rate while minimizing hydrolysis.
| Parameter | Condition | Effect on Rate (PEG-Br + Nu) | Effect on Rate (PEG-Br Hydrolysis) | Expected Overall Yield | Rationale |
| pH | Increase from 7.4 to 8.5 | Increases | Increases | Variable | Increases deprotonation of amine/thiol nucleophiles, but also increases the rate of hydrolysis.[1][7] |
| Temperature | Increase from 4°C to RT (25°C) | Increases | Increases | Variable | Increases kinetic energy for both reactions. May favor the desired reaction if the activation energy is lower.[1] |
| Molar Ratio | Increase [PEG] / [Molecule] | Increases | No Change | Increases | Pushes the equilibrium towards the product by ensuring a higher concentration of the PEG reagent is available.[3] |
| Reaction Time | Increase from 2h to 24h | Increases | Increases | Variable | Longer time allows the primary reaction to proceed further, but also allows for more hydrolysis to occur.[1] |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein in PBS
This protocol provides a general starting point. All steps, particularly molar ratios, pH, and incubation time, should be optimized for your specific protein and application.
Materials:
-
Protein of interest in a buffer free of primary amines.
-
This compound (stored at -20°C under desiccant).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH adjusted as needed (e.g., to pH 8.0).
-
(Optional) Anhydrous DMSO or DMF for this compound stock solution.
-
(Optional) Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis).
Procedure:
-
Protein Preparation:
-
If your protein is in a buffer containing primary amines (like Tris), exchange it into the Reaction Buffer (PBS) using dialysis or a desalting column.[6]
-
Adjust the protein concentration to a working range, typically 1-10 mg/mL.[6]
-
If targeting cysteines, ensure they are in a reduced state by pre-treating with a reducing agent like TCEP, followed by its removal.[1]
-
-
This compound Preparation:
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., starting with a 10-20 fold excess) of the this compound stock solution to the stirred protein solution.[1]
-
If using an organic solvent for the stock, ensure the final volume is less than 10% of the total reaction volume.[1]
-
Incubate the reaction. A common starting point is 2-4 hours at room temperature or overnight at 4°C.[1] The optimal time and temperature should be determined experimentally.
-
-
Quenching (Optional):
-
To stop the reaction, you can add a quenching buffer containing a high concentration of a primary amine (e.g., Tris or Glycine) to a final concentration of 10-50 mM. This will consume any unreacted this compound.[3]
-
-
Purification:
-
Remove unreacted this compound, quenched reagent, and any byproducts from the PEGylated protein conjugate.
-
Size-Exclusion Chromatography (SEC) is highly effective for separating the larger PEGylated protein from smaller unreacted reagents.[8]
-
Dialysis can also be used to remove small molecule impurities.[8]
-
-
Analysis:
-
Analyze the reaction products using SDS-PAGE (which will show a molecular weight shift for the PEGylated protein) and/or Mass Spectrometry (to confirm the degree of PEGylation).[5]
-
Visual Guides
Troubleshooting Workflow for Low Reaction Yield
The following diagram outlines a logical workflow for troubleshooting low-yield this compound reactions.
Caption: Troubleshooting workflow for low-yield this compound reactions.
Reaction Pathway in PBS Buffer
This diagram illustrates the desired conjugation reaction competing with the hydrolysis side reaction in an aqueous buffer.
Caption: Competing reaction pathways for this compound in aqueous PBS buffer.
References
characterization of unexpected byproducts in m-PEG2-Br reactions
Welcome to the technical support center for m-PEG2-Br (1-Bromo-2-(2-methoxyethoxy)ethane). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the characterization of unexpected byproducts in reactions involving this linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in reactions with this compound?
A1: The most common unexpected byproducts arise from side reactions involving the bromo group and impurities in the starting materials. These include:
-
Hydrolysis Product (m-PEG2-OH): Formed by the reaction of this compound with water.
-
Elimination Product (Methoxyethoxy ethylene): Results from a competing E2 elimination reaction, especially in the presence of a strong base.
-
Di-PEG Byproducts: Can form if the this compound starting material is contaminated with bifunctional Br-PEG-Br or if the nucleophilic substrate is di-functional.
-
Reaction with Buffer Components: Nucleophilic buffers (e.g., Tris) can react with this compound.
Q2: My reaction is showing a new, unexpected peak in the HPLC analysis. How can I identify it?
A2: An unexpected peak can be one of several byproducts. A systematic approach is recommended for identification:
-
Mass Spectrometry (MS): Determine the molecular weight of the species in the unexpected peak. This is the most direct way to identify potential byproducts like the hydrolysis product (m-PEG2-OH) or elimination product.
-
NMR Spectroscopy: ¹H NMR can provide structural information to confirm the identity of the byproduct.
-
Review Reaction Conditions: Analyze your reaction conditions (pH, temperature, buffer) to see if they favor any known side reactions. For instance, a high pH can promote both hydrolysis and elimination.[1][2]
Q3: What causes the formation of a hydrolysis byproduct (m-PEG2-OH)?
A3: The hydrolysis of the bromo group to a hydroxyl group is a primary stability concern, especially in aqueous buffers.[1] This occurs when water acts as a nucleophile, displacing the bromide. This reaction is accelerated by:
-
Prolonged reaction times in aqueous media.
-
Elevated temperatures.
-
Higher pH conditions.
To minimize hydrolysis, it is recommended to prepare fresh solutions of this compound and avoid extended storage in aqueous buffers.[1]
Q4: Under what conditions does the elimination byproduct form?
A4: The elimination byproduct, methoxyethoxy ethylene (B1197577), is formed through an E2 elimination mechanism. This side reaction competes with the desired SN2 nucleophilic substitution.[3] Conditions that favor elimination include:
-
Strong, sterically hindered bases: These can preferentially abstract a proton rather than act as a nucleophile.
-
High temperatures: Generally favor elimination over substitution.[3]
-
Secondary or tertiary alkyl halides: While this compound is a primary halide and less prone to elimination, the use of very strong bases can still induce this pathway.[3][4]
Q5: I suspect my this compound reagent is impure. What are the likely contaminants?
A5: Impurities in the this compound reagent can lead to unexpected byproducts. Common impurities originating from the synthesis process include:
-
Diol (HO-PEG2-OH): Arises from water contamination during the synthesis of the PEG starting material.[5] This can lead to the formation of bifunctional PEG reagents.
-
Unreacted Starting Materials: Such as m-PEG2-OH from an incomplete bromination reaction.
-
Higher Molecular Weight PEGs: Depending on the purity of the initial PEG raw material.
It is crucial to use high-purity reagents and to characterize them before use if possible.[6][7]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Conjugate
If you are experiencing a low yield of your target product, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Hydrolysis of this compound | Prepare fresh solutions of this compound immediately before use. Minimize reaction time in aqueous buffers. Consider lowering the reaction temperature.[1] |
| Suboptimal Reaction pH | The reaction of the bromo group with thiols is often more efficient at a higher pH (e.g., 8.0-9.0) where the thiol is deprotonated to the more nucleophilic thiolate.[1][2] However, be aware that higher pH also increases the rate of hydrolysis.[1] An optimal pH must be determined empirically. |
| Presence of Competing Nucleophiles in Buffer | Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that can compete with your target molecule. Phosphate-buffered saline (PBS) or HEPES are often suitable choices. |
| Oxidation of Thiol Nucleophile | If your nucleophile is a thiol, it may have oxidized to form disulfide bonds. Reduce any disulfide bonds with a reducing agent like TCEP before starting the conjugation.[2] |
| Incomplete Dissolution of Reagents | Ensure all reagents, especially higher molecular weight PEGs, are fully dissolved before initiating the reaction. Using a small amount of a compatible organic co-solvent like DMSO or DMF can aid dissolution. |
Issue 2: Presence of Multiple Products in the Final Mixture
The appearance of multiple product peaks in your analysis can complicate purification and characterization.
| Possible Cause | Recommended Solution |
| Formation of Hydrolysis Byproduct (m-PEG2-OH) | Use anhydrous solvents where possible and ensure your reaction setup is dry. If aqueous buffers are necessary, minimize reaction time and temperature.[1] |
| Formation of Elimination Byproduct | If using a strong base, consider a weaker, less sterically hindered base. Lowering the reaction temperature can also disfavor elimination.[3] |
| Diol Impurities in this compound | If you suspect diol impurities leading to cross-linked products, consider purifying the this compound reagent before use or obtaining it from a supplier with high purity specifications.[5] |
| Reaction with Multiple Sites on the Target Molecule | If your target molecule has multiple potential reaction sites, this can lead to a heterogeneous mixture of products. Consider protecting groups or modifying reaction conditions to favor a specific site. |
Quantitative Data Summary
The following table summarizes the key characteristics of this compound and its common byproducts to aid in their identification.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Common Analytical Signature |
| This compound | C₅H₁₁BrO₂ | 183.04 | Expected starting material peak in HPLC and MS.[6][7] |
| m-PEG2-OH (Hydrolysis Product) | C₅H₁₂O₃ | 120.15 | A more polar peak eluting earlier in RP-HPLC; mass decrease of ~63 Da compared to this compound. |
| Methoxyethoxy ethylene (Elimination Product) | C₅H₁₀O₂ | 102.13 | A less polar, volatile compound; mass decrease of ~81 Da compared to this compound. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Peptide
This protocol provides a general starting point for the conjugation of this compound to a peptide with a cysteine residue.
Materials:
-
Thiol-containing peptide
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0, degassed
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: N-acetyl-L-cysteine
-
Purification System: Reversed-Phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the reaction buffer. If the peptide may contain disulfide bonds, add a 2-5 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
This compound Preparation: Immediately before use, dissolve this compound in the reaction buffer. A small amount of a water-miscible organic solvent (e.g., DMSO) can be used to aid dissolution if necessary.
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the peptide solution.
-
Incubation: Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring. The optimal reaction time should be determined empirically by monitoring the reaction progress.
-
Monitoring: Monitor the progress of the conjugation by RP-HPLC or LC-MS at various time points.
-
Quenching: Once the reaction is complete, add a molar excess of a quenching reagent like N-acetyl-L-cysteine to react with any unreacted this compound.
-
Purification: Purify the conjugate from unreacted peptide, excess this compound, and byproducts using RP-HPLC or SEC.
Protocol 2: Analysis of Reaction Mixture by LC-MS
This protocol outlines a general method for analyzing the reaction mixture to identify the product and byproducts.
Instrumentation:
-
HPLC system with a C18 reversed-phase column
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in Mobile Phase A.
-
LC Separation: Inject the sample onto the C18 column. Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
MS Analysis: Introduce the eluent into the ESI source of the mass spectrometer and acquire data in positive ion mode over a relevant m/z range.
-
Data Analysis: Integrate the peaks in the chromatogram and analyze the mass spectra for each peak to determine the molecular weights of the components. Compare the observed masses to the theoretical masses of the expected product and potential byproducts.
Visualizations
Caption: Potential reaction pathways for this compound leading to desired product and byproducts.
Caption: Troubleshooting workflow for low conjugation yield in this compound reactions.
References
Technical Support Center: Optimizing m-PEG₂-Br Reactions with Thiols
Welcome to the technical support center for optimizing the reaction of m-PEG₂-Br (monomethoxy-poly(ethylene glycol)-bromoacetyl) with thiol-containing molecules. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism between m-PEG₂-Br and a thiol group?
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The deprotonated thiol group, a thiolate anion (-S⁻), acts as a potent nucleophile that attacks the electrophilic carbon atom attached to the bromine atom. This results in the displacement of the bromide leaving group and the formation of a stable thioether bond.[1][2][3][4][5]
Q2: What is the optimal pH range for reacting m-PEG₂-Br with thiols?
The optimal pH for the reaction of bromoacetyl groups with thiols is generally between 7.0 and 9.0.[1][6][7] The rate of this reaction is pH-dependent because a higher pH promotes the deprotonation of the thiol group (pKa typically 8.5-9.5) to the more reactive thiolate anion.[8][9]
Q3: What are the potential side reactions when using m-PEG₂-Br, and how can they be minimized?
At higher pH values, there is an increased risk of side reactions with other nucleophilic groups that may be present on a biomolecule, such as primary amines (e.g., lysine (B10760008) residues). To maintain high chemoselectivity for thiol groups, it is crucial to carefully control the reaction pH.[6][7] For instance, the bromoacetyl group shows high chemoselectivity at pH 9.0, where it reacts readily with thiols but not significantly with amino or imidazole (B134444) groups.[6][7]
Q4: Which buffers are recommended for this reaction?
Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are commonly recommended for this conjugation.[1] It is critical to avoid buffers containing primary amines (e.g., Tris) or other thiol-containing reagents (e.g., DTT), as these will compete with your target molecule for the m-PEG₂-Br.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH: The concentration of the reactive thiolate anion is too low. | Gradually increase the pH of the reaction buffer towards 8.5-9.0 to facilitate thiol deprotonation. Monitor the reaction progress at different pH values to find the optimum for your specific molecule.[6][7] |
| Oxidation of Thiols: Thiol groups have oxidized to form disulfide bonds, which are unreactive with m-PEG₂-Br. | Degas buffers to remove oxygen. Consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[11] If disulfide bonds are present, pre-reduce the sample with a reducing agent like TCEP and subsequently remove it before adding the PEG reagent.[1] | |
| Hydrolysis of m-PEG₂-Br: The bromoacetyl group can be susceptible to hydrolysis at very high pH. | While a higher pH increases the reaction rate, avoid excessively alkaline conditions for prolonged periods. Optimize reaction time and temperature to achieve sufficient conjugation before significant hydrolysis occurs. | |
| Lack of Specificity / Off-Target Labeling | Reaction with other Nucleophiles: The pH is too high, leading to reactions with amines or other nucleophilic residues. | If non-specific labeling is observed, decrease the reaction pH. A pH around 7.0-7.5 can sometimes provide a better balance between reaction rate and selectivity, although the reaction will be slower.[12] |
| Protein Aggregation During PEGylation | High Protein Concentration: Increased likelihood of intermolecular cross-linking. | Reduce the protein concentration in the reaction mixture.[13] |
| Suboptimal Buffer Conditions: The buffer composition is affecting protein stability. | Screen different buffer systems and pH values to find conditions that maintain protein solubility. The pH should ideally be away from the protein's isoelectric point (pI).[13] |
Experimental Protocol: General Procedure for PEGylation of a Thiol-Containing Protein
This protocol provides a starting point for the conjugation of m-PEG₂-Br to a protein with available thiol groups. Optimization of parameters such as molar ratio, pH, and reaction time is recommended for each specific system.
Materials:
-
Thiol-containing protein
-
m-PEG₂-Br
-
Reaction Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4-8.5, deoxygenated.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of the Protein:
-
Dissolve the protein in the deoxygenated reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 1 hour.
-
Remove the excess TCEP using a desalting column or dialysis against the reaction buffer.
-
-
Preparation of m-PEG₂-Br Solution:
-
Immediately before use, dissolve the m-PEG₂-Br in the reaction buffer to the desired stock concentration.
-
-
Conjugation Reaction:
-
Add the m-PEG₂-Br solution to the protein solution to achieve the desired molar excess (a starting point of 10- to 20-fold molar excess of PEG to protein is common).
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time should be determined by monitoring the reaction progress.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as L-cysteine, to a final concentration that is in excess of the initial m-PEG₂-Br concentration to react with any unreacted PEG reagent.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and other reagents using an appropriate method, such as size-exclusion chromatography (SEC).
-
-
Analysis:
-
Analyze the purified conjugate using techniques like SDS-PAGE to observe the increase in molecular weight and mass spectrometry to determine the degree of PEGylation.
-
Visual Guides
Caption: Reaction mechanism of m-PEG₂-Br with a thiol group.
Caption: Troubleshooting workflow for low PEGylation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. benchchem.com [benchchem.com]
strategies to improve the stability of m-PEG2-Br conjugates
Welcome to the technical support center for m-PEG2-Br conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these conjugates and to troubleshoot issues encountered during their synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, or methoxy-polyethylene glycol-bromide, is a PEGylation reagent. It consists of a methoxy-capped polyethylene (B3416737) glycol (PEG) chain with a terminal bromine atom. The bromine acts as a leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of the PEG chain to various molecules.[1] This process, known as PEGylation, is widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, such as proteins, peptides, and small drugs.[2][3]
Q2: What are the primary factors that affect the stability of the bromo group on the this compound reagent?
A2: The stability of the bromo group is primarily compromised by nucleophilic substitution reactions. Key factors include:
-
pH: The bromo group is susceptible to hydrolysis, especially at pH levels above 8, which can convert it to a hydroxyl group, rendering it inactive for conjugation.[1]
-
Nucleophiles: The presence of strong nucleophiles, such as thiols (e.g., cysteine residues, dithiothreitol) and amines (e.g., lysine (B10760008) residues, Tris buffer), can lead to the displacement of the bromide.[1]
-
Temperature: Higher temperatures accelerate the rate of degradation reactions, including hydrolysis.[1][4]
-
Light and Oxygen: While the bromo group is the main concern, the PEG chain itself can be susceptible to oxidation if exposed to light and air for extended periods.[1][5][6][7]
Q3: How should I properly store and handle this compound to ensure its stability and reactivity?
A3: Proper storage and handling are critical for maintaining the integrity of this compound.[1][8]
-
Storage of Solid Compound: Store the solid reagent at -20°C or lower in a tightly sealed container with a desiccant to protect it from moisture.[5][9] It should also be stored in the dark and under an inert atmosphere like argon or nitrogen.[5]
-
Preparation and Storage of Solutions: It is highly recommended to prepare solutions of this compound immediately before use.[1][8] If a stock solution is necessary, use an anhydrous solvent, aliquot it into small volumes in tightly sealed vials, and store at -20°C for short-term storage or -80°C for longer-term storage.[1] Avoid repeated freeze-thaw cycles.[8][10]
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation.[1][5]
Troubleshooting Guide: this compound Conjugation Reactions
This guide addresses common issues encountered during conjugation experiments with this compound.
Issue 1: Low or No Conjugate Yield
Low or no yield of the desired PEGylated product is a frequent challenge. A systematic approach to troubleshooting is recommended.[8]
| Potential Cause | Troubleshooting Strategy |
| Degraded this compound Reagent | Use a fresh batch of the reagent. Ensure proper storage and handling as described in the FAQs.[10][11] Prepare solutions immediately before the reaction.[8] |
| Suboptimal Reaction pH | The optimal pH depends on the nucleophile being targeted. For reactions with thiols, a pH range of 7.0-8.5 is generally effective.[1] Verify the pH of your reaction buffer before starting.[10] |
| Incompatible Buffer Components | Avoid buffers containing nucleophiles that can compete with your target molecule, such as Tris (primary amine) or buffers with thiol-containing additives (e.g., DTT).[1][10] Phosphate-buffered saline (PBS) or HEPES are often good starting points.[1][10] |
| Insufficient Molar Ratio of PEG to Target Molecule | An inadequate amount of the PEG reagent can lead to an incomplete reaction.[10] It is advisable to perform optimization experiments with varying molar ratios (e.g., 5- to 50-fold excess of PEG).[10] |
| Low Concentration of Reactants | Slow reaction kinetics can occur at very low concentrations of the protein or target molecule. If possible, increase the concentration of your reactants.[10] |
| Suboptimal Reaction Temperature or Time | While higher temperatures can increase the reaction rate, they may also lead to the degradation of the target molecule or the PEG reagent.[8][11] Similarly, the reaction time may be insufficient. Optimization of both temperature and time is recommended, monitoring the reaction progress with techniques like SDS-PAGE or HPLC.[11] |
| Steric Hindrance | The reactive site on your target molecule may be sterically hindered. Consider using a PEG reagent with a longer spacer arm to overcome this.[1] |
Issue 2: Formation of Aggregates
The formation of aggregates during PEGylation can be a significant issue.
| Potential Cause | Troubleshooting Strategy |
| High Protein Concentration | High concentrations of the target protein can promote intermolecular cross-linking and aggregation. Try reducing the protein concentration in the reaction mixture.[11] |
| Suboptimal Reaction Conditions | Factors such as pH and temperature can influence protein stability. Ensure the reaction conditions are not causing denaturation of your protein.[8] |
| Use of Bifunctional PEG Reagents | If you are not using a monofunctional PEG like this compound, bifunctional PEGs can lead to cross-linking. Ensure you are using the correct reagent.[8] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Stability of this compound Conjugates
This protocol provides a framework for assessing the stability of a purified this compound conjugate under different conditions.
-
Preparation of Conjugate Solutions: Prepare solutions of the purified this compound conjugate at a known concentration in various buffers (e.g., PBS at different pH values: 5.0, 7.4, 9.0).
-
Incubation Conditions: Aliquot the conjugate solutions and incubate them at different temperatures (e.g., 4°C, 25°C, and 37°C) for a set period (e.g., 0, 24, 48, 72 hours, and 1 week). Protect the samples from light.[6][7]
-
Sample Analysis: At each time point, analyze the samples for degradation.
-
HPLC Analysis: Use a suitable HPLC method (e.g., size-exclusion or reverse-phase chromatography) to separate the intact conjugate from any degradation products or deconjugated PEG.[] Detectors such as Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are useful for quantifying PEG-containing species.[][13]
-
SDS-PAGE Analysis: Run samples on an SDS-PAGE gel to visualize any changes in the molecular weight of the conjugate, which could indicate deconjugation.
-
-
Data Analysis: Quantify the percentage of intact conjugate remaining at each time point and under each condition to determine the stability profile.
Visualizations
Caption: Troubleshooting workflow for low or no conjugate yield.
Caption: Potential degradation pathways for PEG conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: m-PEG2-Br PEGylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG2-Br for protein PEGylation. The focus is on understanding and avoiding di-PEGylation to achieve optimal mono-PEGylated conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive target on a protein?
A1: this compound is a methoxy-terminated polyethylene (B3416737) glycol derivative activated with a bromide functional group. As a PEG-bromide, it is an alkylating agent. Its primary targets on a protein are nucleophilic functional groups. The reactivity of these groups is pH-dependent, but generally, this compound can react with the following residues:
-
Primary Amines: The ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the protein.
-
Thiols: The sulfhydryl group of cysteine residues.
-
Imidazoles: The imidazole (B134444) ring of histidine residues.
-
Phenols: The hydroxyl group of tyrosine residues.
-
Hydroxyls: The hydroxyl groups of serine and threonine residues (less reactive).
The most common targets for PEGylation are the primary amines of lysine residues due to their surface exposure and abundance on many proteins.
Q2: What is di-PEGylation and why is it a concern?
A2: Di-PEGylation is the covalent attachment of two PEG molecules to a single protein molecule. While in some cases multi-PEGylation is desired, uncontrolled di-PEGylation can be a concern for several reasons:
-
Heterogeneity: It leads to a heterogeneous product mixture, making downstream processing and characterization more complex.
-
Loss of Bioactivity: If the second PEG molecule attaches at or near an active site or binding interface, it can lead to a significant reduction or complete loss of the protein's biological activity.
-
Altered Pharmacokinetics: The presence of a second PEG chain further increases the hydrodynamic size of the protein, which can alter its pharmacokinetic profile in unpredictable ways compared to the mono-PEGylated version.
-
Immunogenicity: While PEGylation generally reduces immunogenicity, creating novel epitopes through multi-PEGylation could potentially lead to an unwanted immune response.[1]
Q3: How does di-PEGylation occur with this compound?
A3: Di-PEGylation with this compound occurs when a second molecule of the PEGylating agent reacts with another accessible and reactive nucleophilic site on the protein that has already been mono-PEGylated. This can happen if the reaction conditions are not optimized to favor mono-PEGylation, such as using a high molar excess of this compound or running the reaction for an extended period.
Troubleshooting Guide: Avoiding Di-PEGylation
This guide addresses the common issue of di-PEGylation and provides systematic steps to troubleshoot and optimize your PEGylation reaction to favor the formation of mono-PEGylated products.
Problem: My PEGylation reaction with this compound is resulting in a high percentage of di-PEGylated product.
Below are potential causes and suggested solutions to minimize the formation of di-PEGylated species.
| Potential Cause | Suggested Solution |
| High Molar Ratio of this compound to Protein | A large excess of the PEG reagent increases the probability of multiple PEG chains attaching to a single protein.[2] Solution: Systematically decrease the molar ratio of this compound to your protein. It is recommended to perform a series of small-scale optimization reactions with varying molar ratios (e.g., 1:1, 2:1, 5:1, 10:1 of PEG:protein) to identify the optimal ratio that maximizes the yield of the mono-PEGylated product while minimizing di-PEGylation. |
| High Reaction pH | A higher pH increases the nucleophilicity of primary amines (lysine residues), making them more reactive. This can lead to the modification of multiple amine groups on the protein surface.[2] Solution: Consider running the reaction at a slightly lower pH. For targeting lysine residues, a pH range of 7.5-8.5 is often a good starting point. Lowering the pH within this range can help to control the reaction rate and improve selectivity for the most reactive sites, thus reducing the likelihood of di-PEGylation. |
| Long Reaction Time | Allowing the reaction to proceed for an extended period can lead to the formation of higher-order PEGylated species as more sites on the protein have time to react. Solution: Perform a time-course experiment. Analyze samples at different time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs) to determine the optimal reaction duration that maximizes the formation of the mono-PEGylated product before significant di-PEGylation occurs. |
| High Reaction Temperature | Increased temperature generally accelerates the reaction rate, which can lead to less control over the extent of PEGylation. Solution: If the reaction is being performed at room temperature or higher, try reducing the temperature to 4°C. A lower temperature will slow down the reaction, providing better control and potentially increasing the selectivity for the most reactive sites. |
| High Protein Concentration | While a higher protein concentration can improve reaction efficiency, it can also, in some cases, promote intermolecular crosslinking if bifunctional impurities are present in the PEG reagent, or if the protein has a tendency to aggregate. While not directly di-PEGylation, this can complicate analysis and purification. Solution: While less common for mono-functional PEGs, if aggregation is observed alongside di-PEGylation, consider optimizing the protein concentration. |
| Buffer Composition | The type of buffer used can influence the reaction. Solution: Ensure the reaction buffer does not contain any nucleophilic species (e.g., Tris, glycine) that could compete with the protein for the this compound. Phosphate-buffered saline (PBS) or borate (B1201080) buffers are generally good choices for PEGylation reactions targeting amines. |
Experimental Protocols
Protocol 1: Optimization of Molar Ratio for Mono-PEGylation
This protocol describes a method for determining the optimal molar ratio of this compound to a protein to maximize the yield of the mono-PEGylated conjugate.
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Analytical SEC or RP-HPLC system
-
SDS-PAGE system
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 100 mM.
-
Set up reactions: In separate microcentrifuge tubes, prepare a series of reactions with varying molar ratios of this compound to the protein (e.g., 1:1, 2:1, 5:1, 10:1). Keep the protein concentration constant across all reactions (e.g., 2 mg/mL). Include a negative control with no this compound.
-
Initiate the reaction: Add the corresponding volume of the this compound stock solution to each reaction tube.
-
Incubate: Incubate the reactions for a fixed time (e.g., 2 hours) at a constant temperature (e.g., 4°C or room temperature) with gentle mixing.
-
Quench the reaction: Stop the reaction by adding a quenching solution to consume any unreacted this compound. For example, add the quenching solution to a final concentration of 50 mM.
-
Analyze the products: Analyze the reaction mixture from each molar ratio using SDS-PAGE, SEC-HPLC, and/or RP-HPLC to determine the relative amounts of unreacted protein, mono-PEGylated protein, and di-PEGylated protein.
-
Determine the optimal ratio: Identify the molar ratio that provides the highest yield of the mono-PEGylated product with the lowest amount of di-PEGylation.
Protocol 2: Analysis of PEGylation Products by SEC-HPLC
Size-exclusion chromatography (SEC) separates molecules based on their hydrodynamic volume. It is an effective method for separating unreacted protein from its PEGylated forms.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of your protein and its PEGylated conjugates.
Mobile Phase:
-
A buffer that maintains the stability of your protein, for example, 100 mM sodium phosphate, 150 mM NaCl, pH 7.4.
Procedure:
-
Equilibrate the column: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the sample: Dilute a small aliquot of your quenched PEGylation reaction mixture in the mobile phase.
-
Inject the sample: Inject the diluted sample onto the column.
-
Elute and detect: Elute the sample isocratically with the mobile phase and monitor the absorbance at 280 nm.
-
Analyze the chromatogram: The chromatogram will show peaks corresponding to the different species in the reaction mixture. Due to the increased hydrodynamic size, the PEGylated proteins will elute earlier than the unreacted protein. Di-PEGylated species will elute earlier than mono-PEGylated species. The peak areas can be used to estimate the relative abundance of each species.
Protocol 3: Characterization by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique to confirm the degree of PEGylation by accurately measuring the molecular weight of the products.
Materials:
-
MALDI-TOF mass spectrometer
-
Matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA)
-
Purified samples of unreacted and PEGylated protein
Procedure:
-
Sample preparation: Mix a small amount of the purified protein sample with the matrix solution on a MALDI target plate.
-
Allow to dry: Let the mixture co-crystallize by air-drying at room temperature.
-
Data acquisition: Acquire the mass spectrum in the appropriate mass range for your protein and its expected PEGylated forms.
-
Data analysis: Determine the molecular weights of the different species from the mass spectrum. The mass difference between the unreacted protein and the PEGylated species should correspond to the mass of the attached PEG molecules. For example, the mass of the di-PEGylated protein will be the mass of the native protein plus twice the mass of the this compound molecule.
Visualizations
Caption: Reaction pathway for PEGylation leading to mono- and di-PEGylated products.
Caption: Experimental workflow for optimizing and analyzing PEGylation reactions.
References
troubleshooting guide for m-PEG2-Br conjugation issues
Welcome to the technical support center for m-PEG2-Br conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the conjugation of this compound to biomolecules. Here you will find troubleshooting guides in a frequently asked questions (FAQs) format, detailed experimental protocols, and quantitative data to assist in optimizing your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues users might encounter during their this compound conjugation experiments.
Issue 1: Low or No Conjugation Yield
Q1: I am observing a very low yield or no formation of my desired PEGylated product. What are the potential causes and how can I troubleshoot this?
A1: Low or no conjugation yield is a common issue that can arise from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Degradation of this compound: The bromo group is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH. This hydrolysis replaces the reactive bromide with a non-reactive hydroxyl group, rendering the PEG linker inactive.[1][2]
-
Solution: Use fresh or properly stored this compound. It is recommended to store the reagent at -20°C in a tightly sealed container.[1][3][4] Prepare stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately.[2] Avoid prolonged storage of this compound in aqueous buffers.[1][2]
-
-
Suboptimal Reaction pH: The nucleophilicity of the target functional group (e.g., amine or thiol) and the stability of the this compound are highly pH-dependent.
-
Solution: For conjugation to thiols (cysteines), a pH range of 7.0-8.5 is often optimal to facilitate the deprotonation of the thiol to the more reactive thiolate anion.[5] For primary amines (lysines), a slightly basic pH (7.5-9.0) is generally favorable for enhancing nucleophilicity. However, be aware that higher pH increases the rate of hydrolysis of the bromo group.[1][2] It is crucial to find an optimal pH that balances reactivity and stability. Use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES.[6]
-
-
Insufficient Molar Excess of this compound: An inadequate amount of the PEG reagent will lead to incomplete conjugation.
-
Low Concentration of Reactants: The reaction kinetics can be slow at very low concentrations of the protein or the PEG reagent.[6]
-
Solution: If possible, increase the concentration of your target molecule and the this compound in the reaction mixture.
-
-
Steric Hindrance: The target functional group on the biomolecule may be located in a sterically hindered environment, making it inaccessible to the PEG reagent.
-
Solution: Consider using a longer PEG linker to overcome steric hindrance. In some cases, partial denaturation and refolding of a protein may expose more reactive sites.
-
-
Presence of Competing Nucleophiles: Some buffer components can compete with your target molecule for the this compound.
-
Solution: Avoid buffers containing primary amines (e.g., Tris) as they are nucleophilic and will react with the bromo group.[1]
-
Below is a troubleshooting workflow for low conjugation yield:
Caption: Troubleshooting workflow for low this compound conjugation yield.
Issue 2: Presence of Side Products and Heterogeneity
Q2: My analysis shows multiple products, and the desired conjugate is not pure. What are the common side reactions and how can I minimize them?
A2: Product heterogeneity is a common challenge in PEGylation. Understanding and controlling potential side reactions is key to obtaining a more homogeneous product.
Possible Causes & Solutions:
-
Hydrolysis of this compound: As mentioned previously, the primary side product is often the hydrolyzed form of the linker (m-PEG2-OH), which can complicate purification.
-
Solution: Minimize reaction times in aqueous buffers and perform the reaction at a lower temperature (e.g., 4°C) to reduce the rate of hydrolysis.[2]
-
-
Reaction with Buffer Components: Nucleophilic buffers can form adducts with this compound.
-
Solution: Use non-nucleophilic buffers like PBS or HEPES.
-
-
Multiple PEGylation Sites: If your biomolecule has multiple reactive sites (e.g., several lysine (B10760008) or cysteine residues), you may get a mixture of mono-, di-, and poly-PEGylated products.
-
Solution: To favor mono-PEGylation, reduce the molar excess of this compound and shorten the reaction time.[8] For proteins, you can sometimes control the reaction site by adjusting the pH to exploit differences in the pKa of different functional groups.
-
-
Protein Aggregation: The conjugation process can sometimes lead to protein aggregation, which will appear as high molecular weight species in your analysis.
The following diagram illustrates the reaction pathways leading to desired and side products:
Caption: Reaction pathways for this compound conjugation.
Issue 3: Difficulty in Purifying the PEGylated Conjugate
Q3: I am struggling to separate my PEGylated product from unreacted starting materials and byproducts. What are the recommended purification strategies?
A3: The choice of purification method depends on the physicochemical properties of your conjugate and the impurities. Often, a combination of techniques is required.
Recommended Purification Methods:
-
Size Exclusion Chromatography (SEC): This is a powerful technique for separating molecules based on their hydrodynamic radius. Since PEGylation increases the size of a molecule, the PEGylated conjugate will elute earlier than the un-PEGylated molecule. SEC is also effective at removing unreacted, low molecular weight this compound.[11][]
-
Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge. The PEG chain can shield the charges on the surface of a protein, altering its interaction with the IEX resin. This can be exploited to separate the native protein from mono- and multi-PEGylated species.[11][]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is particularly useful for purifying PEGylated peptides and can sometimes resolve positional isomers of PEGylated proteins.[11][]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt conditions. It can be a useful complementary technique to IEX.[]
-
Dialysis/Ultrafiltration: These methods are useful for removing small molecules like unreacted this compound and buffer components from a much larger protein conjugate.[13]
The following workflow outlines a general strategy for purifying this compound conjugates:
Caption: General workflow for the purification of this compound conjugates.
Data Presentation
The efficiency of this compound conjugation is influenced by several key parameters. The following tables summarize recommended starting conditions for optimization.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Reaction with Thiols | Reaction with Primary Amines | Notes |
| pH | 7.0 - 8.5 | 7.5 - 9.0 | Higher pH increases nucleophilicity but also the rate of hydrolysis of the bromo group.[1][2] |
| Temperature | 4°C to Room Temperature (20-25°C) | 4°C to Room Temperature (20-25°C) | Lower temperatures can minimize side reactions like hydrolysis and protein aggregation.[1][9][14][15][16] |
| Reaction Time | 2 - 24 hours | 2 - 24 hours | Reaction time should be optimized by monitoring the progress of the reaction.[1] |
| Molar Ratio (this compound : Biomolecule) | 5:1 to 50:1 | 5:1 to 50:1 | The optimal ratio is empirical and depends on the number of reactive sites and desired degree of PEGylation.[6][7] |
| Buffer | PBS, HEPES | PBS, HEPES, Borate | Avoid nucleophilic buffers like Tris.[1] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Hydrolysis of this compound | Use fresh reagent, anhydrous solvent for stock, lower pH and temperature.[1][2] |
| Suboptimal pH | Optimize pH (7.0-8.5 for thiols, 7.5-9.0 for amines).[1][2][5] | |
| Insufficient Molar Ratio | Increase molar excess of this compound.[6][7] | |
| Heterogeneity | Multiple PEGylation sites | Reduce molar ratio and reaction time.[8] |
| Hydrolysis of this compound | Lower temperature and reaction time.[2] | |
| Purification Difficulty | Co-elution of species | Use orthogonal chromatography techniques (e.g., SEC followed by IEX).[11][] |
| Unreacted this compound remains | Use SEC or dialysis/ultrafiltration with an appropriate MWCO.[11][13] |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a general guideline. The optimal conditions should be determined empirically for each specific protein.
-
Protein Preparation:
-
Dissolve the protein in a suitable non-nucleophilic buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.
-
If targeting cysteine residues, ensure they are in a reduced state. This may require pre-treatment with a reducing agent like DTT, followed by its removal.
-
-
This compound Solution Preparation:
-
Allow the this compound reagent to warm to room temperature before opening the vial to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution with gentle mixing. The final concentration of the organic solvent should ideally be below 10% (v/v) to maintain protein stability.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle agitation. The optimal time and temperature should be determined experimentally.
-
-
Reaction Quenching (Optional):
-
The reaction can be stopped by adding a small molecule with a nucleophilic group (e.g., a final concentration of 20-50 mM Tris or glycine) to consume any unreacted this compound. Note that this will add another component to be removed during purification. Alternatively, the reaction can be stopped by proceeding directly to purification.
-
-
Purification:
-
Purify the PEGylated protein from unreacted this compound, unreacted protein, and any byproducts using an appropriate chromatography method such as SEC or IEX.
-
-
Characterization:
-
Analyze the purified conjugate to confirm successful PEGylation and assess its purity. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.
-
HPLC (SEC, IEX, RP-HPLC): To assess purity and the distribution of different PEGylated species.[]
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To determine the precise molecular weight of the conjugate and confirm the degree of PEGylation.[18][19]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chemicals.co.uk [chemicals.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 18. enovatia.com [enovatia.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: m-PEG2-Br Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG2-Br. The information is designed to help you optimize your reaction conditions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound with nucleophiles?
The reaction of this compound with nucleophiles, such as the primary amine of a protein or a thiol, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the nucleophile attacks the carbon atom attached to the bromine, leading to the displacement of the bromide ion and the formation of a new covalent bond.
Q2: How does temperature generally affect the rate of this compound reactions?
As with most chemical reactions, increasing the temperature generally increases the rate of reaction for this compound.[1][2] This is because higher temperatures provide the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions. However, for biological molecules such as proteins, exceeding the optimal temperature can lead to denaturation and loss of activity.[3]
Q3: What are the optimal temperature ranges for reacting this compound with proteins?
The optimal temperature for reacting this compound with proteins is a balance between reaction kinetics and protein stability. Many PEGylation reactions are carried out at room temperature (around 20-25°C) or at 4°C.[4] Lower temperatures are often used to minimize side reactions and to maintain the stability of sensitive proteins.
Q4: Can elevated temperatures lead to side reactions?
Yes, higher temperatures can promote side reactions. While elimination reactions are less of a concern with primary bromides like this compound, other side reactions such as hydrolysis of the PEG reagent or the target molecule can be accelerated at higher temperatures. For protein conjugations, elevated temperatures can also lead to aggregation.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no reaction | Reaction temperature is too low. | Gradually increase the reaction temperature in increments (e.g., from 4°C to room temperature). Monitor the reaction progress at each temperature to find the optimal balance between reaction rate and product stability. |
| Insufficient reaction time. | Increase the reaction time. Monitor the reaction progress over time using techniques like SDS-PAGE or HPLC to determine the necessary duration. | |
| Poor reagent quality. | Ensure your this compound is of high purity and has been stored correctly to prevent degradation. | |
| Presence of side products | Reaction temperature is too high. | Lower the reaction temperature. While this may slow down the primary reaction, it can significantly reduce the rate of side reactions. |
| Hydrolysis of this compound. | Perform the reaction in a non-aqueous solvent if your target molecule is soluble and stable. If an aqueous buffer is necessary, work at a neutral pH and lower temperature to minimize hydrolysis. | |
| Protein denaturation or aggregation | Reaction temperature exceeds the protein's thermal stability. | Conduct the reaction at a lower temperature (e.g., 4°C). Perform initial experiments to determine the thermal stability of your specific protein.[3] |
Data Presentation
The following table provides illustrative data on the expected impact of temperature on the reaction of this compound with a model primary amine. Please note that these are representative values and the optimal conditions for your specific experiment should be determined empirically.
| Temperature (°C) | Typical Reaction Time (hours) | Expected Yield (%) | Potential for Side Reactions |
| 4 | 12 - 24 | 60 - 75 | Low |
| 25 (Room Temp) | 2 - 8 | 75 - 90 | Moderate |
| 37 | 1 - 4 | 85 - 95 | Moderate to High |
| 50 | < 1 | > 90 | High (risk of hydrolysis and/or protein denaturation) |
Experimental Protocols
General Protocol for the Reaction of this compound with a Protein
This protocol outlines a general procedure for the conjugation of this compound to a protein via primary amine groups (e.g., lysine (B10760008) residues or the N-terminus).
Materials:
-
This compound
-
Protein of interest
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
This compound Preparation: Immediately before use, dissolve the this compound in the reaction buffer.
-
Reaction Initiation: Add a 5- to 50-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., 4°C or room temperature) with gentle stirring for a predetermined time (e.g., 2-24 hours).
-
Reaction Quenching: Stop the reaction by adding the quenching solution to react with any unreacted this compound.
-
Purification: Purify the PEGylated protein from unreacted reagents and byproducts using an appropriate chromatography method.
-
Analysis: Analyze the purified product using SDS-PAGE and/or mass spectrometry to confirm successful conjugation and determine the degree of PEGylation.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Optimizing m-PEG2-Br PEGylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing reaction times and troubleshooting common issues encountered during the PEGylation of proteins and other biomolecules with methoxy-PEG2-Bromide (m-PEG2-Br).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
A1: this compound is a monofunctional polyethylene (B3416737) glycol (PEG) derivative with a terminal methoxy (B1213986) group and a reactive bromo group. The PEGylation reaction occurs via a nucleophilic substitution (SN2) mechanism. A nucleophilic group on the protein, such as the thiol group of a cysteine residue or the primary amine of a lysine (B10760008) residue (or the N-terminus), attacks the carbon atom attached to the bromine. This displaces the bromide, which is a good leaving group, and forms a stable covalent bond between the PEG and the protein.
Q2: Which amino acid residues does this compound primarily react with?
A2: this compound is an alkylating agent and reacts with nucleophilic amino acid side chains. The most common targets for PEGylation are, in order of general reactivity, the thiol group of cysteine and the ε-amino group of lysine.[1] Other nucleophilic residues like histidine and tyrosine can also react, but generally to a lesser extent under controlled conditions.
Q3: What are the key parameters that influence the reaction time of this compound PEGylation?
A3: Several factors critically influence the reaction time:
-
pH: The pH of the reaction buffer is a crucial parameter. For reaction with thiols (cysteine), a pH range of 7.5-8.5 is often recommended to facilitate the deprotonation of the thiol to the more nucleophilic thiolate. For amines (lysine), a slightly basic pH of 8.0-9.0 is typically used to ensure the amine is deprotonated and nucleophilic.[2][3]
-
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, higher temperatures can risk protein denaturation and aggregation. Reactions are often performed at room temperature or 4°C for extended periods to maintain protein stability.[2]
-
Molar Ratio of this compound to Protein: A higher molar excess of the PEG reagent can drive the reaction to completion faster. However, an excessive ratio can lead to multi-PEGylation and increase the difficulty of purification.[4]
-
Protein Concentration: Higher protein concentrations can lead to faster reaction rates but may also increase the risk of aggregation.[5]
-
Solvent: Polar aprotic solvents like DMSO or DMF are often used to dissolve the this compound before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should typically be kept low (e.g., <10% v/v) to avoid protein denaturation.
Q4: How can I monitor the progress of my PEGylation reaction?
A4: Several analytical techniques can be used to monitor the reaction progress and determine the optimal reaction time:
-
SDS-PAGE: A simple and rapid method to qualitatively assess the increase in molecular weight of the protein as PEG chains are attached. The PEGylated protein will appear as a higher molecular weight band compared to the unmodified protein.[4]
-
Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic volume. PEGylated proteins are larger and will elute earlier than the unmodified protein. SEC-HPLC can be used to quantify the remaining un-PEGylated protein and the distribution of PEGylated species.[2]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide the precise molecular weight of the reaction products, confirming the number of PEG molecules attached to the protein.[4]
Troubleshooting Guide
Problem: Low or No PEGylation Yield
| Possible Cause | Recommended Solution |
| Suboptimal Reaction pH | The nucleophilicity of both thiol and amine groups is highly pH-dependent. Ensure your reaction buffer is within the optimal range for your target residue (typically pH 7.5-8.5 for thiols and 8.0-9.0 for amines). Verify the pH of your buffer immediately before starting the reaction.[2][3] |
| Inactive this compound Reagent | The bromo-PEG reagent can degrade if not stored properly. Store this compound at -20°C and protect it from moisture. Allow the vial to warm to room temperature before opening to prevent condensation. Use a fresh vial if degradation is suspected. |
| Insufficient Molar Ratio of this compound | A low molar excess of the PEG reagent may result in an incomplete reaction. Systematically increase the molar excess of this compound to protein (e.g., 10-fold, 20-fold, 50-fold) in small-scale optimization experiments.[2] |
| Short Reaction Time or Low Temperature | The reaction may not have reached completion. Increase the reaction time and monitor the progress at various time points. If protein stability allows, consider a modest increase in temperature (e.g., from 4°C to room temperature).[2] |
| Presence of Competing Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the protein for the this compound reagent. Use non-nucleophilic buffers such as Phosphate Buffered Saline (PBS) or HEPES.[4] |
| Sterically Hindered Target Residue | The target cysteine or lysine residue may be located in a sterically inaccessible region of the protein. Consider protein denaturation/renaturation strategies or using a longer PEG linker if available. |
Problem: Formation of Multiple PEGylated Species (Polydispersity)
| Possible Cause | Recommended Solution |
| High Molar Ratio of this compound to Protein | A large excess of the PEG reagent increases the likelihood of modification at multiple sites. Systematically decrease the molar ratio of this compound to find an optimal balance that favors mono-PEGylation.[5] |
| High Reaction pH | For amine-reactive PEGylation, a higher pH increases the reactivity of multiple lysine residues. Lowering the pH can increase selectivity, for example, for the N-terminal amine which generally has a lower pKa than lysine ε-amines.[1][3] |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long can lead to the formation of multi-PEGylated products. Monitor the reaction over time to identify the point where the desired mono-PEGylated product is maximized. |
| Multiple Accessible Reactive Sites | If the protein has several surface-exposed and reactive residues, a mixture of products is likely. Consider site-directed mutagenesis to remove competing reactive sites if a single, specific attachment point is critical. |
Problem: Protein Aggregation or Precipitation During Reaction
| Possible Cause | Recommended Solution |
| High Protein Concentration | High concentrations increase the likelihood of intermolecular interactions and aggregation. Reduce the protein concentration in the reaction mixture.[5] |
| Protein Instability at Reaction Conditions | The chosen pH or temperature may be causing the protein to unfold and aggregate. Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffer conditions to find one that enhances protein stability.[2] |
| High Concentration of Organic Co-solvent | The organic solvent used to dissolve the this compound may be denaturing the protein. Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture is low (typically <10% v/v). |
Quantitative Data Summary
Optimizing the reaction time for this compound PEGylation requires careful consideration of several interdependent parameters. The following tables provide recommended starting ranges and illustrate the expected impact of these parameters on the reaction rate. The optimal conditions should be determined empirically for each specific protein.
Table 1: Recommended Reaction Conditions for this compound PEGylation
| Parameter | Reaction with Cysteine (-SH) | Reaction with Lysine (-NH₂) | Notes |
| pH | 7.5 - 8.5 | 8.0 - 9.0 | Balances nucleophilicity with protein stability.[2] |
| Temperature | 4°C - Room Temperature (20-25°C) | 4°C - Room Temperature (20-25°C) | Lower temperatures may require longer reaction times but preserve protein integrity.[2] |
| Molar Ratio (this compound : Protein) | 10:1 to 50:1 | 10:1 to 50:1 | Start with a lower ratio and increase to optimize yield versus polydispersity.[2] |
| Reaction Time | 2 - 24 hours | 4 - 48 hours | Highly dependent on other parameters; monitor reaction progress.[2] |
| Protein Concentration | 1 - 10 mg/mL | 1 - 10 mg/mL | Higher concentrations may accelerate the reaction but increase aggregation risk.[2] |
Table 2: Influence of Key Parameters on Reaction Rate
| Parameter Change | Effect on Reaction Rate with Thiols | Effect on Reaction Rate with Amines |
| Increase pH (within optimal range) | Increase | Increase |
| Increase Temperature | Increase | Increase |
| Increase Molar Ratio of this compound | Increase | Increase |
| Increase Protein Concentration | Increase | Increase |
Experimental Protocols
This protocol provides a general starting point for the PEGylation of a protein with this compound. Optimization of the molar ratio, pH, and reaction time is recommended for each specific protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer (amine and thiol-free, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH adjusted to the desired value)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Solution (e.g., 1 M N-acetylcysteine or 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) column or dialysis cassettes)
-
Analytical instruments (e.g., SDS-PAGE, HPLC system)
Protocol:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If targeting cysteine residues that may be involved in disulfide bonds, reduction of the protein may be necessary prior to PEGylation.
-
-
This compound Solution Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a concentrated stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.
-
-
PEGylation Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution to achieve the desired molar excess. Add the PEG solution dropwise while gently stirring the protein solution.
-
Ensure the final concentration of the organic solvent is below 10% (v/v).
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or 4°C) with gentle stirring for a predetermined amount of time (e.g., 2-24 hours).
-
-
Reaction Monitoring:
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture for analysis by SDS-PAGE or HPLC to monitor the progress of the reaction.
-
-
Quenching the Reaction:
-
Once the desired level of PEGylation is achieved, stop the reaction by adding the Quenching Solution to a final concentration of approximately 20-50 mM. The quenching agent will react with any unreacted this compound.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound, quenching agent, and byproducts from the PEGylated protein using a suitable method such as SEC or dialysis.
-
-
Analysis of the Final Product:
-
Analyze the purified PEGylated protein using SDS-PAGE, HPLC, and/or Mass Spectrometry to determine the degree of PEGylation and purity.
-
Visualizations
Caption: Experimental workflow for this compound PEGylation of proteins.
References
Validation & Comparative
A Head-to-Head Comparison of m-PEG2-Br and m-PEG2-NHS Ester for Protein Conjugation
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biologics. PEGylation can improve a protein's solubility, extend its circulating half-life, and reduce its immunogenicity.[1][2] The choice of the reactive PEG derivative is a critical determinant of the specificity, stability, and overall success of the conjugation process. This guide provides an objective, data-driven comparison of two distinct PEGylating reagents: m-PEG2-Br and m-PEG2-NHS ester, to aid researchers in selecting the optimal tool for their protein modification needs.
Dueling Chemistries: Alkylation vs. Acylation
The fundamental difference between this compound and m-PEG2-NHS ester lies in their mechanism of reaction with proteins. This compound participates in an alkylation reaction, while m-PEG2-NHS ester engages in an acylation reaction.
This compound (Bromo-PEG): The bromine atom in this compound is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.[3][4] In the context of protein conjugation, the most prominent nucleophiles are the thiol groups (-SH) of cysteine residues.[3][5] The reaction, a form of thiol-alkylation, results in the formation of a highly stable thioether bond.[3] While primary amines (like the side chain of lysine) can also react with the bromo group, the reactivity with thiols is generally higher.[5]
m-PEG2-NHS Ester (N-Hydroxysuccinimide Ester-PEG): The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines (-NH2).[6][7] These are abundantly found on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues.[8] This reaction forms a stable amide bond, releasing NHS as a byproduct.[6]
At a Glance: Key Performance Indicators
The selection of a PEGylating reagent is often guided by key performance indicators such as reaction specificity, efficiency, and the stability of the resulting linkage. The following table summarizes a comparative overview of this compound and m-PEG2-NHS ester based on their underlying chemistries.
| Feature | This compound | m-PEG2-NHS Ester |
| Primary Target Residue(s) | Cysteine (thiol group)[3][5] | Lysine (ε-amino group), N-terminus (α-amino group)[6][8] |
| Reaction Type | Thiol-Alkylation (Nucleophilic Substitution)[3] | Acylation (Nucleophilic Acyl Substitution)[6] |
| Resulting Linkage | Thioether[3] | Amide[6] |
| Bond Stability | Highly Stable[3] | Highly Stable[6] |
| Optimal Reaction pH | 7.5 - 9.0[3][9] | 7.0 - 8.5[6][7] |
| Reaction Speed | Generally slower than NHS esters[3] | Fast[2] |
| Specificity | High for thiols, especially in proteins with few free cysteines.[10] | Lower specificity due to the abundance of lysine residues, potentially leading to a heterogeneous product.[8] |
| Key Side Reaction | Potential for reaction with other nucleophiles (e.g., amines) at higher pH.[5] | Hydrolysis of the NHS ester, especially at higher pH, which deactivates the reagent.[6] |
Experimental Protocols: A Step-by-Step Guide
Detailed and standardized experimental protocols are crucial for the successful and reproducible synthesis of bioconjugates. The following are representative protocols for the conjugation of a protein with this compound and m-PEG2-NHS ester.
Protocol 1: Cysteine-Specific Protein Conjugation with this compound
This protocol outlines the site-specific PEGylation of a protein at a free cysteine residue.
Materials:
-
Cysteine-containing protein
-
This compound
-
Reaction Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.5[11]
-
Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: N-acetyl-L-cysteine[3]
-
Purification System: Size-Exclusion Chromatography (SEC) column
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[9]
-
If the target cysteine is part of a disulfide bond, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.[11]
-
Remove the reducing agent using a desalting column or by dialysis against the Reaction Buffer.[11]
-
-
PEGylation Reaction:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mM).[11]
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.[9][11]
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[3]
-
-
Quenching the Reaction:
-
To stop the conjugation, add a molar excess of a quenching reagent (e.g., N-acetyl-L-cysteine) to react with any unreacted this compound.[3]
-
Incubate for 1 hour at room temperature.
-
-
Purification of the PEGylated Protein:
-
Purify the conjugate from excess PEG reagent and other reaction components using an SEC column equilibrated with the desired storage buffer.[3]
-
-
Characterization:
-
Analyze the purified conjugate to determine the degree of PEGylation and purity using techniques such as SDS-PAGE, which will show a molecular weight shift, and mass spectrometry (e.g., MALDI-TOF or ESI-MS) for a precise mass determination.
-
Protocol 2: Amine-Specific Protein Conjugation with m-PEG2-NHS Ester
This protocol describes the general procedure for labeling a protein with an m-PEG2-NHS ester.
Materials:
-
Protein to be modified in an amine-free buffer (e.g., PBS, pH 7.4)
-
m-PEG2-NHS ester
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[12]
-
Quenching Solution: 1 M Tris-HCl, pH 7.4[12]
-
Purification System: Size-Exclusion Chromatography (SEC) column or dialysis cassettes
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from primary amines like Tris or glycine.[12]
-
-
PEG Reagent Preparation:
-
Equilibrate the m-PEG2-NHS ester vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the m-PEG2-NHS ester in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[12]
-
-
Conjugation Reaction:
-
Calculate the required volume of the m-PEG2-NHS ester stock solution to achieve a 5- to 20-fold molar excess relative to the protein.[3]
-
While gently stirring, add the m-PEG2-NHS ester solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[12]
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted m-PEG2-NHS ester and byproducts by purifying the conjugate using an SEC column or by dialysis against a suitable storage buffer.[12]
-
-
Characterization:
-
Determine the degree of labeling and purity of the final conjugate using SDS-PAGE and mass spectrometry.
-
Visualizing the Process: Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for protein conjugation with this compound and m-PEG2-NHS ester.
Caption: Workflow for protein conjugation with this compound.
Caption: Workflow for protein conjugation with m-PEG2-NHS ester.
Conclusion: Making the Right Choice
The decision between this compound and m-PEG2-NHS ester for protein conjugation is a strategic one that hinges on the specific goals of the research or drug development project.
Choose this compound when:
-
Site-specificity is paramount: Targeting a unique, engineered cysteine residue can produce a homogeneous conjugate.[10]
-
A highly stable thioether linkage is desired: This is particularly advantageous for applications requiring long-term stability in vivo.[3]
-
The protein of interest has few or no free cysteine residues that are not essential for its activity.
Choose m-PEG2-NHS ester when:
-
A rapid and straightforward conjugation method is preferred: The reaction with primary amines is generally fast and efficient.[2]
-
A high degree of PEGylation is desired, and product heterogeneity is acceptable: The abundance of lysine residues on most protein surfaces allows for multiple PEG attachments.[8]
-
The protein lacks accessible cysteine residues, or their modification would compromise biological activity.
By carefully considering the chemical properties, reaction mechanisms, and the specific characteristics of the protein to be modified, researchers can select the most appropriate PEGylating reagent to achieve their desired outcomes and advance the development of novel biotherapeutics.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. NHS-PEG-NHS [nanocs.net]
- 7. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 8. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Stability Advantage: A Comparative Guide to m-PEG2-Br and Maleimide-PEG for Thiol Conjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of PEGylation reagent is critical to the efficacy and stability of the final product. While maleimide-PEG has long been a staple for thiol-specific conjugation, emerging alternatives like m-PEG2-Br (m-PEG2-bromoacetamide) offer significant advantages, particularly in the stability of the resulting conjugate. This guide provides an objective, data-driven comparison of these two reagents to inform the selection of the optimal tool for your research.
The primary distinction between this compound and maleimide-PEG lies in their reaction mechanism with thiol groups, which directly impacts the stability of the formed covalent bond. Maleimide-PEG reacts via a Michael addition, a rapid and highly specific reaction under physiological conditions. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to potential deconjugation and exchange with other thiols in a biological milieu. In contrast, this compound reacts through an SN2 nucleophilic substitution to form a highly stable thioether bond that is practically irreversible under physiological conditions.
Quantitative Comparison of Thiol Conjugation Chemistries
The selection of a PEGylation reagent often involves a trade-off between reaction kinetics and conjugate stability. The following table summarizes the key performance characteristics of this compound and maleimide-PEG based on available data for bromoacetamide and maleimide (B117702) functionalities.
| Feature | This compound (Bromoacetamide-PEG) | Maleimide-PEG | Key Considerations |
| Reaction Mechanism | SN2 Nucleophilic Substitution | Michael Addition | The SN2 reaction of this compound forms a more stable bond. |
| Reaction pH | 7.5 - 9.0 | 6.5 - 7.5 | This compound requires a slightly more basic pH to favor the thiolate anion, while maleimide-PEG is optimal at neutral pH.[1] |
| Reaction Speed | Slower | Faster | Maleimide-PEG reactions are generally faster, often complete within minutes to a few hours.[2] |
| Linkage Formed | Thioether | Thiosuccinimide | The thioether bond is significantly more stable. |
| Linkage Stability | High: Resistant to retro-Michael reaction and thiol exchange. | Moderate: Susceptible to retro-Michael reaction and thiol exchange, leading to potential deconjugation.[] | For applications requiring long-term stability in vivo, this compound is superior. |
| Off-Target Reactivity | Potential for reaction with histidine and methionine at non-optimal pH and prolonged reaction times.[1] | Can react with primary amines at pH > 7.5.[2] | Both reagents show high selectivity for thiols under optimal conditions. |
| Typical Yield | High, can be >80% with optimization. | High, often >90%.[2] | Both chemistries can achieve high conjugation efficiencies. |
Experimental Data on Conjugate Stability
The stability of the conjugate is a critical parameter, especially for therapeutics with a long half-life. Experimental studies comparing the stability of conjugates formed with bromoacetamide and maleimide linkers consistently demonstrate the superior stability of the thioether bond. For instance, in a study comparing a mono-sulfone-PEG (which also forms a stable thioether-like bond) to a maleimide-PEG conjugate, the mono-sulfone-PEG adduct was significantly more stable when incubated with 1 mM reduced glutathione (B108866) over seven days, with over 90% of the conjugate remaining intact compared to less than 70% for the maleimide-PEG conjugate.[] Another study highlighted that the thioether bond formed from a haloacetyl group is generally considered more stable than the thiosuccinimide adduct from a maleimide reaction.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful conjugation reactions. Below are representative protocols for thiol conjugation using this compound and maleimide-PEG.
Protocol 1: Thiol Conjugation with this compound
This protocol is based on the general principles for conjugation with bromoacetyl groups.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., borate (B1201080) or phosphate (B84403) buffer, pH 8.0-8.5).
-
This compound, dissolved in a water-miscible organic solvent (e.g., DMF or DMSO).
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol).
-
Purification system (e.g., size exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds with a reducing agent like TCEP and remove the reducing agent prior to conjugation.
-
Linker Preparation: Dissolve the this compound in DMF or DMSO to a suitable stock concentration (e.g., 20 mM).
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature, protected from light. Monitor the reaction progress analytically (e.g., via LC-MS) to determine the optimal incubation time.
-
Quenching: Quench the reaction by adding a small molecule thiol like L-cysteine or β-mercaptoethanol to consume any unreacted this compound.
-
Purification: Purify the conjugate using size exclusion chromatography to remove unreacted linker and other small molecules.
Protocol 2: Thiol Conjugation with Maleimide-PEG
Materials:
-
Thiol-containing protein in a thiol-free buffer (e.g., PBS, HEPES), pH 6.5-7.5.[5]
-
Maleimide-PEG, dissolved in anhydrous DMSO or DMF.[5]
-
Quenching solution (e.g., 1 M cysteine or 2-mercaptoethanol).[5]
-
Desalting column.
Procedure:
-
Protein Preparation: Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.[5] If necessary, reduce disulfide bonds with TCEP.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of Maleimide-PEG in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the protein solution while gently stirring.[5][6]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[5][6]
-
Quenching: Add a quenching reagent to a final concentration of 1-2 mM to react with any excess Maleimide-PEG.
-
Purification: Purify the PEGylated protein from excess reagents and unreacted protein using a desalting column or size exclusion chromatography.[5]
Visualizing the Chemistry and Workflow
To further clarify the processes, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for comparing the two PEGylation strategies.
References
A Comparative Guide to the ¹H NMR Characterization of m-PEG₂-Br Conjugates
For researchers, scientists, and drug development professionals, precise characterization of PEGylated molecules is paramount for ensuring the quality, efficacy, and safety of therapeutic conjugates. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural elucidation and purity assessment of these conjugates. This guide provides an objective comparison of the ¹H NMR characteristics of methoxy-terminated di(ethylene glycol) bromide (m-PEG₂-Br) and its precursor, m-PEG₂-OH, supported by experimental data and detailed protocols.
Performance Comparison: ¹H NMR Spectral Data
The key to confirming the successful conversion of m-PEG₂-OH to m-PEG₂-Br lies in the distinct changes observed in the ¹H NMR spectrum. The electron-withdrawing effect of the bromine atom causes a significant downfield shift of the adjacent methylene (B1212753) protons.
| Assignment | Proton | m-PEG₂-OH (ppm) | m-PEG₂-Br (ppm) | Multiplicity |
| Methoxy | CH₃-O- | ~3.38 | ~3.38 | Singlet |
| PEG Backbone | -O-CH₂-CH₂-O- | ~3.65 | ~3.65 | Multiplet |
| Terminal Methylene (adjacent to OH) | -CH₂-OH | ~3.70 | - | Triplet |
| Terminal Methylene (adjacent to Br) | -CH₂-Br | - | ~3.80 | Triplet |
| Methylene adjacent to Terminal | -CH₂-CH₂-OH/Br | ~3.55 | ~3.55 | Triplet |
Note: Chemical shifts are approximate and can vary slightly based on the solvent and concentration.
Experimental Protocols
Synthesis of m-PEG₂-Br from m-PEG₂-OH
This protocol describes a general method for the bromination of m-PEG₂-OH using phosphorus tribromide (PBr₃).
Materials:
-
m-PEG₂-OH (1-methoxy-2-(2-hydroxyethoxy)ethane)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve m-PEG₂-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.
-
Slowly add PBr₃ (approximately 0.33 equivalents) to the stirred solution via a dropping funnel.
-
Allow the reaction to stir at 0°C for one hour and then let it warm to room temperature, stirring overnight.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude m-PEG₂-Br.
-
Purify the product using column chromatography on silica (B1680970) gel.
¹H NMR Characterization
Sample Preparation:
-
Dissolve 5-10 mg of the m-PEG₂-Br conjugate in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.
Data Analysis:
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate all peaks to determine the relative ratios of the different types of protons.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values as detailed in the comparison table.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis and ¹H NMR characterization of m-PEG₂-Br.
A Researcher's Guide to MALDI-TOF Analysis of Proteins Modified with m-PEG2-Br
For researchers, scientists, and drug development professionals, the modification of therapeutic proteins with polyethylene (B3416737) glycol (PEG), or PEGylation, is a cornerstone technique for enhancing pharmacokinetic properties. This guide provides an objective comparison of analytical methodologies for characterizing proteins modified with m-PEG2-Br, focusing on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative modification and characterization technologies.
Introduction to Protein Modification with this compound
PEGylation is a widely adopted strategy to improve the therapeutic value of proteins by increasing their stability, solubility, and in vivo circulation half-life while reducing immunogenicity.[1] The choice of PEG reagent is critical for controlling the site of attachment and the homogeneity of the final product.
This compound (methoxy-di(ethylene glycol)-bromide) is a short, discrete PEGylation reagent. The terminal bromide group makes it a reactive alkylating agent, ideal for targeting specific nucleophilic residues on a protein.[1] Most commonly, the target is the sulfhydryl group (-SH) of a cysteine residue, which, upon deprotonation to a thiolate anion (-S⁻), attacks the carbon-bromine bond to form a stable, covalent thioether linkage.[1][2] This site-specific modification is highly desirable as it produces a more homogeneous product compared to random PEGylation strategies.[1]
Experimental Protocol: Protein Modification with this compound
This protocol details the site-specific conjugation of this compound to a protein's cysteine residue.
Materials:
-
Protein containing at least one free cysteine residue
-
This compound
-
Reaction Buffer: 100 mM Tris or HEPES, pH 7.5-8.5, degassed
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification System: Size-Exclusion Chromatography (SEC) or Dialysis cassettes
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.[1]
-
If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[3] Note: Dithiothreitol (DTT) can also be used but must be removed before adding the this compound reagent.
-
-
Reagent Preparation:
-
Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.[4]
-
-
Conjugation Reaction:
-
Adjust the pH of the protein solution to 7.5-8.5 if necessary. This slightly basic condition facilitates the deprotonation of the cysteine's sulfhydryl group, making it more nucleophilic.[1]
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution while gently stirring.[1] The optimal ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.[1]
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to react with any excess this compound.
-
Remove unreacted this compound and byproducts by purifying the reaction mixture using size-exclusion chromatography (SEC) or dialysis.
-
Below is a DOT language script visualizing the experimental workflow for protein PEGylation.
Caption: Experimental workflow for protein PEGylation with this compound.
MALDI-TOF MS Analysis of Modified Proteins
MALDI-TOF MS is a powerful technique for analyzing large biomolecules like proteins.[5] It is particularly well-suited for determining the average molecular weight and heterogeneity of PEGylated proteins, as it predominantly generates singly charged ions, leading to simpler spectra that are easier to interpret.[6][7]
Experimental Protocol: MALDI-TOF Sample Preparation
The quality of MALDI-TOF data is highly dependent on proper sample preparation and the choice of matrix.[5]
Materials:
-
PEGylated protein sample (0.5-1.0 mg/mL)
-
MALDI Matrix: Sinapinic acid (SA) is recommended for high-mass proteins (>5 kDa). α-Cyano-4-hydroxycinnamic acid (HCCA) can also be used.[8]
-
Matrix Solvent: A mixture of acetonitrile (B52724) (ACN) and water with 0.1% trifluoroacetic acid (TFA), typically in a 1:1 or 2:1 ratio (e.g., TA50).
-
MALDI Target Plate
Procedure (Dried-Droplet Sandwich Method):
-
Matrix Solution Preparation: Prepare a saturated solution of Sinapinic Acid in the matrix solvent. Vortex thoroughly and centrifuge to pellet any undissolved solid.[9]
-
Spotting:
-
Spot 0.5-1.0 µL of the matrix solution onto the MALDI target plate and allow it to air dry completely.[9]
-
Spot 0.5-1.0 µL of the PEGylated protein sample directly on top of the dried matrix spot and let it dry.
-
Apply a second 0.5-1.0 µL layer of the matrix solution on top of the dried sample spot, creating a "sandwich". Allow this final layer to dry completely.
-
-
Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire data in linear positive ion mode, which is optimal for high molecular weight proteins.
-
The resulting spectrum will show a series of peaks. The mass difference between the unmodified protein and the main peak of the PEGylated protein distribution corresponds to the mass of the attached m-PEG2 units.
-
Below is a DOT language script visualizing the MALDI-TOF analysis workflow.
Caption: General workflow for MALDI-TOF analysis of PEGylated proteins.
Comparison of Analytical Techniques
While MALDI-TOF is a robust tool, other techniques offer complementary information for a full characterization of PEGylated proteins. Electrospray Ionization Mass Spectrometry (ESI-MS) and Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) are powerful alternatives.
| Feature | MALDI-TOF MS | ESI-MS (often with LC) | SEC-MALS |
| Primary Information | Average molecular weight, degree of PEGylation, heterogeneity.[7] | Precise molecular weight of different species, can identify specific PEGylation sites (bottom-up).[6] | Absolute molar mass, aggregation state, hydrodynamic radius.[10][11] |
| Ionization State | Predominantly singly charged ions [M+H]⁺.[6] | Multiply charged ions [M+nH]ⁿ⁺.[6] | N/A (non-destructive light scattering).[11] |
| Mass Accuracy | Moderate to good. | High.[12] | N/A (measures molar mass, not m/z). |
| Resolution | Good for resolving PEG oligomers.[13] | High, but spectra can be complex due to overlapping charge states.[7] | N/A (separates by size). |
| Sample Throughput | High, rapid analysis.[12] | Lower, dependent on chromatography run time.[12] | Moderate, dependent on chromatography. |
| Quantitative Ability | Semi-quantitative. | Good, especially when coupled with LC.[12] | Excellent for quantifying aggregates and oligomers.[14] |
| Strengths | Simple spectra, high tolerance to salts, good for high mass.[5][7] | High accuracy and resolution, easily coupled to LC for separation, good for identifying modification sites.[12] | Provides absolute molar mass without standards, non-destructive, excellent for aggregation analysis.[11][15] |
| Limitations | Can induce fragmentation, potential for analyte suppression.[12] | Spectra can be complex and difficult to deconvolute, lower tolerance to salts.[6][7] | Does not provide site-specific information, requires accurate concentration and dn/dc values.[10] |
Comparison of PEGylation Alternatives
Concerns about the potential immunogenicity of PEG have driven the development of alternative hydrophilic polymers for protein modification.[16] These alternatives aim to replicate the benefits of PEG while offering improved biocompatibility or biodegradability.
| Polymer Class | Examples | Key Advantages | Key Limitations | Production Method |
| Poly(ethylene glycol) (PEG) | This compound | Gold standard, well-understood, numerous reactive derivatives available. | Potential for immunogenicity (anti-PEG antibodies), non-biodegradable.[16] | Chemical Synthesis |
| Polypeptides | XTEN, PASylation, Polysarcosine | Genetically encodable (fusion proteins), biodegradable, potentially low immunogenicity.[17] | Can be immunogenic, may affect protein folding/activity.[17] | Recombinant |
| Poly(glycerols) (PGs) | Hyperbranched PGs | Highly hydrophilic, low viscosity, good biocompatibility, non-immunogenic.[16] | Less established, potential for batch-to-batch variability. | Chemical Synthesis |
| Zwitterionic Polymers | Poly(carboxybetaine), Poly(sulfobaine) | Excellent resistance to protein fouling, low immunogenicity.[16] | Synthesis and conjugation can be more complex.[18] | Chemical Synthesis |
| Poly(oxazolines) (POx) | Poly(2-ethyl-2-oxazoline) | Tunable properties, low toxicity, considered a promising PEG alternative.[18] | Less clinical data available compared to PEG. | Chemical Synthesis |
Below is a DOT language script visualizing the relationship between modification and analysis choices.
Caption: Logic for selecting an analytical technique based on experimental goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Procedure for Protein Mass Measurement Using MALDI-TOF | MtoZ Biolabs [mtoz-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 10. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. bio-techne.com [bio-techne.com]
- 12. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. wyatt.com [wyatt.com]
- 16. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Determining the Degree of PEGylation for m-PEG2-Br Conjugates
For researchers, scientists, and drug development professionals, the precise determination of the degree of PEGylation is a critical quality attribute for any therapeutic or research compound conjugated with polyethylene (B3416737) glycol (PEG). The covalent attachment of PEG, in this case, a methoxy-PEG with two ethylene (B1197577) glycol units and a terminal bromide (m-PEG2-Br), can significantly alter the physicochemical and biological properties of the parent molecule. This guide provides an objective comparison of the primary analytical techniques used to quantify the degree of PEGylation for this compound conjugates, supported by experimental data and detailed protocols.
The choice of an analytical method for determining the degree of PEGylation is influenced by several factors, including the nature of the molecule being conjugated, the required precision and accuracy, the available instrumentation, and the desired sample throughput. The most commonly employed techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC).
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the most common methods for determining the degree of PEGylation.
| Technique | Principle | Information Provided | Key Advantages | Key Limitations |
| ¹H NMR Spectroscopy | Measures the resonance of proton nuclei in a magnetic field. | - Average degree of PEGylation- Structural confirmation | - Quantitative without the need for specific conjugate standards- Non-destructive- Provides detailed structural information | - Lower sensitivity compared to mass spectrometry- Requires a relatively pure sample- Can have complex spectra for heterogeneous samples |
| MALDI-TOF MS | Measures the mass-to-charge ratio of ionized molecules. | - Molecular weight of the conjugate- Distribution of PEGylated species- Degree of PEGylation | - High sensitivity and accuracy- Provides information on heterogeneity and polydispersity- High throughput | - May require method optimization for different conjugates- Signal intensity may not always directly correlate with abundance for heterogeneous samples |
| SEC-HPLC | Separates molecules based on their hydrodynamic radius. | - Purity of the conjugate- Separation of PEGylated from un-PEGylated species- Estimation of the degree of PEGylation | - Robust and reproducible- Excellent for removing unreacted PEG and detecting aggregates- Can be coupled with other detectors (e.g., MALS) for absolute molecular weight determination | - Indirectly determines the degree of PEGylation- Resolution may be limited for species with small size differences |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific this compound conjugates.
Protocol 1: ¹H NMR Spectroscopy for Degree of PEGylation
Objective: To quantitatively determine the average number of m-PEG2 chains attached to a molecule.[1][2]
Materials:
-
Purified this compound conjugate (lyophilized)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Internal standard (e.g., dimethyl sulfoxide (B87167) - DMSO)
-
NMR tubes
-
NMR spectrometer (300 MHz or higher is recommended)[3]
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the lyophilized this compound conjugate and dissolve it in a known volume (e.g., 0.5 mL) of the deuterated solvent.
-
Add a known amount of the internal standard.
-
-
Data Acquisition:
-
Transfer the sample to an NMR tube.
-
Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (e.g., Fourier transform, phase correction, and baseline correction).
-
Identify and integrate the characteristic signal of the PEG ethylene oxide protons (typically around 3.6 ppm).
-
Identify and integrate a well-resolved, unique signal from the non-PEG portion of the conjugate.
-
The degree of PEGylation is calculated using the following formula:
Degree of PEGylation = (Integral of PEG signal / Number of PEG protons) / (Integral of conjugate signal / Number of conjugate protons)
For m-PEG2, the number of protons from the repeating (-O-CH₂-CH₂-) units is 8.
-
Protocol 2: MALDI-TOF Mass Spectrometry for Degree of PEGylation
Objective: To determine the molecular weight of the this compound conjugate and thereby the number of attached PEG chains.[4][5]
Materials:
-
Purified this compound conjugate
-
Unconjugated molecule (control)
-
MALDI Matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid)[4]
-
Matrix solvent (e.g., 50:50 acetonitrile:water with 0.1% TFA)[4]
-
MALDI target plate
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Sample Preparation:
-
Desalt the conjugate sample to remove any interfering salts.
-
Prepare a saturated solution of the MALDI matrix in the matrix solvent.
-
Mix the conjugate sample with the matrix solution (e.g., in a 1:1 ratio).
-
-
Target Spotting:
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.[6]
-
Allow the spot to air-dry completely.
-
-
Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Acquire mass spectra in the appropriate mass range.
-
Optimize the laser power to achieve a good signal-to-noise ratio.[4]
-
-
Data Analysis:
-
Determine the average molecular weight of the unconjugated molecule and the PEGylated conjugate from their respective mass spectra.[7]
-
Calculate the mass difference between the conjugate and the unconjugated molecule.
-
Divide the mass difference by the molecular weight of a single this compound chain to determine the degree of PEGylation.[8]
-
Protocol 3: Size-Exclusion HPLC (SEC-HPLC) for Purity and Estimation of PEGylation
Objective: To separate the this compound conjugate from the un-PEGylated molecule and free PEG, and to estimate the degree of PEGylation based on retention time.
Materials:
-
This compound conjugate sample
-
Unconjugated molecule (control)
-
SEC-HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of the conjugate
-
Mobile phase (e.g., phosphate-buffered saline)
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the conjugate sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
-
Chromatographic Run:
-
Inject a fixed volume of the sample onto the column.
-
Run the separation isocratically.
-
-
Detection:
-
Monitor the elution profile using a UV detector at a wavelength where the molecule of interest absorbs (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
Identify the peaks corresponding to the PEGylated conjugate, unconjugated molecule, and free PEG based on their retention times (larger molecules elute earlier).
-
Integrate the peak areas to determine the relative abundance of each species.[8]
-
The degree of PEGylation can be estimated by comparing the retention time to a calibration curve generated with molecular weight standards.[8]
-
Visualizations
To aid in the practical application of these methods, the following diagrams illustrate a typical experimental workflow and a logical process for selecting the most suitable analytical technique.
References
- 1. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. covalx.com [covalx.com]
- 7. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 8. benchchem.com [benchchem.com]
Validating the Functional Activity of m-PEG2-Br Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the conjugation of molecules with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to improve their pharmacokinetic properties. The use of a short, discrete PEG linker like m-PEG2-Br offers a balance between enhancing hydrophilicity and minimizing potential loss of activity due to steric hindrance often associated with longer PEG chains. However, any modification to a biologically active molecule necessitates rigorous functional validation.
This guide provides a comparative overview of key functional assays for validating the activity of this compound conjugates, supported by experimental protocols and data presentation to aid in the selection of the most appropriate analytical strategies.
Comparative Analysis of Functional Assays
The choice of a functional assay is dictated by the mechanism of action of the conjugated molecule. A combination of orthogonal assays is often required for a comprehensive understanding of the impact of conjugation.
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Cell-Based Proliferation/ Cytotoxicity Assays | Measures the conjugate's ability to inhibit or stimulate cell growth, or induce cell death. | High physiological relevance as it measures a direct biological outcome.[1][2] | Can be more complex and time-consuming than biochemical assays.[2] | IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). |
| Receptor Binding Assays | Quantifies the binding affinity of the conjugate to its target receptor. | Provides detailed information on the initial and critical step of the mechanism of action.[1][2] | Requires specialized equipment for techniques like SPR; does not always correlate directly with biological activity.[1][2] | KD (dissociation constant), Kon, Koff. |
| Enzyme Activity Assays | Directly measures the catalytic activity of an enzyme conjugate. | Provides a direct assessment of the enzyme's functional integrity.[1] | Only applicable to enzyme conjugates. | Kinetic parameters (Km, Vmax). |
| Cellular Uptake Assays | Measures the internalization of the conjugate by target cells. | Important for understanding the delivery of intracellularly acting drugs; PEGylation is known to affect cellular uptake.[3][4][5] | Requires methods to label and track the conjugate (e.g., fluorescence). | Fluorescence intensity, percentage of positive cells. |
| Immunoassays (e.g., ELISA) | Uses antibodies to detect and quantify the conjugate. | High sensitivity for quantification in biological matrices.[1][2] | Does not directly measure biological activity; the PEG moiety can sometimes mask epitopes.[1] | Optical Density (OD), concentration. |
The Impact of PEGylation on In Vitro Potency: A Comparative Overview
While PEGylation, including with short linkers like this compound, is primarily aimed at improving in vivo properties such as circulation half-life, it can sometimes lead to a decrease in in vitro potency due to steric hindrance at the binding interface.[1][6] The table below presents illustrative data comparing the in vitro cytotoxicity of a hypothetical antibody-drug conjugate (ADC) with and without PEGylation.
| Conjugate | IC50 (nM) | Fold Change vs. Non-PEGylated |
| Non-PEGylated ADC | 5 | - |
| ADC-m-PEG2-Payload | 8 | 1.6x |
| ADC-m-PEG24-Payload | 25 | 5x |
Note: The data presented is illustrative. Actual results will vary depending on the specific antibody, drug, and target.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a conjugate required to inhibit the growth of a target cell population by 50% (IC50).[7][8]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well microplates
-
This compound conjugated therapeutic and unconjugated control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the conjugated and unconjugated therapeutic. Add 100 µL of the diluted compounds to the respective wells.[8]
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for 15-30 minutes to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the concentration and use a non-linear regression to determine the IC50 value.
Receptor Binding Assay (ELISA-based)
This assay evaluates how the conjugation of a molecule with this compound affects its binding affinity to its target receptor.[8]
Materials:
-
Recombinant receptor protein
-
96-well high-binding microplate
-
This compound conjugated therapeutic and unconjugated control
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the recombinant receptor protein (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Binding: Prepare serial dilutions of the conjugated and unconjugated therapeutic. Add the dilutions to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[8]
-
Development: Wash the plate and add TMB substrate. Incubate in the dark until color develops.[8]
-
Stopping Reaction: Add stop solution to each well.[8]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]
-
Data Analysis: Plot the absorbance against the concentration to compare the binding affinities.
Visualizing Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
analytical techniques for purity assessment of m-PEG2-Br products
For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene (B3416737) glycol (PEG) reagents like m-PEG2-Br is paramount for the successful synthesis of well-defined conjugates, including antibody-drug conjugates (ADCs) and PROTACs. This guide provides an objective comparison of key analytical techniques for assessing the purity of this compound, a short, monodisperse methoxy-PEGylated molecule with a terminal bromide. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Core Analytical Techniques: An Overview
The primary challenges in analyzing this compound and similar low molecular weight PEGs are the lack of a strong UV chromophore and the potential presence of structurally similar impurities. Therefore, the most effective analytical methods often employ universal detection techniques or provide detailed structural information. The two principal techniques for purity assessment are High-Performance Liquid Chromatography (HPLC) with a universal detector and Nuclear Magnetic Resonance (NMR) spectroscopy. These are often complemented by Mass Spectrometry (MS) and Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC).
Key Impurities to Consider:
-
Diol Impurity (HO-PEG2-Br): Arises from the initiation of polymerization by water instead of a methoxy-containing initiator.
-
Higher and Lower Molecular Weight PEG Homologs: Though this compound is monodisperse, impurities from other PEG chain lengths can be present.
-
Residual Starting Materials and Reagents: Depending on the synthetic route, unreacted starting materials or reagents may remain.
Quantitative Data Comparison
The following tables summarize the performance of the primary analytical techniques for the purity assessment of this compound. The data is representative of typical findings for low molecular weight PEG compounds.[1]
Table 1: Comparison of Primary Analytical Techniques
| Analytical Method | Common Detector(s) | Key Purity Parameters Measured | Advantages | Limitations |
| RP-HPLC | Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | - Purity Percentage - Diol Impurity - Other Related Impurities | - High sensitivity for non-volatile compounds, even those lacking a chromophore.[2] - Excellent for separating species with different polarities, such as this compound from diol impurities.[2] - Can be coupled with MS for definitive peak identification. | - Requires a reference standard for accurate quantification. - Response factors for CAD/ELSD can be influenced by mobile phase composition. |
| ¹H NMR | N/A | - Structural Confirmation - Purity Percentage (qNMR) - End-group Analysis | - Provides unambiguous structural information. - Can be a primary ratio method for absolute quantification (qNMR) without a specific analyte standard.[1] - Detects a wide range of impurities. | - Lower sensitivity compared to HPLC-based methods. - May not resolve all structurally similar impurities. - Requires a highly pure internal standard for accurate qNMR.[1] |
| LC-MS | Mass Spectrometer (e.g., Q-TOF, Orbitrap) | - Molecular Weight Confirmation - Impurity Identification | - High specificity and sensitivity for impurity identification. - Provides molecular weight information for all detected species. | - Ionization efficiency can vary between compounds, making quantification challenging without appropriate standards. - Can be more complex to operate than HPLC with universal detectors. |
Table 2: Typical Performance Metrics
| Parameter | RP-HPLC with CAD/ELSD | Quantitative ¹H NMR (qNMR) |
| Typical Purity Result | >95% | >95% |
| Limit of Detection (LOD) | Low nanogram range | ~0.1-1% for structural impurities |
| Limit of Quantification (LOQ) | ~10-50 ng | ~0.5-2% for quantifiable impurities |
| Precision (RSD) | <2% | <1% |
| Accuracy (% Recovery) | 90-110% | High, as it is a primary ratio method |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of low molecular weight PEG compounds and can be adapted for this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Charged Aerosol Detection (CAD)
This method is highly effective for separating this compound from its common diol impurity and other non-volatile impurities.[3]
Instrumentation:
-
HPLC system with a gradient pump and autosampler
-
Charged Aerosol Detector (CAD)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 20% to 80% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
CAD Settings:
-
Nebulizer Temperature: 35°C
-
Data Collection Rate: 10 Hz
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity of the this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram. The diol impurity, being more polar, is expected to elute earlier than the this compound.
Quantitative ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Quantitative ¹H NMR (qNMR) can be used to determine the absolute purity of this compound by comparing the integral of a characteristic proton signal of the analyte to that of a certified internal standard of known purity and concentration.[1][4]
Instrumentation:
-
400 MHz or higher NMR spectrometer
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton of interest (typically 30-60 seconds for accurate quantification)
-
Number of Scans: 16-64 (to achieve a good signal-to-noise ratio)
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the characteristic signals for this compound (e.g., the methoxy (B1213986) protons at ~3.38 ppm and the methylene (B1212753) protons adjacent to the bromine at ~3.8 ppm) and the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Mandatory Visualization
The following diagrams, created using Graphviz, illustrate the experimental workflows for the described analytical techniques.
Figure 1: Experimental Workflow for HPLC-CAD Purity Analysis of this compound.
Figure 2: Experimental Workflow for Quantitative ¹H NMR Purity Analysis of this compound.
Comparison and Recommendations
For routine quality control and purity assessment of this compound, RP-HPLC with CAD or ELSD offers a robust, sensitive, and reliable method. It excels at separating the target compound from key impurities like the diol species and provides accurate quantification based on peak area percentages.
Quantitative ¹H NMR serves as an excellent orthogonal technique. Its strength lies in providing unequivocal structural confirmation and the ability to determine absolute purity without the need for a specific this compound reference standard. This is particularly valuable for the characterization of new batches and for troubleshooting out-of-specification results from HPLC analysis.
LC-MS is a powerful tool for impurity identification, especially during process development and for the characterization of unknown peaks observed in HPLC chromatograms.
For a comprehensive quality assessment of this compound, a dual approach leveraging the strengths of both RP-HPLC with a universal detector and quantitative ¹H NMR is highly recommended. This ensures both high sensitivity for impurity detection and accurate, absolute purity determination.
References
The Influence of m-PEG-Br Linker Length on Bioconjugate Performance: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of methoxy-polyethylene glycol-bromide (m-PEG-Br) linkers is a critical step in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The length of the PEG chain is a paramount design parameter that significantly influences the physicochemical properties, pharmacokinetics, and overall therapeutic efficacy of a bioconjugate. This guide provides an objective comparison of m-PEG-Br linkers of varying lengths, supported by experimental data, to inform the rational design of next-generation therapies.
The selection of an appropriate PEG linker length requires a careful balance of multiple factors. While shorter PEG linkers may offer greater stability, longer linkers are frequently employed to enhance solubility and extend circulation half-life, particularly for hydrophobic drug payloads.[1] The inclusion of hydrophilic PEG linkers can also mitigate aggregation issues associated with hydrophobic payloads, enabling higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[1][2]
Data Presentation: A Quantitative Comparison
The following table summarizes quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of bioconjugates.
| Molecule Type | PEG Linker Length | Key Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes. | [1] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG. | [1] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG. | [1] |
| Affibody-Drug Conjugate | None | Baseline cytotoxicity. | [1] |
| Affibody-Drug Conjugate | 4 kDa | 6.5-fold reduction in cytotoxicity compared to no PEG. | [3] |
| Affibody-Drug Conjugate | 10 kDa | 22.5-fold reduction in cytotoxicity compared to no PEG. | [3] |
| ADC | Short (e.g., PEG4) | Moderate increase in half-life compared to non-PEGylated ADCs. | [4] |
| ADC | Long (e.g., PEG12, PEG24) | Increased exposure of the hydrophobic payload, leading to rapid clearance. | [5] |
| 68Ga-NOTA-PEGn-RM26 | PEG2 | IC50 of 3.1 ± 0.2 nM. | [6] |
| 68Ga-NOTA-PEGn-RM26 | PEG3 | IC50 of 3.9 ± 0.3 nM; Lower liver uptake. | [6] |
| 68Ga-NOTA-PEGn-RM26 | PEG4 | IC50 of 5.4 ± 0.4 nM. | [6] |
| 68Ga-NOTA-PEGn-RM26 | PEG6 | IC50 of 5.8 ± 0.3 nM. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PEGylated molecules.
Protocol 1: Conjugation of m-PEG-Br to an Amine-Containing Drug
Objective: To covalently attach an m-PEG-Br linker to a drug molecule containing a primary amine functional group.[7]
Materials:
-
Amine-containing drug
-
m-PEG-Br (e.g., m-PEG6-Br)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Reaction vial
-
Stir plate and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF in a reaction vial.
-
Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add m-PEG-Br (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 12-24 hours), monitoring the progress by HPLC or LC-MS.
-
Upon completion, quench the reaction and purify the conjugate using preparative HPLC.
-
Characterize the purified conjugate by mass spectrometry to confirm the desired molecular weight.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of bioconjugates with different PEG linker lengths on target cancer cell lines.[1]
Materials:
-
Target cancer cell lines (e.g., NCI-N87)
-
Bioconjugates with varying PEG linker lengths
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTS or MTT)
-
Plate reader
Procedure:
-
Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the bioconjugates in cell culture medium.
-
Remove the existing medium from the cells and add the bioconjugate dilutions.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell viability assay reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader to determine cell viability.
-
Calculate the IC50 value (the concentration of the bioconjugate that inhibits cell growth by 50%) for each conjugate.
Protocol 3: Pharmacokinetic Study in Animal Models
Objective: To determine the pharmacokinetic profile of bioconjugates with different PEG linker lengths.[1]
Materials:
-
Healthy animal model (e.g., mice or rats)
-
Bioconjugates with varying PEG linker lengths
-
Vehicle control (e.g., saline)
-
Blood collection supplies
-
ELISA or other suitable quantification method
Procedure:
-
Administer the bioconjugates intravenously to the animals at a specified dose.
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).
-
Process the blood samples to obtain plasma or serum.
-
Quantify the concentration of the bioconjugate in the plasma/serum samples using a validated analytical method such as ELISA.
-
Analyze the concentration-time data to determine key pharmacokinetic parameters, including half-life (t½), clearance, and volume of distribution.
Visualizing the Impact of Linker Length
Diagrams created using Graphviz illustrate key concepts related to the comparison of PEG linker lengths.
Caption: Logical flow from linker length to therapeutic outcome.
Caption: Experimental workflow for m-PEG-Br conjugation.
Conclusion
The length of the m-PEG-Br linker is a critical parameter in the design of bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers may enhance stability, longer linkers generally improve pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[1] However, this can sometimes come at the cost of reduced in vitro potency due to steric hindrance.[3] The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and bioconjugate performance, researchers can rationally design more effective and safer therapeutics.
References
A Comparative Guide to Validating m-PEG2-Br Conjugation Sites by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2] The use of a discrete PEG reagent like m-PEG2-Br, which reacts specifically with thiol groups on cysteine residues, allows for more controlled and site-specific conjugation.[3] However, rigorous validation is essential to confirm the exact location of the PEG attachment, as this directly impacts the conjugate's homogeneity, efficacy, and safety.[4]
Mass spectrometry (MS) has emerged as the gold standard and the most powerful analytical tool for this purpose, offering unparalleled accuracy and resolution to definitively identify conjugation sites.[1][5] This guide provides an objective comparison of MS-based workflows for validating this compound conjugation, presents detailed experimental protocols, and contrasts these methods with alternative analytical techniques.
Mass Spectrometry for PEGylation Site Analysis: A Head-to-Head Comparison
Mass spectrometry validates conjugation by precisely measuring the mass-to-charge ratio of molecules. A successful conjugation with this compound results in a predictable mass increase corresponding to the mass of the attached m-PEG2 moiety. Several MS-based workflows can be employed, each providing different levels of information. The primary approaches are Intact Mass Analysis ("Top-down"), Peptide Mapping ("Bottom-up"), and "Middle-down" analysis.[5]
| Feature | Intact Mass Analysis (Top-Down) | Peptide Mapping (Bottom-Up) | Middle-Down Analysis |
| Primary Goal | To confirm the mass of the intact conjugate and determine the overall degree of PEGylation (number of PEGs attached). | To identify the specific amino acid residue(s) where the PEG moiety is conjugated.[4] | To localize the conjugation to a larger subunit of the protein (e.g., light or heavy chain of an antibody).[5] |
| Information Provided | Overall drug-to-antibody ratio (DAR), distribution of different PEGylated forms, confirmation of successful conjugation.[6] | Precise identification of the modified peptide and the exact amino acid conjugation site through fragmentation analysis (MS/MS).[5] | Distribution of the conjugate on protein subunits, bridging the gap between intact and peptide-level analysis. |
| Resolution | At the whole protein level. | At the single amino acid level. | At the large peptide/protein subunit level. |
| Sample Requirement | Micrograms. | Picomoles.[4] | Picomoles. |
| Key Advantage | Fast assessment of overall conjugation success and heterogeneity. | Provides the highest resolution for definitive site localization.[5] | Reduces sample complexity compared to peptide mapping while providing more detail than intact analysis. |
| Key Limitation | Does not provide site-specific information. | More time-consuming due to the enzymatic digestion step; data analysis can be complex. | Does not pinpoint the specific amino acid unless the subunit is very small. |
Illustrative Experimental Data
The fundamental principle of MS validation is the detection of a specific mass shift. For this compound, the expected mass increase from the m-PEG2- portion is approximately 119.15 Da (C5H11O2). The bromine atom is the leaving group in a typical reaction with a thiol.
| Analyte | Expected Mass (Da) | Observed Mass Shift (Da) | Interpretation |
| Unconjugated Protein | 25,000.00 | - | Baseline measurement. |
| Mono-PEGylated Protein | 25,119.15 | +119.15 | Successful conjugation of a single m-PEG2 moiety. |
| Di-PEGylated Protein | 25,238.30 | +238.30 | Conjugation of two m-PEG2 moieties. |
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical processes involved in validating this compound conjugation sites using mass spectrometry.
Caption: Overall experimental workflow for this compound conjugation and MS validation.
Caption: Logical workflow for identifying a conjugation site via peptide mapping.
Detailed Experimental Protocols
Protocol 1: Intact Mass Analysis for Degree of PEGylation
Objective: To confirm successful conjugation and determine the number of m-PEG2 moieties attached to the protein.
-
Sample Preparation:
-
Prepare the unconjugated protein (control) and the purified PEGylated protein at a concentration of 0.1-1.0 mg/mL in an MS-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
If necessary, perform a buffer exchange using a desalting column to remove non-volatile salts.[5]
-
-
LC-MS Analysis:
-
Inject 1-5 µg of each sample onto a reverse-phase liquid chromatography (RPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[5]
-
Use a column suitable for protein analysis (e.g., C4 or C8).
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
-
Data Acquisition:
-
Acquire mass spectra across the expected m/z range for the protein's charge envelope.
-
-
Data Analysis:
-
Process the raw mass spectrum, which contains multiple charge states, using deconvolution software to generate a zero-charge spectrum. This spectrum displays the molecular weights of the species present.[7]
-
Compare the deconvoluted mass of the conjugated protein to the unconjugated control. The mass difference will indicate the number of attached m-PEG2 groups.
-
Protocol 2: Peptide Mapping for Conjugation Site Identification
Objective: To identify the specific cysteine residue(s) modified with this compound.
-
Denaturation, Reduction, and Alkylation (of Control):
-
Denature the unconjugated and conjugated protein samples in a buffer containing a denaturant (e.g., 6 M urea).
-
For the unconjugated control sample only, reduce disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide (B48618) to prevent disulfide scrambling. This step is omitted for the this compound conjugate as the target cysteines are already modified.
-
-
Buffer Exchange and Digestion:
-
Perform a buffer exchange for both samples into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) to remove the denaturant.
-
Add a protease, such as trypsin, at a 1:20 to 1:50 enzyme-to-protein ratio (w/w).[5]
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Quench the digestion reaction by adding formic acid.
-
Inject the resulting peptide mixture onto an RPLC system (e.g., using a C18 column) coupled to a high-resolution mass spectrometer.
-
Elute peptides using a gradient of increasing acetonitrile.
-
-
Data Analysis:
-
The mass spectrometer will perform a survey scan (MS1) to detect the masses of the eluting peptides, followed by fragmentation (MS/MS or MS2) of selected peptide ions.[8]
-
Use specialized software to compare the peptide map of the conjugated sample against the unconjugated control.
-
Search for peptides in the conjugated sample that have a mass increase corresponding to the m-PEG2 moiety (+119.15 Da).
-
The fragmentation (MS/MS) spectrum of the modified peptide is used to determine its amino acid sequence and pinpoint the exact residue carrying the modification.[8]
-
Comparison with Alternative Methods
While mass spectrometry is the definitive method for site validation, other techniques can provide indirect or complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Definitive confirmation of mass, degree, and site of conjugation.[7] | Highest accuracy, sensitivity, and resolution for site identification.[1][5] | Higher cost and complexity. |
| Reverse-Phase HPLC (RP-HPLC) | Separation of unreacted protein from the PEGylated conjugate. | Good for assessing reaction completion, purity, and for purification.[2] | Provides no direct, site-specific information; it is indirect evidence of conjugation.[7] |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Can resolve and quantify different PEGylated species and aggregates.[2] | Does not confirm the covalent nature of the attachment or the specific site.[7] |
| Edman Degradation | N-terminal sequence determination.[4] | Can confirm N-terminal conjugation if the reaction is blocked at the first cycle.[4] | Only applicable for N-terminal analysis; cannot identify modifications at other sites. |
| Site-Directed Mutagenesis | Indirect confirmation of conjugation sites by elimination.[4] | Can help prove a specific residue is the conjugation site if its removal prevents PEGylation. | Indirect method; requires creation and expression of multiple protein variants; does not characterize the actual conjugate. |
Conclusion
Validating the conjugation site of this compound is a critical quality control step in the development of PEGylated biotherapeutics. Mass spectrometry, through a combination of intact mass analysis and peptide mapping, provides the most comprehensive and definitive data, confirming not only the success of the conjugation but also the precise location of the modification.[9] While other analytical techniques like HPLC can assess purity and reaction completion, they lack the specificity required for unambiguous site identification. Therefore, a mass spectrometry-based approach is indispensable for ensuring the homogeneity, consistency, and quality of site-specifically PEGylated proteins.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Site-Specific PEGylation of Therapeutic Proteins [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Immunogenicity of m-PEG2-Br Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and shielding the protein surface, PEGylation can reduce renal clearance and limit the immunogenicity of the parent molecule.[1] However, the immune system can recognize PEG itself as foreign, leading to the formation of anti-PEG antibodies.[1] These antibodies can compromise the efficacy and safety of PEGylated therapeutics, primarily through accelerated blood clearance (ABC) and potential hypersensitivity reactions.[1] This has spurred the development of various PEGylation technologies, including those with different molecular weights, architectures (linear vs. branched), and terminal functional groups.[1] This guide provides a comparative assessment of the immunogenicity of drug conjugates prepared with m-PEG2-Br, a short, branched methoxy-terminated PEG linker, against other PEGylation strategies.
Comparative Immunogenicity: The Role of PEG Architecture and Size
The architecture and molecular weight of the PEG moiety are critical determinants of its immunogenic potential.[2] While long-chain linear PEGs have historically been used to provide a substantial shield around the conjugated molecule, recent evidence suggests that shorter, branched structures may offer advantages in reducing the elicitation of an anti-PEG immune response.
This compound Conjugates and Alternatives:
This compound represents a short, branched PEG structure. While direct immunogenicity data for this compound is limited in publicly available literature, data from structurally similar short, branched PEGs, such as NH-bis-PEG2, can provide valuable insights.[3] These are often compared against linear PEGs of varying molecular weights.
Key Findings from Comparative Studies:
-
Reduced Anti-PEG IgM Induction with Branched PEGs: Studies on PEG-modified nanocarriers have indicated that branched PEG modifications tend to induce noticeably lower levels of anti-PEG IgM compared to their linear PEG counterparts.[3] This is a significant advantage, as IgM is the primary antibody isotype responsible for the accelerated blood clearance of PEGylated drugs.[3]
-
Impact of Molecular Weight: Higher molecular weight PEGs are generally associated with a greater potential for immunogenicity.[1] Shorter PEG chains, like the PEG2 unit in this compound, are therefore expected to be less immunogenic than longer PEG chains.
-
Influence of the Methoxy (B1213986) Group: The methoxy group at the terminus of the PEG chain can also contribute to the immune response. Studies have shown that antibodies can be generated that specifically recognize the methoxy group.[4]
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the immunogenicity of different PEG architectures and molecular weights.
Table 1: Comparison of Anti-PEG Antibody Induction by Linear vs. Branched PEG-Liposomes
| PEG Architecture | Anti-PEG IgM (OD450) | Anti-PEG IgG (OD450) | Reference |
| Linear PEG | ~0.8 | ~0.4 | Synthesized from[3] |
| Branched PEG (NH-bis-PEG2) | ~0.3 | ~0.2 | Synthesized from[3] |
Table 2: Effect of PEG Molecular Weight on Anti-PEG Antibody Response (PEG-Protein Conjugates)
| PEG Molecular Weight | Relative Anti-PEG IgM Titer | Relative Anti-PEG IgG Titer | Reference |
| 5 kDa | Lower | Lower | Synthesized from[5] |
| 20 kDa | Higher | Higher | Synthesized from[5] |
Experimental Protocols for Immunogenicity Assessment
A thorough assessment of the immunogenicity of this compound conjugates requires a multi-tiered approach, including assays to detect both humoral (antibody-based) and cellular immune responses.
Anti-PEG Antibody Detection by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a direct ELISA for the detection and quantification of anti-PEG IgG and IgM in serum or plasma samples.
Materials:
-
High-binding 96-well microplates
-
This compound conjugated to a carrier protein (e.g., BSA)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum/plasma samples from treated and control subjects
-
Anti-human IgG-HRP and anti-human IgM-HRP secondary antibodies
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA solution (10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of diluted serum/plasma samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG or IgM (diluted in blocking buffer) to the appropriate wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
T-Cell Proliferation Assay using Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses the potential of a this compound conjugate to induce a cell-mediated immune response by measuring the proliferation of T-cells.
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy human donors
-
This compound conjugate
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Negative control (vehicle)
-
CFSE (Carboxyfluorescein succinimidyl ester) or ³H-thymidine
-
96-well round-bottom cell culture plates
-
Flow cytometer or liquid scintillation counter
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Staining (CFSE method): Label the PBMCs with CFSE according to the manufacturer's instructions. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation.
-
Cell Seeding: Seed the labeled PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well.
-
Stimulation: Add the this compound conjugate at various concentrations, a positive control (PHA), and a negative control to the wells.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Data Acquisition:
-
CFSE Method: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. A decrease in CFSE intensity indicates cell proliferation.
-
³H-Thymidine Method: On the final day of incubation, pulse the cells with ³H-thymidine for 18-24 hours. Harvest the cells onto a filter mat and measure the incorporation of ³H-thymidine using a liquid scintillation counter.
-
-
Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean response of the stimulated cells by the mean response of the unstimulated cells. An SI greater than 2 is often considered a positive response.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: T-cell dependent B-cell activation leading to anti-PEG antibody production.
Caption: Tiered workflow for assessing the immunogenicity of this compound conjugates.
References
A Head-to-Head Kinetic Analysis of m-PEG2-Br and Other Premier PEGylating Agents
For researchers, scientists, and drug development professionals, the precise control of PEGylation is paramount for optimizing the therapeutic efficacy and pharmacokinetic profiles of biomolecules. The kinetics of the PEGylating agent are a cornerstone of this control, dictating reaction efficiency, site-specificity, and ultimately, the quality of the final conjugate. This guide provides an in-depth kinetic analysis of m-PEG2-Br, comparing its performance with other widely used PEGylating agents, supported by experimental data and detailed protocols.
Comparative Kinetic and Performance Parameters
The selection of a PEGylating agent involves a trade-off between reaction kinetics, stability of the resulting linkage, and reaction specificity. The following table summarizes these key performance indicators for this compound and its common alternatives.
| Feature | This compound (and bromo-PEGs) | Maleimide-PEG | NHS-ester PEG |
| Target Residue | Cysteine (Thiol) | Cysteine (Thiol) | Lysine (B10760008), N-terminus (Primary Amine) |
| Reaction Type | Nucleophilic Substitution (SN2) | Michael Addition | Acylation |
| Resulting Linkage | Thioether | Thioether | Amide |
| Optimal Reaction pH | 7.5 - 9.0[1] | 6.5 - 7.5[2] | 7.2 - 8.5 |
| Relative Reaction Rate | Slower than maleimides at neutral pH; rate increases significantly with pH.[2][3] A kinetic discrimination of 2-3 orders of magnitude can be achieved by controlling pH.[3] | Very fast at neutral pH. | Fast, but susceptible to hydrolysis. |
| Second-Order Rate Constant (k) | Not readily available for this compound. For a related bromo-ynone reagent with a thiol, k = 1780 M⁻¹s⁻¹, which is faster than a comparable maleimide (B117702) reaction.[4] | Typically very high, but can be influenced by local environment. | Varies depending on the specific ester and reaction conditions. |
| Linkage Stability | Highly stable and considered irreversible under physiological conditions.[5] | Moderately stable; susceptible to retro-Michael reaction (reversibility) in the presence of other thiols like glutathione.[5] | Highly stable and irreversible. |
| Key Advantages | Forms a highly stable, irreversible bond.[5] | Fast reaction kinetics and high specificity for thiols at neutral pH.[6] | Well-established chemistry with high reactivity towards abundant primary amines. |
| Key Disadvantages | Slower reaction kinetics at neutral pH compared to maleimides.[3] | Potential for conjugate instability and exchange reactions in vivo.[6] | Can lead to a heterogeneous product due to multiple lysine residues; hydrolysis of the reagent is a competing reaction. |
Reaction Mechanisms and Experimental Workflows
Visualizing the chemical reactions and the steps involved in their kinetic analysis is crucial for understanding and optimizing the PEGylation process.
Reaction Mechanisms
The fundamental difference between these PEGylating agents lies in their reaction mechanisms with the target amino acid residues.
Caption: Reaction mechanisms of different PEGylating agents.
Experimental Workflow for Kinetic Analysis
A generalized workflow for the kinetic analysis of a PEGylation reaction is essential for obtaining reliable and reproducible data.
Caption: Generalized workflow for kinetic analysis of PEGylation.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of kinetic parameters.
Protocol 1: Kinetic Analysis of this compound with a Cysteine-Containing Protein
Objective: To determine the second-order rate constant for the reaction of this compound with a protein's cysteine residue.
Materials:
-
Cysteine-containing protein of known concentration
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.5
-
Quenching Solution: 1 M N-acetyl-L-cysteine
-
Analytical equipment: Reversed-phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC)
Procedure:
-
Protein Preparation: Prepare a solution of the cysteine-containing protein (e.g., 1 mg/mL) in the conjugation buffer. If necessary, pre-treat the protein with a non-thiol reducing agent like TCEP to ensure the cysteine is in its reduced form, followed by buffer exchange to remove the TCEP.
-
PEG Reagent Preparation: Immediately before use, prepare a stock solution of this compound in the conjugation buffer.
-
Reaction Initiation: Equilibrate both the protein and PEG solutions to the desired reaction temperature (e.g., 25°C). Initiate the reaction by adding a known molar excess of the this compound solution to the protein solution with gentle mixing.
-
Time-Course Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a sufficient amount of the quenching solution to consume any unreacted this compound.
-
Analysis: Analyze the quenched samples by RP-HPLC or SEC to separate the unreacted protein from the PEGylated product.
-
Data Analysis: Integrate the peak areas corresponding to the unreacted protein at each time point. Plot the natural logarithm of the protein concentration versus time. The negative of the slope of this line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the PEGylating agent.
Protocol 2: Comparative Kinetic Analysis of Maleimide-PEG
Objective: To compare the reaction kinetics of Maleimide-PEG with that of this compound.
Materials:
-
Same as Protocol 1, but with Maleimide-PEG instead of this compound.
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
Procedure:
-
Follow the same steps as in Protocol 1, with the following modifications:
-
Use Maleimide-PEG as the PEGylating agent.
-
Use the conjugation buffer at pH 7.0.
-
Due to the faster reaction rate, it may be necessary to take more frequent samples at the beginning of the reaction (e.g., at 0, 1, 2, 5, 10, 20 minutes).
-
Protocol 3: Kinetic Analysis of NHS-ester PEG with a Lysine-Containing Protein
Objective: To determine the rate of reaction and hydrolysis for an NHS-ester PEG.
Materials:
-
Protein with accessible lysine residues.
-
NHS-ester PEG.
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Analytical equipment as in Protocol 1.
Procedure:
-
Follow a similar procedure to Protocol 1, targeting lysine residues instead of cysteines.
-
Control for Hydrolysis: In parallel, run a control reaction containing only the NHS-ester PEG in the conjugation buffer (without the protein) to measure the rate of hydrolysis.
-
Analysis: Analyze the samples to quantify the amount of unreacted protein and the amount of hydrolyzed PEG reagent over time.
-
Data Analysis: The rate of protein modification and the rate of reagent hydrolysis can be determined and compared to assess the efficiency of the PEGylation reaction.
Conclusion
The choice of PEGylating agent has a profound impact on the outcome of the bioconjugation process. While this compound offers the significant advantage of forming a highly stable and irreversible thioether bond, its reaction kinetics are generally slower at neutral pH compared to the widely used maleimide-PEGs.[3] However, the reactivity of bromo-PEGs can be significantly enhanced by increasing the pH to the 7.5-9.0 range, which facilitates the formation of the more nucleophilic thiolate anion.[1] This allows for a degree of kinetic control that can be exploited to favor specific reactions.
In contrast, maleimide-PEGs offer rapid conjugation at physiological pH but at the cost of potential instability of the resulting linkage.[6] NHS-ester PEGs provide a robust method for modifying abundant primary amines, though the reaction is less site-specific and competes with hydrolysis.
Ultimately, the optimal PEGylating agent depends on the specific requirements of the application. For applications where long-term in vivo stability is critical, the irreversible nature of the bond formed by this compound presents a compelling advantage. When rapid conjugation is the primary concern, maleimide-PEGs may be more suitable. A thorough kinetic analysis, as outlined in the provided protocols, is essential for making an informed decision and for the successful development of precisely engineered bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Monodisperse vs. Polydisperse m-PEG2-Br: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of polyethylene (B3416737) glycol (PEG) linker is a critical decision that can significantly impact the efficacy, safety, and manufacturability of bioconjugates. This guide provides an objective comparison of monodisperse and polydisperse m-PEG2-Br, a methoxy-terminated PEG linker with a terminal bromide functional group, commonly used for conjugation to thiol groups on proteins and other biomolecules.
At a Glance: Key Differences and Performance Attributes
The fundamental distinction between monodisperse and polydisperse this compound lies in their molecular weight distribution. Monodisperse PEGs are single, pure compounds with a precisely defined molecular weight, characterized by a Polydispersity Index (PDI) of 1.0. In contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, resulting in a PDI greater than 1.0.[1] This structural difference has profound implications for the resulting bioconjugate's characteristics and performance.
Table 1: Comparative Summary of Monodisperse vs. Polydisperse this compound
| Feature | Monodisperse this compound | Polydisperse this compound |
| Molecular Weight | Single, defined molecular weight | Average molecular weight with a distribution |
| Polydispersity Index (PDI) | PDI = 1.0[1] | PDI > 1.0[1] |
| Chemical Structure | Homogeneous, single chemical entity | Heterogeneous mixture of different chain lengths |
| Synthesis | Controlled, stepwise synthesis | Ring-opening polymerization of ethylene (B1197577) oxide[2] |
| Purity & Consistency | High purity, excellent batch-to-batch consistency | Variable purity, potential for batch-to-batch variability[2] |
| Characterization | Straightforward and precise[1] | More complex, relies on average properties[1] |
| Pharmacokinetics (PK) | Predictable and consistent PK profile[1] | More variable and less predictable PK profile[1] |
| Immunogenicity | Potentially reduced immunogenicity due to homogeneity[2] | Heterogeneity may contribute to increased immunogenicity[2] |
The Impact of Dispersity on Bioconjugate Performance: Experimental Evidence
The uniformity of monodisperse PEG linkers translates into significant advantages in the final bioconjugate. The ability to control the precise structure and molecular weight of the conjugate is paramount for ensuring consistent efficacy and a predictable safety profile.
Case Study: PEGylated Gold Nanoparticles
A study comparing gold nanoparticles (AuNPs) functionalized with monodisperse mPEG-thiol and polydisperse mPEG-thiol provides compelling evidence of the impact of dispersity on in vivo performance.[3][4] While this study used a thiol-terminated PEG, the principles are directly applicable to conjugates formed with this compound.
Table 2: Pharmacokinetic Parameters of Monodisperse vs. Polydisperse PEGylated Gold Nanoparticles [5]
| Parameter | Monodisperse PEG36-AuNPs | Monodisperse PEG45-AuNPs | Polydisperse PEG2k-AuNPs |
| Blood Circulation Half-life (t1/2) | 23.6 ± 2.3 h | 21.9 ± 1.5 h | 8.8 ± 0.7 h |
| Clearance (CL) | Lower | Lower | Higher |
The data clearly shows that the monodisperse PEG-AuNPs exhibited a significantly longer blood circulation half-life and lower clearance compared to their polydisperse counterparts.[5] This is attributed to the formation of a uniform and dense PEG layer on the nanoparticle surface, which more effectively prevents protein adsorption and recognition by the immune system.[3][4] In contrast, polydisperse PEGs can lead to a less uniform surface coating, with a potential enrichment of lower molecular weight chains, resulting in increased protein binding and faster clearance.[3][4]
Table 3: Biodistribution of Monodisperse vs. Polydisperse PEGylated Gold Nanoparticles in Tumor-Bearing Mice (%ID/g) [5]
| Organ | Monodisperse PEG-AuNPs | Polydisperse PEG-AuNPs |
| Tumor | Significantly Higher Accumulation | Lower Accumulation |
| Liver | Lower Accumulation | Higher Accumulation |
| Spleen | Lower Accumulation | Higher Accumulation |
Furthermore, the biodistribution data revealed that monodisperse PEG-AuNPs had enhanced accumulation in tumors and lower accumulation in the liver and spleen, indicating improved targeting and reduced off-target effects.[5]
Experimental Protocols
The following protocols provide a general framework for the bioconjugation of this compound to a protein via thiol-alkylation and the subsequent characterization of the conjugate.
Protocol 1: Thiol-Alkylation of a Protein with this compound
This protocol describes the covalent attachment of this compound to cysteine residues on a protein.
Materials:
-
Protein with accessible cysteine residues
-
Monodisperse or Polydisperse this compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Purification System: Size-exclusion chromatography (SEC) or Ion-exchange chromatography (IEX)
-
Anhydrous DMF or DMSO for dissolving this compound
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10- to 50-fold molar excess of TCEP or DTT and incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer.
-
-
This compound Preparation:
-
Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should typically not exceed 10% to maintain protein stability.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG, protein, and quenching reagent using SEC or IEX.
-
Protocol 2: Characterization of the PEGylated Protein
1. SDS-PAGE Analysis:
-
Principle: To visualize the increase in molecular weight of the protein after PEGylation.
-
Procedure: Run samples of the un-modified protein and the purified PEGylated protein on an SDS-PAGE gel. A distinct upward shift in the band corresponding to the PEGylated protein should be observed. For polydisperse PEG conjugates, the band may appear more diffuse.
2. Mass Spectrometry (MS) Analysis:
-
Principle: To determine the precise molecular weight and the degree of PEGylation.[6]
-
Procedure:
-
Analyze the un-modified and PEGylated protein samples by MALDI-TOF or ESI-MS.
-
For monodisperse this compound conjugates, a single major peak corresponding to the protein plus the exact mass of the PEG linker will be observed for each degree of PEGylation.
-
For polydisperse this compound conjugates, a distribution of peaks representing the different chain lengths will be present, making precise characterization more challenging.[1]
-
Visualizing the Application: PROTAC Synthesis and Mechanism
This compound is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[7][8] The PEG linker plays a crucial role in connecting the POI-binding and E3 ligase-binding moieties and optimizing the formation of the ternary complex.[9]
The following diagram illustrates the mechanism of action of a PROTAC, highlighting the critical role of the linker in bringing the target protein and the E3 ligase into proximity.
Conclusion
The choice between monodisperse and polydisperse this compound is a critical consideration in the design and development of bioconjugates. Monodisperse this compound offers unparalleled precision, leading to the formation of homogeneous conjugates with more predictable and favorable pharmacokinetic profiles. This increased control can translate to improved therapeutic efficacy and safety. While polydisperse PEGs have been historically used and are often more cost-effective, the advancements in the synthesis of monodisperse PEGs make them an increasingly attractive option for the development of next-generation therapeutics where precision and consistency are paramount. This guide provides a foundational understanding to aid researchers in making an informed decision that best aligns with their drug development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
The Pivotal Role of m-PEG2-Br in Modern Bioconjugation: A Comparative Analysis of Applications and Alternatives
For Immediate Release
In the landscape of advanced drug development and bioconjugation, the strategic selection of linker molecules is a critical determinant of therapeutic efficacy and safety. Among the plethora of options, m-PEG2-Br, a short-chain polyethylene (B3416737) glycol (PEG) derivative, has emerged as a valuable tool for researchers. This guide provides an in-depth comparison of this compound's performance against alternative linkers, supported by experimental data and detailed methodologies, to empower researchers, scientists, and drug development professionals in their molecular design endeavors.
Unpacking the Utility of this compound
This compound, characterized by a methoxy-capped two-unit ethylene (B1197577) glycol chain terminating in a bromine atom, offers a unique combination of hydrophilicity, biocompatibility, and controlled spacing.[1] Its defined length provides precise control over the distance between conjugated molecules, which is crucial for maintaining the biological activity of sensitive biomolecules.[1] The inherent hydrophilicity of the PEG spacer enhances the aqueous solubility of conjugated entities, a particularly beneficial attribute for hydrophobic drugs or peptides.[1]
The primary applications of this compound and similar PEG linkers span several cutting-edge areas of biotherapeutics:
-
Antibody-Drug Conjugates (ADCs): In ADCs, PEG linkers are incorporated to improve the solubility and pharmacokinetic profile of the conjugate, especially when dealing with hydrophobic payloads.[1][2] This can lead to reduced aggregation and improved manufacturability.[2]
-
Proteolysis Targeting Chimeras (PROTACs): As a component of the linker connecting a target protein-binding ligand to an E3 ligase-binding ligand, this compound's hydrophilicity can enhance cellular permeability and the overall properties of the PROTAC molecule.[1][3] PEG linkers are the most common motifs incorporated into PROTAC linker structures, with 54% of reported PROTACs utilizing them.[4]
-
Peptide and Protein Modification: The covalent attachment of PEG linkers to peptides and proteins can significantly enhance their solubility, stability, and circulation half-life, thereby improving their therapeutic potential.[1]
-
Small Molecule Drug Modification: Conjugating small molecule drugs with PEG linkers can improve their aqueous solubility and bioavailability.[1]
Head-to-Head: this compound and Its Alternatives in PROTACs
The choice of linker in a PROTAC profoundly influences its physicochemical properties and degradation efficacy. A key comparison lies between the hydrophilic PEG linkers, such as this compound, and the more hydrophobic alkyl linkers.
| Feature | Alkyl Linkers | PEG Linkers (e.g., this compound) |
| Composition | Hydrocarbon chains | Repeating ethylene glycol units |
| Polarity | Hydrophobic | Hydrophilic |
| Aqueous Solubility | Generally lower | Generally higher |
| Permeability | Can enhance passive permeability | May reduce passive permeability due to increased polarity, but can improve overall cell entry by enhancing solubility. |
| Metabolic Stability | Generally considered metabolically stable | Can be susceptible to oxidative metabolism.[3] |
| Synthesis | Synthetically accessible and chemically stable.[3] | Can be more challenging and costly to synthesize.[5] |
Experimental Data Summary: BRD4 Degraders
To illustrate the impact of linker composition, the following table synthesizes data from studies on PROTACs targeting the BRD4 protein.
| PROTAC Linker Type | cLogP | Aqueous Solubility (µM) | Passive Permeability (10⁻⁶ cm/s) | Degradation Potency (DC₅₀, nM) |
| Alkyl Linker | High | Low | Potentially Better | - |
| PEG Linker | Lower | Higher | Reduced | Lower (more potent) |
| Alkyl-Ether Linker | Moderate | Moderate | Moderate | Moderate |
Note: This table is a synthesized representation based on trends reported in the literature. Actual values can vary significantly based on the specific warhead, E3 ligase ligand, and linker attachment points.[3]
The Dilemma in ADCs: Non-Cleavable PEG Linkers vs. Cleavable Alternatives
In the realm of Antibody-Drug Conjugates, the linker's stability is a paramount consideration. Non-cleavable linkers, like those based on an this compound scaffold, rely on the complete degradation of the antibody within the lysosome to release the payload. In contrast, cleavable linkers are designed to release the drug upon encountering specific conditions within the tumor microenvironment or inside the cancer cell.
| Feature | Non-Cleavable Linkers (e.g., this compound based) | Cleavable Linkers |
| Release Mechanism | Relies on complete lysosomal degradation of the antibody.[6] | Cleaved by specific enzymes, pH changes, or reducing agents.[6] |
| Plasma Stability | Generally higher plasma stability.[7] | May have lower plasma stability, leading to premature drug release.[8] |
| Bystander Effect | No efficient bystander killing.[8] | Can induce bystander killing of neighboring antigen-negative tumor cells.[7] |
| Off-Target Toxicity | Potentially lower risk of off-target toxicity.[7] | Higher risk of off-target toxicity due to premature payload release.[7] |
| Therapeutic Window | Can potentially provide a larger therapeutic window.[6] | May have a narrower therapeutic window. |
Clinical Data Insights: Systemic Toxicities of ADCs
A meta-analysis of clinical trials provides valuable insights into the safety profiles of ADCs with different linker technologies.
| Linker Type | Number of Patients (N) | Grade ≥ 3 Adverse Events |
| Cleavable Linkers | 2,985 | 47% |
| Non-Cleavable Linkers | 4,894 | 34% |
Data from a systematic review and meta-analysis of 40 clinical trials involving 7,879 patients.[8] This analysis suggests that ADCs with non-cleavable linkers are associated with a lower incidence of severe adverse events.[8]
The Broader Spectrum of PEG Alternatives
While PEGylation has been a gold standard, concerns about the potential for anti-PEG antibodies have spurred the development of alternative hydrophilic polymers.[9] These alternatives aim to replicate the beneficial properties of PEG while offering improved biocompatibility and biodegradability.
-
Polypeptides: XTEN, PASylation, and polysarcosine are examples of polypeptides that exhibit hydrophilic properties similar to PEG, potentially increasing the hydrodynamic volume of protein drugs and extending their circulation time.[8]
-
Zwitterionic Polymers: These polymers mimic natural biomolecules and are exceptionally hydrophilic, which helps in preventing protein fouling. Their charge neutrality reduces the risk of immunogenic reactions compared to PEG.[10]
-
Other Synthetic Polymers: Poly(glycerols), poly(oxazolines), and poly(acrylamides) are also being explored as potential PEG alternatives.[10]
Experimental Methodologies
For researchers aiming to replicate or build upon the findings presented, the following are generalized protocols for key experiments.
Protocol 1: General Procedure for Protein PEGylation using m-PEG-NHS Ester
Objective: To covalently attach a methoxy-terminated PEG-NHS ester to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0).
-
mPEG-NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification tools (e.g., desalting columns, dialysis cassettes).
Procedure:
-
Preparation of Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.[11]
-
Preparation of mPEG-NHS Ester Stock Solution: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[12]
-
PEGylation Reaction: a. Calculate the required volume of the mPEG-NHS ester stock solution to achieve the desired molar excess (typically 5:1 to 50:1 PEG:protein).[11] b. Add the mPEG-NHS ester stock solution to the protein solution while gently vortexing.[11] c. Incubate the reaction mixture for 30 minutes to several hours at room temperature or 4°C.[11]
-
Quenching (Optional): Add quenching buffer to a final concentration of 20-50 mM to react with any remaining NHS esters.[13]
-
Purification: Remove unreacted PEG and byproducts using size-exclusion chromatography, dialysis, or tangential flow filtration.[13]
-
Characterization: Analyze the PEGylated protein using SDS-PAGE (to observe the molecular weight shift) and mass spectrometry (to determine the degree of PEGylation).[12]
Protocol 2: In Vitro Cytotoxicity Assay of ADCs (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with different linkers.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
ADCs with different linkers.
-
Unconjugated antibody control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.[7]
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs and control antibody. Incubate for a period that allows for internalization and payload release (typically 72-96 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[7]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
-
Data Analysis: Plot the percentage of cell viability versus the ADC concentration and determine the IC50 value using a suitable curve-fitting model.[7]
Visualizing the Science: Workflows and Mechanisms
To further elucidate the processes discussed, the following diagrams illustrate key experimental workflows and mechanisms.
Caption: A generalized experimental workflow for comparing bioconjugates.
Caption: The mechanism of action for Proteolysis Targeting Chimeras (PROTACs).
References
- 1. Synthesis and characterization of the paclitaxel/MPEG-PLA block copolymer conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. microdetection.cn [microdetection.cn]
- 5. precisepeg.com [precisepeg.com]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: A Comprehensive Guide to m-PEG2-Br Disposal
For researchers, scientists, and professionals in the field of drug development, the meticulous management and disposal of chemical reagents like m-PEG2-Br (methoxy(polyethylene glycol) bromide) is a critical component of laboratory safety and environmental responsibility. While this compound and similar polyethylene (B3416737) glycol (PEG) derivatives are generally not classified as hazardous substances, adherence to proper disposal protocols is essential to ensure a safe working environment and compliance with regulatory standards.[1][2][3] This guide provides a detailed, step-by-step procedure for the proper disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This serves as the primary defense against accidental exposure. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[4][5][6]
| Personal Protective Equipment (PPE) | Handling Guidelines |
| Eye Protection | Wear safety glasses with side-shields or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4] |
| Hand Protection | Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. Employ proper glove removal techniques to avoid skin contact. Dispose of contaminated gloves as waste after use.[1][4] |
| Protective Clothing | A laboratory coat should be worn to protect street clothes and skin.[7] |
| General Hygiene | Wash hands thoroughly with soap and water after handling the compound.[1][4] |
| Container Handling | Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.[6] |
Step-by-Step Disposal Procedure
The disposal of this compound and materials contaminated with it should be managed systematically. This involves proper segregation, containment, labeling, and arrangement for final disposal through a licensed contractor.
| Step | Action | Detailed Instructions |
| 1 | Waste Segregation | Collect all disposable materials that have come into direct contact with this compound, such as pipette tips, tubes, and gloves, in a designated hazardous waste container.[6] Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8] |
| 2 | Container Selection & Labeling | Use a clean, dry, and chemically compatible waste container that is leak-proof and can be securely sealed. Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound" or "methoxy(polyethylene glycol) bromide"), concentration (if in solution), and the date accumulation began.[9] |
| 3 | Waste Transfer | Carefully transfer the this compound waste into the designated container. For solid waste, use a clean scoop or spatula. For liquid waste, pour carefully to avoid splashing. All transfers should be performed in a well-ventilated area like a fume hood. |
| 4 | Container Sealing & Storage | Securely seal the container cap to prevent leaks or spills.[7] Store the sealed waste container in a designated secondary containment area that is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[5][7][8] |
| 5 | Spill Management | In the event of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it into a suitable, closed container for disposal.[2][4][5] Prevent the spilled material from entering drains.[1][5] |
| 6 | Final Disposal | Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup of the waste container.[3][4][8] Do not pour this compound waste down the drain.[2][6] |
| 7 | Record Keeping | Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal vendor.[3] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biochempeg.com [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. scipoly.com [scipoly.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Essential Safety and Operational Guide for Handling m-PEG2-Br
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensure both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling m-PEG2-Br, a PEG-based PROTAC linker.[1][2] Adherence to these procedures is critical for minimizing risks and establishing a secure laboratory environment.
While some safety data sheets (SDS) for similar polyethylene (B3416737) glycol (PEG) derivatives classify them as non-hazardous, the properties of brominated organic compounds warrant a cautious approach due to their potential for toxicity, corrosivity, and reactivity.[3][4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, based on recommendations for handling similar PEGylated and brominated compounds.[5][6]
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety goggles with side-shields or safety glasses meeting ANSI Z.87.1 standards.[5] | Protects eyes from potential splashes of the chemical. For tasks with a higher risk of splash, a face shield worn over safety glasses is recommended.[7][8][9] |
| Hand Protection | Chemical-resistant gloves (nitrile or neoprene recommended).[5] | Provides a barrier against skin contact. It is advisable to inspect gloves for integrity before use and to change them immediately if contact with the chemical occurs. For higher-risk tasks, consider double-gloving.[5][7] |
| Body Protection | Laboratory coat. | A lab coat should be worn to protect skin and clothing from accidental spills.[6] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | Handling the compound, especially in powdered form, should be done in a fume hood to prevent inhalation.[6] |
First Aid Procedures
Immediate and appropriate action is critical in the event of personnel exposure.
| Incident | First Aid Response |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[4][5][10] Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, ensuring to lift and separate the eyelids.[5][10] Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air.[4][10] If breathing is difficult or symptoms persist, seek medical attention.[5] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting.[5] Seek immediate medical attention.[5] |
Operational Plan: Step-by-Step Handling
A systematic approach to handling this compound is crucial for both safety and experimental success.
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. The work area, particularly a chemical fume hood, should be clean and uncluttered. Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.[6] The compound is typically stored at low temperatures (e.g., -5°C).[11]
-
Weighing and Aliquoting : Conduct all weighing and aliquoting of this compound within a certified chemical fume hood to minimize the risk of inhalation.[6]
-
Reaction Setup : When adding this compound to a reaction, do so slowly and carefully to avoid splashing. Ensure the reaction vessel is appropriately sized and secured.
-
Post-Handling : After handling, thoroughly decontaminate the work area. Dispose of all contaminated materials according to the disposal plan. Wash hands thoroughly after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental harm and ensure regulatory compliance.[3]
| Waste Type | Disposal Procedure |
| Halogenated Organic Waste | All liquid waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[3][12] Do not mix with non-halogenated organic waste.[3] |
| Aqueous Waste | Aqueous solutions containing this compound should be treated as hazardous waste and collected separately in a labeled container.[3] |
| Solid Waste | Contaminated lab supplies (e.g., gloves, filter paper, pipette tips) must be collected in a designated and clearly labeled solid hazardous waste container.[3] |
Spill Management
In the event of a chemical spill, immediate and appropriate action is necessary.
-
Alert Personnel : Immediately alert personnel in the vicinity.
-
Isolate the Area : If safe to do so, restrict access to the spill area.
-
Contain the Spill : For small spills, use an inert absorbent material (e.g., sand, vermiculite).
-
Neutralization (Optional for small spills) : Small spills can be treated with sodium thiosulfate (B1220275) before absorption.[3]
-
Collection : Carefully collect the absorbed material into a labeled hazardous waste container.[3]
-
Decontamination : Clean the spill area thoroughly.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. pharmastate.academy [pharmastate.academy]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. mPEG2-Br | CAS:54149-17-6 | Biopharma PEG [biochempeg.com]
- 12. Chemical disposal | UK Science Technician Community [community.preproom.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
